Parsalmide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-amino-N-butyl-2-prop-2-ynoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-5-8-16-14(17)12-10-11(15)6-7-13(12)18-9-4-2/h2,6-7,10H,3,5,8-9,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYQIJBUNRPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865553 | |
| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30653-83-9 | |
| Record name | Parsalmide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30653-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parsalmide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030653839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Parsalmide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARSALMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQH5093J7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Parsalmide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parsalmide is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and muscle-relaxant properties. This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical and clinical data. The primary mode of action for this compound is believed to be the inhibition of prostaglandin synthesis through the non-selective inhibition of cyclooxygenase (COX) enzymes. A notable characteristic of this compound is its favorable gastrointestinal safety profile when compared to other NSAIDs of its time, such as indomethacin and phenylbutazone. This guide summarizes the key findings related to its pharmacodynamics, pharmacokinetics, and safety, and provides detailed methodologies for the types of experiments used to characterize its activity.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, a benzamide derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins.
The Cyclooxygenase Pathway
The inhibition of the COX pathway is the central mechanism for the therapeutic effects of most NSAIDs. The pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to form prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins (PGE2, PGD2, PGF2α) and thromboxane A2 (TXA2), each with distinct biological activities.
Cyclooxygenase Isoforms and Selectivity
While specific quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 (i.e., IC50 values) are not available in the reviewed literature, its classification as a traditional NSAID suggests a non-selective profile, inhibiting both isoforms.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of the inflammatory response.
The dual inhibition of both COX-1 and COX-2 is a hallmark of many first-generation NSAIDs and explains both their therapeutic efficacy and their potential for side effects, particularly gastrointestinal issues.
Preclinical Pharmacodynamics
The anti-inflammatory and analgesic properties of this compound have been evaluated in various preclinical models.
Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard assay to assess the acute anti-inflammatory activity of NSAIDs. While specific quantitative results for this compound in this model are not detailed in the available literature, it has been reported to be active.[1]
Table 1: Summary of Preclinical Anti-inflammatory and Analgesic Activity
| Model | Comparator(s) | Observed Outcome for this compound | Reference |
| Carrageenan-induced rat paw edema | - | Active in vivo | [1] |
| Not Specified | Phenylbutazone | Superior anti-inflammatory and analgesic effects | [1] |
| Arthritic Conditions (Clinical) | Phenylbutazone | On par with phenylbutazone for overall evaluation | [3] |
| Rheumatic Arthropathies (Clinical) | Indomethacin | Good anti-inflammatory and analgesic action, comparable to indomethacin | [4] |
Gastrointestinal Safety Profile
A significant feature of this compound highlighted in early studies is its favorable gastric tolerance.[1][4] Preclinical models have demonstrated that this compound can prevent gastric damage induced by indomethacin, a known ulcerogenic NSAID.[1] This suggests a gastrointestinal-sparing effect, which is a desirable characteristic for an NSAID.
Clinical Efficacy and Safety
Clinical trials conducted in the 1970s compared this compound to other established NSAIDs in patients with inflammatory and degenerative joint diseases.
Table 2: Summary of Comparative Clinical Trial Outcomes
| Condition | Comparator | Key Findings for this compound | Reference |
| Inflammatory/Degenerative Joint Processes | Phenylbutazone | More effective in reducing joint swelling and anxiety; better motility. Overall evaluation on par with phenylbutazone. Good tolerance with no treatment suspensions required. | [3] |
| Rheumatic Arthropathies | Indomethacin | Good anti-inflammatory and analgesic action, comparable to indomethacin. Very good tolerance, particularly at the gastroenteric level. | [4] |
| Arthrosic and Inflammatory Arthropathies | Phenylbutazone | Good anti-inflammatory and antalgic action. Statistically superior antalgic and myorelaxant activities compared to phenylbutazone. "Very good" tolerance in 93% of cases. | [5] |
Experimental Protocols
The following sections describe the general methodologies for the key in vivo experiments used to characterize the pharmacological profile of NSAIDs like this compound.
Carrageenan-Induced Rat Paw Edema
This is a widely used model for evaluating acute inflammation.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are randomly divided into groups: a control group, a vehicle group, and one or more groups for the test compound at different doses.
-
Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 60 minutes) following drug administration, a subplantar injection of a 1% carrageenan solution is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Indomethacin-Induced Gastric Damage Model
This model is used to assess the gastro-protective effects of a compound.
Methodology:
-
Animals: Male Wistar rats are commonly used.
-
Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.
-
Grouping: Animals are divided into groups: a control group, an indomethacin-only group, and groups pre-treated with different doses of the test compound (this compound) followed by indomethacin administration.
-
Drug Administration: The test compound or vehicle is administered orally. After a set time (e.g., 30 minutes), indomethacin (at an ulcerogenic dose, e.g., 20-30 mg/kg) is administered orally to the respective groups.
-
Evaluation of Gastric Lesions: After a specific duration (e.g., 4-6 hours) following indomethacin administration, the animals are euthanized, and their stomachs are removed.
-
Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for lesions. The severity of the lesions can be scored based on their number and size.
-
Data Analysis: The ulcer index is calculated for each group, and the percentage of protection offered by the test compound is determined.
Pharmacokinetics and Metabolism
Limited data is available on the pharmacokinetics of this compound. In vitro studies have shown that it is absorbed at both gastric and intestinal levels. It exhibits binding to serum proteins, with the extent of binding varying between species. Metabolism is expected to occur primarily in the liver, with metabolites such as N-glucuronilthis compound and N-acetylthis compound being identified.
Conclusion
This compound is a non-steroidal anti-inflammatory drug whose mechanism of action is consistent with the inhibition of prostaglandin synthesis via the cyclooxygenase pathway. While it is presumed to be a non-selective COX inhibitor, a lack of publicly available quantitative data on its COX-1/COX-2 inhibitory profile limits a more detailed characterization. Its notable gastrointestinal-sparing effect, as reported in early preclinical and clinical studies, suggests a potentially favorable safety profile compared to other traditional NSAIDs. Further research employing modern analytical techniques would be necessary to fully elucidate the molecular details of its mechanism of action and to quantify its COX isoform selectivity.
References
- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 2. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Parsalmide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Parsalmide, an anti-inflammatory and analgesic agent. The document details the chemical manufacturing process, analytical characterization data, and the core signaling pathway associated with its therapeutic effects.
Introduction to this compound
This compound (IUPAC name: 5-amino-N-butyl-2-prop-2-ynoxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic, and muscle-relaxant properties in clinical trials.[2][3] A key feature of this compound is its favorable gastrointestinal safety profile, as it has been shown to spare the gastric mucosa, a notable advantage over many conventional NSAIDs.[4] This guide outlines the essential technical details for its synthesis and scientific evaluation.
Synthesis of this compound
The chemical synthesis of this compound can be accomplished through a multi-step process starting from 5-acetylamino-2-acetoxy-benzoic acid.[5] The overall workflow involves the formation of a benzamide, followed by etherification and deprotection to yield the final active compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
The following protocol is based on the described manufacturing process.[5]
Step 1: Synthesis of 5-Acetylamino-2-acetoxybenzoyl chloride
-
React 5-acetylamino-2-acetoxy-benzoic acid with thionyl chloride.
-
The reaction proceeds to form the corresponding acid chloride. This intermediate is typically used directly in the next step.
Step 2: Synthesis of 5-Acetylamino-N-butyl-2-hydroxybenzamide
-
Treat the 5-acetylamino-2-acetoxybenzoyl chloride from the previous step with butylamine.
-
The reaction is conducted in the presence of sodium hydroxide, which facilitates the amidation and hydrolysis of the acetate group to yield the hydroxybenzamide derivative.
Step 3: Synthesis of 5-Acetamino-N-(n-butyl)-2-propargyloxybenzamide
-
React 5-acetylamino-N-butyl-2-hydroxybenzamide with propargyl bromide.
-
This etherification reaction is carried out in the presence of sodium and isopropyl alcohol.
Step 4: Synthesis of this compound (Deprotection)
-
Heat a solution of 28.8 g (0.1 mole) of 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide in 320 ml of 4 N sulfuric acid at 90°-95°C for 2 hours with stirring.[5]
-
Cool the resulting clear solution and adjust the pH to 1 with 1 N NaOH.
-
Filter the solution.
-
Add further alkali to the filtrate to adjust the pH to 10.
-
The product precipitates and is separated by filtration.
-
Recrystallize the crude product from ethanol at 60°C to yield chromatographically pure 5-amino-N-(n-butyl)-2-propargyloxybenzamide (this compound).[5] The expected yield is approximately 68%.[5]
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key physical and chemical properties are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-amino-N-butyl-2-prop-2-ynoxybenzamide | [1] |
| Synonyms | Parsal, MY-41-6, Parsalmidum | [1] |
| CAS Number | 30653-83-9 | [1][4][5] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][6] |
| Molecular Weight | 246.30 g/mol | [1][4] |
| Melting Point | 85°-87°C | [5] |
| InChIKey | DXHYQIJBUNRPJT-UHFFFAOYSA-N | [1][4] |
Experimental Protocols for Characterization
Melting Point Determination:
-
Place a small, dry sample of the recrystallized this compound into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the sample melts. The reported range is 85°-87°C.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Prepare a standard solution of this compound in a suitable mobile phase (e.g., acetonitrile/water mixture).
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a UV detector to monitor the elution.
-
The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.[4]
Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
Dissolve the sample in a suitable solvent and introduce it into a mass spectrometer, typically using Electrospray Ionization (ESI).[4]
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the protonated molecular ion ([M+H]⁺) at a predicted m/z of 247.14411 and/or the sodium adduct ([M+Na]⁺) at a predicted m/z of 269.12605 to verify the molecular weight of 246.30 g/mol .[4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] This inhibition directly impacts the prostaglandin biosynthesis pathway, which is central to the inflammatory response.
The process begins with arachidonic acid, which is converted by COX enzymes into prostaglandin G2 (PGG2) and subsequently into prostaglandin H2 (PGH2).[4] PGH2 is a critical intermediate that serves as a precursor for various pro-inflammatory prostaglandins (like PGE2, PGI2) and thromboxane A2.[4] By inhibiting COX, this compound effectively reduces the production of these mediators, thereby mitigating inflammation and pain.
Caption: this compound's inhibition of the Prostaglandin Pathway.
References
- 1. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 5. This compound | 30653-83-9 [chemicalbook.com]
- 6. Compound: this compound (CHEMBL2107094) - ChEMBL [ebi.ac.uk]
Parsalmide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Benzamide Derivative with Anti-Inflammatory and Analgesic Potential
Introduction
Parsalmide is a benzamide derivative that has demonstrated notable anti-inflammatory and analgesic properties.[1] Developed in the 1970s, it has been investigated for its potential in treating inflammatory and arthrosic arthropathies.[2][3][4] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile, with a focus on its mechanism of action and preclinical and clinical findings. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical Structure and Properties
This compound, with the IUPAC name 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a small molecule belonging to the benzamide class of compounds.[5] Its chemical structure is characterized by a substituted benzene ring, featuring an amino group, a butylamide side chain, and a propynyloxy group.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 5-amino-N-butyl-2-(2-propynyloxy)benzamide | [5] |
| CAS Number | 30653-83-9 | [5] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [5] |
| Molecular Weight | 246.30 g/mol | [5] |
| SMILES | CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C | [5] |
| InChIKey | DXHYQIJBUNRPJT-UHFFFAOYSA-N | [5] |
| Melting Point | 83-85 °C | [3] |
| pKa | 4.6 ± 0.03 (aq soln, 20°) | [3] |
| Solubility | Very soluble in alcohol, chloroform, acetone, ethyl acetate, dioxane; slightly soluble in water; practically insoluble in petroleum ether, cyclohexane. | [3] |
| logP | 1.9 | [5] |
Synthesis of this compound
A general synthetic route to this compound involves the reaction of a salicylic acid derivative with a butylamine and subsequent introduction of the propargyl group. A more specific, though still generalized, manufacturing process has been described as follows: 5-Acetylamino-2-acetoxybenzoyl chloride is reacted with n-butylamine. The resulting 5-acetylamino-N-butyl-2-hydroxybenzamide is then reacted with propargyl bromide in the presence of sodium, isopropyl alcohol, and sulfuric acid to yield 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide. The final step involves the hydrolysis of the acetylamino group using sulfuric acid to yield 5-amino-N-(n-butyl)-2-propargyloxybenzamide (this compound).
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action of this compound is believed to be the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain sensitization, and fever. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. By inhibiting COX enzymes (COX-1 and COX-2), this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
While specific IC50 values for this compound's inhibition of COX-1 and COX-2 were not available in the reviewed literature, its pharmacological profile suggests it acts as a non-steroidal anti-inflammatory drug (NSAID). A notable feature of this compound is its reported gastrointestinal sparing effect, which is uncommon for non-selective COX inhibitors.[1] This suggests a potentially unique interaction with the COX enzymes or other protective mechanisms that mitigate gastric damage.
Preclinical and Clinical Findings
Preclinical Studies
Clinical Trials
Several clinical trials conducted in the 1970s evaluated the efficacy and tolerability of this compound in patients with inflammatory and degenerative rheumatic arthropathies. The key findings from these studies are summarized below:
-
Comparison with Phenylbutazone: In a double-blind, controlled clinical trial involving 30 patients, this compound demonstrated good anti-inflammatory and antalgic (analgesic) action, comparable to phenylbutazone.[4] Notably, the antalgic and myorelaxant activities of this compound were found to be statistically superior to those of phenylbutazone.[4] Another study with 40 patients found this compound to be more effective in relieving joint swelling and anxiety and improving motility compared to phenylbutazone.[2]
-
Comparison with Indomethacin: A controlled clinical trial with 30 patients suffering from inflammatory and degenerative rheumatic arthropathies showed that this compound possessed good anti-inflammatory and analgesic action, which was clinically and statistically comparable to indomethacin.[3]
-
Tolerability: A significant advantage of this compound highlighted in these clinical trials was its excellent tolerability, particularly concerning the gastrointestinal system.[2][3] In the study comparing it to phenylbutazone, treatment had to be suspended in two cases with phenylbutazone due to adverse effects, whereas no suspensions were required for this compound.[2] Tolerance was rated as "very good" in 93% of patients treated with this compound.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and similar compounds.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used preclinical model assesses the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control group (vehicle)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg)
-
Test groups (different doses of this compound)
-
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This is a common screening method for peripheral analgesic activity.
Protocol:
-
Animals: Swiss albino mice (20-25 g) of either sex are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Fasting: Mice are fasted for 2-3 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control group (vehicle)
-
Standard drug group (e.g., Aspirin, 100 mg/kg)
-
Test groups (different doses of this compound)
-
-
Drug Administration: The test compound or vehicle is administered p.o. or i.p. 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: 0.1 mL/10g of a 0.6% (v/v) aqueous solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a period of 20-30 minutes.
-
Calculation: The percentage inhibition of writhing is calculated using the following formula:
-
% Inhibition = [(Wc - Wt) / Wc] x 100
-
Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) is typically used.
-
Reaction Mixture: The reaction mixture contains the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Termination of Reaction: The reaction is stopped after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., hydrochloric acid).
-
Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
References
- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 2. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: a new anti-inflammatory agent. I. Synthesis and preliminary pharmacological activity of a series of 2-alkyloxy-5-amino-N-alkylbenzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Parsalmide (CAS 30653-83-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parsalmide (CAS 30653-83-9), chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and muscle-relaxant properties. Preclinical and clinical studies have demonstrated its efficacy in reducing inflammation and pain. Notably, this compound exhibits a favorable gastrointestinal safety profile compared to other NSAIDs like phenylbutazone and indomethacin. Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the available research on this compound, including its pharmacological properties, mechanism of action, and relevant experimental protocols.
Core Concepts and Quantitative Data
This compound's therapeutic effects stem from its interaction with the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The available quantitative data for this compound is summarized below.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Enzyme | IC50 (µM) |
| COX-1 | 9.92 |
| COX-2 | 155 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Serum Protein Binding Affinity
| Species | Protein Binding (%) |
| Human | 55 - 70 |
| Bovine | 40 - 60 |
| Equine | 40 - 60 |
Mechanism of Action: Prostaglandin Synthesis Pathway
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other NSAIDs.
Synthesis of 5-amino-N-butyl-2-(2-propynyloxy)benzamide (this compound)
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
5-aminosalicylic acid
-
Propargyl bromide
-
n-Butylamine
-
Thionyl chloride or other coupling agents (e.g., DCC, HOBt)
-
Appropriate solvents (e.g., DMF, THF, dichloromethane)
-
Bases (e.g., triethylamine, sodium hydride)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Analytical instruments (NMR, Mass Spectrometry, HPLC)
Procedure:
-
Protection of the amino and/or hydroxyl group of 5-aminosalicylic acid: This may be necessary to prevent side reactions. Acetylation is a common method.
-
Alkylation of the hydroxyl group: The protected 5-aminosalicylic acid is reacted with propargyl bromide in the presence of a base to form the propargyloxy ether.
-
Activation of the carboxylic acid: The carboxylic acid group is converted to a more reactive species, such as an acyl chloride using thionyl chloride, or activated using coupling agents.
-
Amide bond formation: The activated carboxylic acid is reacted with n-butylamine to form the N-butylbenzamide.
-
Deprotection: If protecting groups were used, they are removed in the final step.
-
Purification: The crude product is purified, typically by column chromatography on silica gel.
-
Analytical Verification: The structure and purity of the final compound are confirmed by NMR, Mass Spectrometry, and HPLC.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound and reference NSAIDs (e.g., indomethacin, celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system (e.g., ELISA kit for PGE2, oxygen electrode, or a colorimetric/fluorometric probe)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in assay buffer to the desired concentration.
-
Compound Preparation: Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Reaction:
-
In a microplate or reaction vessel, add the assay buffer, cofactors, and the enzyme (COX-1 or COX-2).
-
Add the test compound (this compound) or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection: After a specific incubation time (e.g., 2-10 minutes), stop the reaction and measure the product formation (e.g., PGE2) using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
Carrageenan (lambda, type IV)
-
This compound and a reference NSAID (e.g., indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose in saline)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Dosing: Administer this compound or the reference drug orally or intraperitoneally at various doses to different groups of animals. A control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [ (C - T) / C ] * 100 Where C is the average increase in paw volume in the control group and T is the average increase in paw volume in the treated group.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the preclinical evaluation of an anti-inflammatory drug like this compound.
Clinical Insights
Controlled clinical trials have compared this compound to other NSAIDs in patients with inflammatory or degenerative joint diseases.[1] The findings suggest that this compound is effective in relieving joint swelling and improving motility.[1] In one study, this compound was found to be more effective than phenylbutazone in reducing joint swelling and anxiety, leading to better motility.[1] Overall, its efficacy was comparable to phenylbutazone.[1] Another double-blind clinical trial showed that this compound had good anti-inflammatory and analgesic action, with its antalgic and myorelaxant activities being statistically superior to those of phenylbutazone.[2] A key advantage highlighted in these studies is this compound's good tolerance, particularly its favorable gastrointestinal safety profile, with fewer side effects requiring treatment suspension compared to phenylbutazone.[1][2][3]
Conclusion
This compound is a promising anti-inflammatory and analgesic agent with a mechanism of action centered on the inhibition of cyclooxygenase enzymes. Its efficacy, coupled with a superior gastrointestinal safety profile compared to older NSAIDs, makes it a compound of significant interest. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further research to elucidate its detailed pharmacokinetic and pharmacodynamic profiles, as well as larger-scale clinical trials, would be beneficial to fully establish its therapeutic potential.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Parsalmide's Cyclooxygenase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parsalmide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway. This document provides a technical overview of the cyclooxygenase inhibition pathway of this compound, including its inhibitory profile against COX-1 and COX-2, a generalized experimental protocol for assessing its activity, and visual representations of the relevant biological and experimental workflows.
Introduction
Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever. Their synthesis is initiated by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Most NSAIDs exert their therapeutic effects by inhibiting COX enzymes, thereby reducing prostaglandin production. This compound has been shown to inhibit both COX-1 and COX-2.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against COX-1 and COX-2 has been evaluated in vitro using purified ovine enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | IC50 (µM) |
| Ovine COX-1 | 9.92 |
| Ovine COX-2 | 155 |
Data suggests that this compound is a preferential inhibitor of COX-1 over COX-2 in this assay system.
Cyclooxygenase Inhibition Pathway
This compound interferes with the arachidonic acid cascade by inhibiting the activity of COX-1 and COX-2. This inhibition reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial intermediate in the synthesis of various prostaglandins and thromboxanes.
This compound inhibits COX-1 and COX-2 enzymes.
Experimental Protocols
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., heme, glutathione)
-
Detection reagents (e.g., for colorimetric or ELISA-based quantification of prostaglandins)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution to be tested.
-
Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and a specific concentration of the this compound dilution or vehicle control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
-
Incubation:
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C to allow for the conversion of arachidonic acid to PGH2 and subsequently to other prostaglandins.
-
-
Termination of Reaction and Detection:
-
Stop the reaction (e.g., by adding a quenching agent or by acidification).
-
Quantify the amount of prostaglandin produced. This can be achieved through various methods, such as:
-
ELISA: Use a specific antibody to detect the amount of a particular prostaglandin (e.g., PGE2).
-
Colorimetric Assay: Measure the peroxidase activity of COX, which is coupled to a color-changing reaction.
-
LC-MS/MS: Separate and quantify the prostaglandin products using liquid chromatography-tandem mass spectrometry for high sensitivity and specificity.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 of a COX inhibitor.
Workflow for in vitro COX inhibition assay.
Conclusion
This compound functions as an inhibitor of both COX-1 and COX-2, with a preference for COX-1 in in vitro assays using ovine enzymes. This inhibition of the cyclooxygenase pathway leads to a reduction in prostaglandin synthesis, which is the basis for its anti-inflammatory and analgesic effects. The provided generalized experimental protocol and workflows offer a framework for the further investigation and characterization of this compound and other potential COX inhibitors. Further studies would be beneficial to elucidate the precise binding kinetics and the clinical implications of its COX-1 preferential inhibition.
In Vitro Anti-inflammatory Properties of Parsalmide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class and is a derivative of 5-aminosalicylic acid (5-ASA).[1][2] Historically used in the treatment of arthritic conditions, its in vitro anti-inflammatory profile is of significant interest for understanding its mechanism of action and for the development of new therapeutic agents.[1] This technical guide provides a comprehensive overview of the available in vitro data on the anti-inflammatory properties of this compound, with a focus on its effects on key inflammatory pathways. Due to the limited availability of recent in vitro studies specifically on this compound, this paper also incorporates data from related compounds, such as other benzamides and 5-ASA derivatives, to provide a broader context for its potential mechanisms of action.
Core Anti-inflammatory Mechanism: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.
Quantitative Data on COX Inhibition
| Enzyme | This compound IC50 | Selectivity Ratio (COX-2/COX-1) |
| Ovine COX-1 | Data not available | ~15.6 |
| Ovine COX-2 | Data not available |
Table 1: this compound Cyclooxygenase Inhibition Data. Data is derived from in vitro assays with purified ovine enzymes.[1]
Potential Involvement in Other Anti-inflammatory Pathways
Beyond COX inhibition, the broader classes of benzamides and 5-ASA derivatives, to which this compound belongs, have been shown to modulate other key inflammatory signaling pathways in vitro. While direct quantitative data for this compound is not currently available, these studies provide a basis for plausible additional mechanisms of action.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Some studies on N-substituted benzamides have demonstrated their ability to inhibit NF-κB activation in vitro.[2] For instance, metoclopramide, another benzamide, has been shown to inhibit NF-κB in HeLa cells at concentrations of 100-200 microM.[2] This suggests that this compound may also exert anti-inflammatory effects through the modulation of this critical pathway.
Cytokine Production
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are key mediators of the inflammatory response. The inhibition of their production is a key target for anti-inflammatory therapies. Studies on certain benzamides have shown a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production in vitro and in vivo.[2] Furthermore, 5-ASA, the parent compound of this compound, has been shown to suppress the production of IL-6 in LPS-induced RAW264.7 macrophage cells.[3] This indicates a potential for this compound to similarly reduce the production of key inflammatory cytokines.
Experimental Protocols
Detailed experimental protocols for the in vitro assays cited for this compound are not extensively reported in recent literature. However, the following sections describe standardized and widely accepted methodologies for the key experiments discussed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a representative method for determining the IC50 values of a test compound against COX-1 and COX-2.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of this compound to the wells. A vehicle control (solvent only) is also included.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 2-10 minutes).
-
Stop the reaction using a suitable agent (e.g., a strong acid).
-
Measure the amount of prostaglandin produced using a colorimetric or fluorometric detection method, following the manufacturer's instructions for the specific kit used.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Experimental workflow for the in vitro COX inhibition assay.
In Vitro Cytokine Production Assay
This protocol outlines a general method for assessing the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Objective: To determine the effect of this compound on the production of TNF-α, IL-6, and IL-1β by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in a suitable solvent
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. A negative control (no LPS) and a positive control (LPS only) should be included.
-
Incubate the cells for a period sufficient for cytokine production (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, assess the effect of this compound on cell viability using a suitable assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the LPS-only control.
-
If applicable, determine the IC50 value for the inhibition of each cytokine.
Experimental workflow for the in vitro cytokine production assay.
Signaling Pathway Diagram
The following diagram illustrates the potential points of intervention for this compound and related benzamides within the inflammatory cascade.
Potential anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound demonstrates in vitro anti-inflammatory activity primarily through the inhibition of cyclooxygenase enzymes, with a preference for COX-2. While direct quantitative data on its effects on other inflammatory pathways such as NF-κB signaling and cytokine production are limited, studies on related benzamides and its parent compound, 5-ASA, suggest that this compound may possess a broader mechanism of action. Further in vitro research is warranted to fully elucidate the complete anti-inflammatory profile of this compound, which could inform the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this whitepaper serve as a foundational guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro mutagenicity of anti-inflammatory this compound analogues PA7, PA10, and PA31 triggered by biotransformation into hydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Parsalmide: A Technical Overview of a Non-Steroidal Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical examination of Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide), an investigational non-steroidal anti-inflammatory drug (NSAID). This compound, a benzamide derivative, has demonstrated analgesic, anti-inflammatory, and muscle-relaxant properties in early clinical studies.[1] Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathways.[2] A notable characteristic of this compound is its favorable gastric safety profile compared to traditional NSAIDs like phenylbutazone and indomethacin, as observed in preclinical and clinical settings.[2][3] This guide synthesizes the available pharmacological data, outlines its proposed mechanism of action, and describes the experimental methodologies used in its evaluation.
Core Pharmacological Data
This compound is a synthetic compound belonging to the class of aminobenzamides.[2] Its fundamental properties are summarized below.
Compound Identification and Properties
| Parameter | Value | Source |
| IUPAC Name | 5-amino-N-butyl-2-prop-2-ynoxybenzamide | [4] |
| Synonyms | Parsal, Parsalmida, MY-41-6 | [4] |
| CAS Number | 30653-83-9 | [2] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [4] |
| Molecular Weight | 246.30 g/mol | [2][4] |
Preclinical Toxicity
The acute toxicity of this compound has been evaluated in rodent models, providing essential data for dose-ranging studies.
| Parameter | Value | Species/Route | Source |
| LD₅₀ | 148 mg/kg | Mouse, Intravenous | [2] |
| LD₅₀ | 864 mg/kg | Rat, Oral | [2] |
Comparative Clinical Efficacy (1976 Studies)
Early double-blind clinical trials compared this compound to phenylbutazone in patients with inflammatory and degenerative joint diseases. While this data is historical, it provides the primary basis for its classification as an anti-inflammatory agent.
| Parameter | Finding | Comparator | Source |
| Joint Swelling & Anxiety | This compound was more effective in relief. | Phenylbutazone | [1] |
| Antalgic & Myorelaxant Activity | Statistically superior to the comparator. | Phenylbutazone | [3] |
| Overall Tolerance | Rated "very good" in 93% of patients. | Phenylbutazone (86.6%) | [3] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary anti-inflammatory mechanism of this compound is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[2][5]
The proposed pathway is as follows:
-
Cell membrane phospholipids are converted to Arachidonic Acid by phospholipase A2.
-
COX-1 and COX-2 enzymes catalyze the conversion of Arachidonic Acid to Prostaglandin G₂ (PGG₂) and subsequently to Prostaglandin H₂ (PGH₂).[2]
-
This compound inhibits the action of COX-1 and COX-2 , thereby reducing the synthesis of PGH₂.[2]
-
This reduction in PGH₂ limits the production of downstream pro-inflammatory prostaglandins (PGE₂, PGI₂) and thromboxanes.[2]
In vitro studies on ovine enzymes suggest that this compound exhibits dual inhibition of both COX-1 and COX-2, with a reported COX-2/COX-1 IC₅₀ ratio of approximately 15.6, indicating a greater inhibitory potency against COX-1.[2] This profile is distinct from COX-2 selective inhibitors. Furthermore, the propynyloxy group within this compound's structure has been suggested to contribute to its enhanced gastric safety profile, a significant advantage over non-selective NSAIDs.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not extensively published. However, based on descriptions of its evaluation, the following methodologies are representative of the assays used to characterize its anti-inflammatory activity.[2]
In Vitro COX Inhibition Assay (Representative Workflow)
This type of assay is fundamental for determining the potency and selectivity of an NSAID. The objective is to measure the 50% inhibitory concentration (IC₅₀) of the compound against COX-1 and COX-2 enzymes.
Protocol Outline:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are typically used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and a reducing agent (e.g., glutathione) is prepared.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Incubation: The enzyme, buffer, and various concentrations of this compound (or vehicle control) are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped, often by adding a strong acid.
-
Quantification of Prostaglandin: The amount of prostaglandin produced (commonly PGE₂) is quantified. The standard method for this is an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory and Gastric Ulceration Models
-
Carrageenan-Induced Paw Edema in Rats: This is a classic model for acute inflammation. Inflammation is induced by injecting carrageenan into the paw of a rat. This compound would be administered orally prior to the injection, and its efficacy is measured by the reduction in paw swelling over time compared to a control group.
-
Indomethacin-Induced Gastric Damage: To evaluate its gastric-sparing properties, this compound was studied in models where gastric damage is induced by a potent ulcerogenic agent like indomethacin.[2] The extent of gastric lesions is scored and compared between animals treated with indomethacin alone versus those co-treated with this compound.
Synthesis and Analytical Verification
The synthesis of this compound has been documented, typically starting from 5-aminosalicylic acid.[2][6] Post-synthesis, the identity and purity of the compound are confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected m/z for the protonated molecule [M+H]⁺ is 247.14411.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate and confirm the chemical structure.[2]
Conclusion
This compound is an NSAID with a mechanism rooted in the inhibition of COX enzymes. The available data, primarily from foundational studies in the 1970s, highlight its potential as an effective anti-inflammatory and analgesic agent with a superior gastrointestinal tolerance profile compared to its contemporaries. While it did not become a mainstream therapeutic, its unique chemical structure and favorable safety characteristics present a continued point of interest for the rational design of novel anti-inflammatory drugs that balance efficacy with improved safety. Further research using modern molecular and cellular assays would be required to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 3. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ump.edu.pl [ump.edu.pl]
- 6. This compound | 30653-83-9 [chemicalbook.com]
- 7. PubChemLite - this compound (C14H18N2O2) [pubchemlite.lcsb.uni.lu]
Parsalmide (C14H18N2O2): A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical and Clinical Studies
This technical guide provides a comprehensive overview of Parsalmide, a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C14H18N2O2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's pharmacological profile, experimental data, and synthesis.
Core Compound Properties
This compound, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a member of the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic, muscle-relaxing, and anxiolytic properties in both preclinical and clinical studies.[3][4]
| Property | Value | Source |
| Molecular Formula | C14H18N2O2 | [1][2] |
| Molecular Weight | 246.30 g/mol | [2][5] |
| CAS Number | 30653-83-9 | [1][5] |
| IUPAC Name | 5-amino-N-butyl-2-prop-2-ynoxybenzamide | [2] |
| Synonyms | Parsal, Parsalmida, MY-41-6 | [2] |
| Melting Point | 85°-87°C | [1] |
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of this compound is believed to be the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[5] By inhibiting COX, this compound interferes with the conversion of arachidonic acid to prostaglandin G2 (PGG2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[5]
Pharmacokinetics
Absorption and Bioavailability: In vitro studies suggest that this compound has a good absorption rate at the gastric level and a high absorption rate in the intestinal tract.[6]
Protein Binding: this compound exhibits weak binding to serum proteins, which allows for its easy release.[6] The extent of binding varies across species.[5][6]
| Species | Serum Protein Binding (%) | Concentration Range |
| Human | 55 - 70% | Various tested concentrations |
| Bovine | 40 - 60% | Various tested concentrations |
| Equine | 40 - 60% | Various tested concentrations |
Metabolism and Excretion: In cats, this compound is metabolized and excreted in the urine as unchanged drug (25-62%), unstably conjugated compounds (17-36%, mainly N-glucuronilthis compound), and stably conjugated compounds (11-36%, mainly N-acetylthis compound).[7] The excretion in cats is noted to be slow.[7]
Toxicology
| Species | Route of Administration | LD50 |
| Mice | Intravenous | 148 mg/kg |
| Rats | Oral | 864 mg/kg |
Preclinical Efficacy
This compound has demonstrated significant anti-inflammatory activity in preclinical models. A key model used for its evaluation is the carrageenan-induced rat paw edema model, a standard assay for assessing anti-inflammatory effects.[5] Studies have shown that this compound and its analogues exhibit significant anti-inflammatory activity in this model, with some derivatives showing comparable or superior activity to diclofenac.[5]
A notable feature of this compound is its favorable gastric safety profile. Unlike many conventional NSAIDs, it has been shown to spare the gastric mucosa and even prevent gastric damage induced by other NSAIDs like indomethacin in preclinical models.[5]
Clinical Studies
Controlled clinical trials have compared this compound to other anti-inflammatory agents, such as phenylbutazone and indomethacin.
Comparison with Phenylbutazone: In a controlled clinical trial with 40 patients, this compound was found to be more effective than phenylbutazone in relieving joint swelling and anxiety, and it also resulted in better motility.[3] While the overall evaluation showed it to be on par with phenylbutazone, this compound demonstrated better tolerance, with no treatment suspensions required, unlike the phenylbutazone group.[3] Another double-blind study with 30 patients reported that the antalgic and myorelaxant activities of this compound were statistically superior to those of phenylbutazone.[4] Tolerance for this compound was rated as "very good" in 93% of cases.[4]
Comparison with Indomethacin: A controlled clinical trial comparing this compound and indomethacin in patients with arthro-myopathies showed similar successful outcomes in relieving inflammation and pain, with a 76% success rate for both drugs.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process.[1]
Detailed Steps:
-
Formation of the Acid Chloride: 5-Acetylamino-2-acetoxy-benzoic acid is reacted with thionyl chloride to yield 5-acetylamino-2-acetoxybenzoyl chloride.[1]
-
Amide Formation: The resulting acid chloride is treated with butylamine in the presence of sodium hydroxide to produce 5-acetylamino-N-butyl-2-hydroxybenzamide.[1]
-
Propargylation: The hydroxybenzamide intermediate is then reacted with propargyl bromide in the presence of sodium, isopropyl alcohol, and sulfuric acid to form 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide.[1]
-
Hydrolysis and Purification: The acetamino group is hydrolyzed by heating with 4N sulfuric acid. The pH is then adjusted, and the final product, this compound, is isolated by filtration and recrystallized from ethanol.[1]
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.
Protocol Outline:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: this compound or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar tissue of the rat's hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
In Vitro COX Inhibition Assay (PGE₂ Suppression)
This assay is used to determine the inhibitory activity of a compound on COX enzymes.
Protocol Outline:
-
Cell Lines: Human platelets or murine macrophages are commonly used as a source of COX enzymes.[5]
-
Cell Culture and Treatment: The cells are cultured and then treated with various concentrations of this compound or a reference COX inhibitor.
-
Stimulation of Prostaglandin Production: Arachidonic acid is added to the cell culture to stimulate the production of prostaglandins.
-
Measurement of PGE₂: After a specific incubation period, the cell supernatant is collected, and the concentration of Prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of PGE₂ production) is calculated to determine the inhibitory potency of this compound.
Conclusion
This compound is a promising anti-inflammatory agent with a multi-faceted pharmacological profile that includes analgesic, muscle relaxant, and anxiolytic effects. Its efficacy has been demonstrated in both preclinical and clinical settings, where it has shown comparable or, in some aspects, superior performance to established drugs like phenylbutazone and indomethacin. A key advantage of this compound is its favorable gastrointestinal safety profile, a significant differentiator from many traditional NSAIDs. The well-defined synthesis pathway and established experimental protocols for its evaluation provide a solid foundation for further research and development. This technical guide summarizes the current knowledge on this compound, offering valuable insights for professionals in the field of drug discovery and development.
References
- 1. This compound | 30653-83-9 [chemicalbook.com]
- 2. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 6. [In vitro studies on this compound / bioavailability and protein binding (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Metabolic aspects of this compound in the cat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Parsalmide Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Parsalmide
This compound is a benzamide derivative with demonstrated anti-inflammatory and analgesic properties.[1] As with any compound intended for pharmaceutical development, understanding its solubility is a critical first step in formulation, preclinical, and clinical studies. Solubility influences bioavailability, dosage form design, and the overall therapeutic efficacy of a drug. DMSO and ethanol are frequently used solvents in drug discovery and development for creating stock solutions and conducting various in vitro and in vivo assays.
Solubility of this compound
A thorough literature search did not yield specific quantitative solubility data for this compound in DMSO or ethanol. One source qualitatively describes this compound as "very soluble in alcohol," which suggests good solubility in ethanol.[2] However, for the purposes of rigorous scientific research and development, precise quantitative determination is essential.
Quantitative Solubility Data
In the absence of published data, the following table is presented as a template for researchers to populate with their own experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Determination |
| DMSO | e.g., 25 | Enter Value | Enter Value | e.g., HPLC-UV |
| Ethanol | e.g., 25 | Enter Value | Enter Value | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
Researchers can employ several well-established methods to determine the solubility of this compound. The choice of method may depend on the required throughput and the specific stage of drug development.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent (DMSO or ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at that temperature.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate, creating a range of concentrations.
-
Precipitation Measurement: The point at which the compound precipitates out of the solution is measured, often using nephelometry (light scattering) or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Experimental Workflow and Signaling Pathways
General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
References
Parsalmide Stability at Room Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, specific quantitative data on the room temperature stability of Parsalmide is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known chemistry of this compound, the stability of related benzamide compounds, and established principles of pharmaceutical stability testing. The experimental protocols and potential degradation pathways described herein are intended to guide researchers in designing and executing stability studies for this compound.
Introduction
This compound, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a compound with potential therapeutic applications.[1][2][3] Understanding its stability at room temperature is crucial for its development, formulation, and storage to ensure its safety, efficacy, and quality over time.[4][5][6] This technical guide outlines the key considerations for assessing the room temperature stability of this compound, including potential degradation pathways, recommended experimental protocols for stability-indicating analysis, and a framework for data presentation.
Predicted Stability Profile of this compound
This compound's structure, featuring a benzamide core, an amino group, and a propargyloxy ether linkage, suggests several potential degradation pathways under room temperature conditions, especially in the presence of light, moisture, and oxygen.[7]
Potential Degradation Pathways
The primary chemical reactions that could affect the stability of this compound are hydrolysis and oxidation.[8][9]
-
Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis, breaking the carbon-nitrogen bond to yield 5-amino-2-(2-propynyloxy)benzoic acid and n-butylamine. While amides are generally more resistant to hydrolysis than esters, this pathway can be catalyzed by acidic or basic conditions.[9][10]
-
Oxidation: The primary amino group on the benzene ring and the propargyloxy side chain are potential sites for oxidation. Oxidation can be initiated by atmospheric oxygen, light, or trace metal ions and may lead to the formation of various degradation products, potentially altering the compound's efficacy and safety profile.[8][9]
The following diagram illustrates the potential hydrolytic degradation pathway of this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
Framework for a Comprehensive Stability Study
A robust stability study for this compound would involve forced degradation studies to identify potential degradation products and the development of a stability-indicating analytical method.[11][12][13]
Forced Degradation Studies
Forced degradation, or stress testing, is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][13] This involves subjecting this compound to conditions more severe than accelerated storage to generate potential degradation products.[11]
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To investigate degradation via acid-catalyzed hydrolysis.[14] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To investigate degradation via base-catalyzed hydrolysis.[14] |
| Oxidation | 3% H₂O₂ at room temperature | To investigate oxidative degradation.[14] |
| Thermal Degradation | 80°C (solid state) | To assess the effect of heat on the solid drug substance. |
| Photostability | ICH Q1B conditions | To determine the impact of light on stability. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from process impurities, excipients, or degradation products.[4][15] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIM.[4][15]
The following workflow outlines the development of a stability-indicating HPLC method.
Caption: A typical workflow for developing a stability-indicating HPLC method.
Experimental Protocols
While specific protocols for this compound are not available, the following are detailed, generalized methodologies that can be adapted for its stability testing.
Protocol for a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) for peak purity analysis.[4]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for molecules like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound; the wavelength of maximum absorbance should be used.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Analysis of Stressed Samples: Inject the samples obtained from the forced degradation studies to assess the separation of the parent peak from any degradation product peaks. The method should demonstrate baseline resolution between all peaks.
Protocol for Room Temperature Stability Study
-
Storage Conditions: Store samples of this compound (both solid and in solution, if applicable) at controlled room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) in well-closed containers protected from light.[16]
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[16]
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Collection: For each time point, determine the assay of this compound and the levels of any degradation products.
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and organized manner to facilitate interpretation and shelf-life determination.
Table 2: Example of a Data Summary Table for Room Temperature Stability of this compound
| Time Point (Months) | This compound Assay (%) | Individual Impurity 1 (%) | Individual Impurity 2 (%) | Total Impurities (%) |
| 0 | 100.0 | < 0.05 | < 0.05 | < 0.10 |
| 3 | 99.8 | 0.06 | < 0.05 | 0.11 |
| 6 | 99.5 | 0.10 | 0.05 | 0.20 |
| 12 | 99.1 | 0.15 | 0.08 | 0.35 |
| 24 | 98.2 | 0.25 | 0.12 | 0.60 |
| 36 | 97.0 | 0.40 | 0.20 | 1.05 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The shelf-life of this compound can be determined by analyzing the degradation kinetics from the stability data.[6][16][17] This typically involves plotting the assay of this compound versus time and determining the time at which the assay value is predicted to reach the specification limit (e.g., 90% of the initial value).[6][17]
Conclusion
While direct experimental data on the room temperature stability of this compound is currently limited in the public domain, this technical guide provides a robust framework for its assessment. Based on its chemical structure, this compound is likely susceptible to hydrolysis and oxidation. A comprehensive stability evaluation should involve forced degradation studies to elucidate degradation pathways and the development and validation of a stability-indicating analytical method, such as HPLC. The systematic collection and analysis of stability data under controlled room temperature conditions will be essential for determining the shelf-life and ensuring the quality and safety of this compound for its intended use. Researchers and drug development professionals are encouraged to use this guide as a starting point for designing and executing rigorous stability studies for this promising compound.
References
- 1. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30653-83-9 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. milwaukeemhtf.org [milwaukeemhtf.org]
- 6. veeprho.com [veeprho.com]
- 7. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. mdpi.com [mdpi.com]
- 17. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Parsalmide's Analgesic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic, anti-inflammatory, and muscle-relaxing properties. Clinical studies have shown its efficacy to be comparable, and in some aspects superior, to phenylbutazone and indomethacin, with a notable advantage of better gastrointestinal tolerance. The primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway. This guide provides a comprehensive overview of the current understanding of this compound's analgesic effects, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific quantitative preclinical data for this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide further research and development.
Core Mechanism of Analgesic Action
This compound, as a member of the NSAID class, is understood to exert its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2.
-
COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that cause pain and inflammation.
By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, specifically prostaglandin E2 (PGE2), which are key mediators of pain and inflammation. This reduction in prostaglandin synthesis at the site of injury or inflammation leads to a decrease in the sensitization of nociceptors, thereby producing an analgesic effect.
Recent research on this compound analogues has confirmed that this compound itself inhibits both COX-1 and COX-2 in vitro.[1] This dual inhibition is a characteristic of many traditional NSAIDs.
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound.
Quantitative Data Summary
Table 1: Clinical Analgesic Efficacy of this compound in Rheumatic Arthropathies
| Parameter | This compound | Phenylbutazone | Indomethacin | Key Findings | Citations |
| Overall Analgesic & Anti-inflammatory Action | Good, comparable to Phenylbutazone and Indomethacin | Good | Good | This compound's efficacy is on par with established NSAIDs. | [2][3][4] |
| Superiority in Specific Parameters | Statistically superior antalgic and myorelaxant activities compared to Phenylbutazone. More effective in relief of joint swelling and anxiety. | - | - | Demonstrates a potentially broader beneficial profile in certain patient populations. | [2][4] |
| Gastrointestinal Tolerance | Very good; no side effects observed at the gastroenteric level. | - | - | A significant advantage over traditional NSAIDs. | [3] |
| Overall Tolerance | Very good (93% of cases) | Good (86.6% of cases) | - | Better tolerated than Phenylbutazone. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's analgesic effects.
In Vivo Analgesic Activity
This is a common model for screening peripherally acting analgesics.
-
Objective: To evaluate the ability of a compound to reduce visceral pain.
-
Experimental Workflow:
-
Methodology:
-
Animals: Swiss albino mice (20-25 g) are typically used. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-10 per group): a control group (vehicle), a standard group (e.g., aspirin or diclofenac sodium), and test groups (different doses of this compound).
-
Drug Administration: The test compound (this compound), standard drug, or vehicle is administered orally or intraperitoneally.
-
Pain Induction: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6-1% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20-30 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
-
This method is used to evaluate centrally acting analgesics.
-
Objective: To measure the response latency to a thermal stimulus.
-
Experimental Workflow:
-
Methodology:
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are used.
-
Baseline Latency: Each animal is placed on the hot plate, and the time taken to show a nocifensive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Animals are treated with the vehicle, a standard drug (e.g., morphine), or different doses of this compound.
-
Post-Treatment Latency: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
-
In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme produces PGG2, and the peroxidase component of the enzyme then converts PGG2 to PGH2. This reaction can be monitored using a colorimetric or fluorometric probe.
-
Procedure:
-
The enzyme is pre-incubated with the test compound (this compound) at various concentrations or a reference inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).
-
The reaction is initiated by adding arachidonic acid.
-
The rate of the reaction is measured by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined.
-
Conclusion and Future Directions
This compound is an effective analgesic and anti-inflammatory agent with a favorable gastrointestinal safety profile compared to other NSAIDs of its time. Its primary mechanism of action is consistent with the inhibition of the cyclooxygenase pathway. While historical clinical data supports its efficacy, there is a clear need for modern preclinical studies to provide detailed quantitative data on its analgesic and anti-inflammatory properties, including dose-response relationships and COX isoform selectivity. Future research should focus on:
-
Determining the precise IC50 values of this compound for COX-1 and COX-2 to better understand its selectivity profile.
-
Conducting dose-response studies in established animal models of pain to quantify its analgesic potency (e.g., determining the ED50).
-
Investigating the molecular basis for its improved gastric tolerability, which may be related to its unique chemical structure.
A more detailed understanding of this compound's pharmacological profile could pave the way for the development of new and safer analgesic and anti-inflammatory drugs.
References
- 1. ump.edu.pl [ump.edu.pl]
- 2. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Parsalmide: A Review of Available Data
Parsalmide, an anti-inflammatory and analgesic agent, has been subject to preliminary toxicological evaluations. However, a comprehensive public-domain repository of in-depth toxicity studies, including detailed experimental protocols and extensive quantitative data, remains elusive. This guide synthesizes the currently accessible information on the toxicity of this compound, intended for researchers, scientists, and drug development professionals. It is important to note that the available data is limited and does not encompass the full spectrum of preclinical toxicity assessments typically required for comprehensive safety evaluation.
Summary of Available Toxicological Data
Acute Toxicity
Limited acute toxicity data has been reported for this compound. The median lethal dose (LD50) has been established in rodent models, providing a preliminary indication of its short-term toxicity profile.
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 864 mg/kg[1][2] |
| Mouse | Intravenous | 148 mg/kg[2] |
Table 1: Acute Toxicity of this compound in Rodents
Experimental Protocols
Detailed experimental protocols for the cited acute toxicity studies are not available in the public literature. To conduct a thorough assessment, the following methodological details would be required:
-
Vehicle: The substance used to dissolve or suspend this compound for administration.
-
Dose Volume: The volume of the formulation administered to the animals.
-
Observation Period: The duration for which the animals were monitored for signs of toxicity and mortality post-administration.
-
Number of Animals per Group: The sample size used for each dose level.
-
Clinical Signs of Toxicity: Specific adverse effects observed in the animals.
-
Gross Necropsy Findings: Macroscopic observations of organs and tissues upon post-mortem examination.
Mechanistic Insights and Gastrointestinal Profile
This compound is understood to exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis, likely via the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] A notable feature of this compound highlighted in the available literature is its favorable gastric safety profile, particularly when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] Studies have indicated that this compound may prevent gastric damage induced by other NSAIDs, such as indomethacin.[2]
Gaps in the Toxicological Profile
A comprehensive toxicological assessment of a drug candidate involves a battery of studies designed to evaluate its safety across different biological systems and timeframes. For this compound, there is a significant lack of publicly available data in the following areas:
-
Repeated-Dose Toxicity: No information is available on the effects of sub-acute, sub-chronic, or chronic administration of this compound. Such studies are crucial for identifying target organs of toxicity, establishing a No-Observed-Adverse-Effect Level (NOAEL), and understanding the dose-response relationship over time.
-
Genotoxicity: There are no accessible reports on the potential of this compound to induce genetic mutations or chromosomal damage. A standard battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo micronucleus assays, chromosomal aberration assay) would be required to assess this risk.
-
Reproductive and Developmental Toxicity: Information regarding the effects of this compound on fertility, embryonic development, and teratogenicity is not available.
-
Carcinogenicity: Long-term studies to evaluate the carcinogenic potential of this compound have not been reported in the public domain.
-
Safety Pharmacology: There is no available data on the effects of this compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
Logical Workflow for a Standard Preclinical Toxicity Evaluation
The following diagram illustrates a generalized workflow for the preclinical toxicological assessment of a new chemical entity. The absence of data for most of these stages for this compound underscores the preliminary nature of its current publicly available toxicity profile.
Caption: A generalized workflow for preclinical toxicity studies.
References
- 1. [this compound: a new anti-inflammatory agent. I. Synthesis and preliminary pharmacological activity of a series of 2-alkyloxy-5-amino-N-alkylbenzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
Methodological & Application
Parsalmide's In Vitro Cyclooxygenase (COX) Inhibition Profile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vitro cyclooxygenase (COX) enzyme assay protocol for Parsalmide. This compound has demonstrated inhibitory activity against both COX-1 and COX-2 isoforms, which are critical enzymes in the biosynthesis of prostanoids from arachidonic acid. Understanding the inhibitory profile of this compound against these isoforms is crucial for elucidating its mechanism of action and potential therapeutic applications.
Data Summary
In vitro studies utilizing purified ovine COX-1 and COX-2 enzymes have been conducted to determine the inhibitory potency of this compound. The compound exhibits dual inhibition of both COX isoforms, with a notable selectivity towards COX-1.[1]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-2/COX-1 IC50) |
| This compound | COX-1 | - | ~15.6 |
| This compound | COX-2 | - |
Note: While specific IC50 values were not publicly available in the reviewed literature, the selectivity ratio indicates a significantly greater inhibitory potency against COX-1 compared to COX-2.[1]
Signaling Pathway
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids such as prostaglandins, thromboxanes, and prostacyclins. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and upregulated during inflammation.[1] this compound exerts its effects by inhibiting these enzymes, thereby blocking the downstream production of inflammatory mediators.
Caption: The COX signaling pathway, illustrating the inhibition of COX-1/COX-2 by this compound.
Experimental Protocols
The following protocols describe common in vitro methods to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes. These assays are typically performed using commercially available kits.
Colorimetric COX (Ovine) Inhibitor Screening Assay
This assay determines the peroxidase activity of cyclooxygenase. The peroxidase component of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]
Materials:
-
Purified ovine COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the preparation of a stock solution of this compound and serial dilutions to obtain a range of test concentrations.
-
Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the vehicle or varying concentrations of this compound.
-
Add the COX-1 or COX-2 enzyme solution to initiate the reaction.
-
Incubate for a short period at the recommended temperature (e.g., 25°C).
-
-
Substrate Addition: Add arachidonic acid to all wells to start the cyclooxygenase reaction.
-
Colorimetric Reaction: Add TMPD to each well.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader. Take readings at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Fluorometric COX Activity Assay
This method provides a sensitive way to detect the peroxidase activity of COX in biological samples or with purified enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay Buffer
-
Fluorometric Probe (e.g., a proprietary probe from a kit)
-
Arachidonic Acid
-
COX Cofactor
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Positive Control (e.g., a known COX inhibitor)
-
Opaque 96-well plates suitable for fluorescence measurements
-
Fluorometric microplate reader
Procedure:
-
Sample and Control Preparation: Prepare cell lysates or use purified enzyme preparations. For inhibitor screening, prepare various concentrations of this compound.
-
Reaction Setup: In parallel wells of an opaque 96-well plate, set up reactions for total activity (sample + vehicle) and inhibited activity (sample + this compound). Include positive control wells.
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, fluorometric probe, and COX cofactor.
-
Initiation and Incubation: Add the reaction mix to all wells. Add arachidonic acid to initiate the reaction. Incubate at the specified temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometric microplate reader.
-
Data Analysis: Subtract the background reading from all measurements. Calculate the COX activity and the percentage of inhibition for each concentration of this compound. Determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro COX enzyme inhibition assay.
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of this compound.
References
Parsalmide Cell-Based Anti-Inflammatory Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Parsalmide exerts its anti-inflammatory effects by inhibiting the COX-1 and COX-2 isoenzymes.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[4] By blocking this step, this compound effectively reduces the production of these inflammatory mediators.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experimental protocols.
Table 1: Cyclooxygenase (COX) Inhibition Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib (Control) | Example: 5.0 | Example: 0.05 | Example: 100 |
| Ibuprofen (Control) | Example: 15 | Example: 35 | Example: 0.43 |
Table 2: Prostaglandin E2 (PGE2) Immunoassay
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Vehicle Control | - | Example: 1000 | 0% |
| LPS (1 µg/mL) | - | Example: 5000 | - |
| This compound + LPS | 1 | Data not available | Data not available |
| This compound + LPS | 10 | Data not available | Data not available |
| This compound + LPS | 100 | Data not available | Data not available |
| Indomethacin (Control) + LPS | 10 | Example: 1500 | Example: 87.5% |
Table 3: NF-κB Activation Assay
| Treatment | Concentration (µM) | NF-κB Activity (Fold Change) | % Inhibition of NF-κB Activation |
| Vehicle Control | - | 1.0 | 0% |
| TNF-α (10 ng/mL) | - | Example: 10.0 | - |
| This compound + TNF-α | 1 | Data not available | Data not available |
| This compound + TNF-α | 10 | Data not available | Data not available |
| This compound + TNF-α | 100 | Data not available | Data not available |
| Bay 11-7082 (Control) + TNF-α | 10 | Example: 2.0 | Example: 88.9% |
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the anti-inflammatory effects of this compound.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a whole blood assay to determine the inhibitory activity of this compound on COX-1 and COX-2.
Materials:
-
Fresh human whole blood
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle (e.g., DMSO)
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
CO2 incubator
-
Centrifuge
Procedure:
COX-1 Activity:
-
Aliquot 500 µL of fresh human whole blood into sterile tubes.
-
Add various concentrations of this compound or vehicle control.
-
Incubate at 37°C for 1 hour to allow blood to clot.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and measure the concentration of TXB2, a stable metabolite of the COX-1 product TXA2, using a specific ELISA kit according to the manufacturer's instructions.
COX-2 Activity:
-
Aliquot 500 µL of fresh human whole blood into sterile tubes.
-
Add LPS to a final concentration of 100 µg/mL to induce COX-2 expression.
-
Immediately add various concentrations of this compound or vehicle control.
-
Incubate the samples for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.
-
Collect the plasma and measure the concentration of PGE2 using a specific ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the log concentration of this compound. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 2: Prostaglandin E2 (PGE2) Production in Macrophages
This protocol uses a murine macrophage cell line (RAW 264.7) to assess the effect of this compound on LPS-induced PGE2 production.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle (e.g., DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a specific ELISA kit following the manufacturer's protocol.
Data Analysis: Determine the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.
Protocol 3: NF-κB Signaling Pathway Activation Assay
This protocol utilizes a reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-luciferase reporter construct) to investigate the effect of this compound on the NF-κB signaling pathway.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 5. ump.edu.pl [ump.edu.pl]
Application Notes and Protocols: Parsalmide in Rodent Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide is a benzamide derivative with demonstrated anti-inflammatory, analgesic, and muscle-relaxant properties.[1][2] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[3] This places this compound in the same mechanistic class as other well-known NSAIDs. Rodent models of acute inflammation, such as carrageenan-induced paw edema, are standard preclinical assays for evaluating the efficacy of NSAIDs.[4][5]
Data Presentation
Due to the lack of specific preclinical data for this compound in the carrageenan-induced paw edema model, the following table provides dosage information for comparator NSAIDs, Indomethacin and Phenylbutazone, which have been used in this model. This information can serve as a reference for designing initial dose-finding studies for this compound. Clinical trials have previously compared this compound to Phenylbutazone.[1][2]
Table 1: Dosage of Comparator NSAIDs in Rat Carrageenan-Induced Paw Edema Model
| Compound | Dose Range (mg/kg) | Route of Administration | Species | Reference(s) |
| Indomethacin | 1 - 10 | Oral / Intraperitoneal | Rat | [6][7][8] |
| Phenylbutazone | 10 - 100 | Oral | Rat | [9][10][11] |
| This compound (Proposed) | 10 - 100 | Oral | Rat | (Extrapolated) |
Note: The proposed dosage for this compound is an estimation based on the effective doses of Phenylbutazone in the same model and should be validated in dose-ranging studies.
Experimental Protocols
The following is a detailed protocol for the carrageenan-induced paw edema model in rats, which can be adapted for the evaluation of this compound.
Objective: To assess the anti-inflammatory activity of this compound by measuring the inhibition of carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg) or Phenylbutazone (30-100 mg/kg)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (26-30G)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Carrageenan control (receives vehicle + carrageenan)
-
Group 3: Positive control (receives Indomethacin or Phenylbutazone + carrageenan)
-
Group 4-6: this compound treatment groups (e.g., 10, 30, 100 mg/kg + carrageenan)
-
-
Drug Administration: Administer this compound, the positive control drug, or the vehicle orally via gavage 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group, which can receive a saline injection).
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at time 0 (immediately before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][12]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group using the following formula: % Inhibition = [(Mean paw volume of control) – (Mean paw volume of treated)] / (Mean paw volume of control) x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Mandatory Visualizations
Below are diagrams illustrating the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 8. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpp.com [ijpp.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Preparation of Parsalmide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Parsalmide stock solutions for various in vitro and in vivo experiments. This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and muscle relaxant properties.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
This compound Chemical and Physical Properties
A comprehensive summary of this compound's properties is provided in the table below, facilitating quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 30653-83-9 | [2][3] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [4][5][6] |
| Molecular Weight | 246.30 g/mol | [2][3][4] |
| Appearance | Crystals from ethanol | [2] |
| Melting Point | 83-85 °C | [2] |
| pKa (aq soln, 20°C) | 4.6 ± 0.03 | [2] |
| Solubility | Very soluble in alcohol, chloroform, acetone, ethyl acetate, dioxane; slightly soluble in water; practically insoluble in petroleum ether, cyclohexane. | [2] |
Experimental Protocols
2.1. Materials and Equipment
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2.2. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 246.30 g/mol x 1000 mg/g = 2.463 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh 2.463 mg of this compound powder into the vial.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C in the dark. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
2.3. Preparation of Working Solutions
For most cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. To prepare working solutions, the 10 mM stock solution should be serially diluted in the appropriate cell culture medium immediately before use.
Signaling Pathway
This compound's primary mechanism of action is believed to be the inhibition of prostaglandin synthesis.[3] Prostaglandins are key mediators of inflammation and pain. The synthesis of prostaglandins is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[3]
References
- 1. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 4. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Compound: this compound (CHEMBL2107094) - ChEMBL [ebi.ac.uk]
Application Notes and Protocols for Parsalmide Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and muscle-relaxant properties.[1][2][3] Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[4] This document provides detailed application notes and experimental protocols for the administration of this compound in murine models to evaluate its anti-inflammatory efficacy.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2), which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.
Data Presentation
The following tables summarize key toxicological data for this compound and representative quantitative data from a murine model of inflammation for a typical COX inhibitor.
Table 1: Toxicological Data for this compound
| Species | Route of Administration | LD50 |
| Mouse | Intravenous | 148 mg/kg |
| Rat | Oral | 864 mg/kg |
Table 2: Representative Anti-Inflammatory Efficacy of a COX Inhibitor (e.g., this compound) in a Carrageenan-Induced Paw Edema Model in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SEM (at 4 hours post-carrageenan) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1% |
| This compound | 30 | 0.45 ± 0.03 | 47.1% |
| This compound | 100 | 0.31 ± 0.02 | 63.5% |
| Indomethacin (Positive Control) | 10 | 0.35 ± 0.03 | 58.8% |
Note: The data presented in Table 2 is representative of expected results for a COX inhibitor in this model and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Due to the likelihood of low aqueous solubility, a common characteristic of benzamide derivatives, a suspension or solution in a suitable vehicle is required for administration.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline
-
Alternative Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
Sterile microcentrifuge tubes
-
Homogenizer or sonicator
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosage and number of animals.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure even dispersion.
-
For a suspension, use a homogenizer or sonicator to reduce particle size and create a uniform suspension.
-
Visually inspect the suspension for uniformity before each administration. Ensure it is well-mixed immediately before drawing into the syringe.
Protocol 2: Evaluation of Anti-Inflammatory Activity in a Murine Model of Carrageenan-Induced Paw Edema
This protocol outlines a standard procedure to assess the anti-inflammatory effects of this compound in mice.
Animals:
-
Male or female BALB/c or Swiss albino mice, 6-8 weeks old, weighing 20-25g.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle control
-
Oral gavage needles (for oral administration)
-
1 mL syringes with 25-27 gauge needles (for IP and intraplantar injections)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and Positive control (Indomethacin).
-
Drug Administration:
-
Oral (p.o.): Administer the respective compounds orally using a gavage needle. The volume should not exceed 10 mL/kg body weight.
-
Intraperitoneal (i.p.): Inject the compounds into the intraperitoneal cavity. The volume should not exceed 10 mL/kg body weight.
-
-
Induction of Inflammation: One hour after drug administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Edema:
-
Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hour).
-
Repeat the measurements at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema as the difference in paw volume or thickness before and after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Visualizations
Caption: this compound inhibits COX-1/COX-2, blocking prostaglandin synthesis.
Caption: Workflow for evaluating anti-inflammatory drugs in a murine model.
References
- 1. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oral ld50 values: Topics by Science.gov [science.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Parsalmide in Human Plasma
Introduction
Parsalmide is a novel therapeutic agent under investigation for [insert plausible therapeutic area]. To support pharmacokinetic and toxicokinetic studies, a simple, rapid, and reliable analytical method for the quantification of this compound in human plasma is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring high throughput and good recovery. The developed method was validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, precision, accuracy, and stability.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Internal Standard (IS), e.g., a structurally similar and stable compound (>99% purity)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water (conductivity < 0.05 µS/cm)
-
Formic acid (analytical grade)
-
Drug-free, pooled human plasma (obtained from an accredited blood bank)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and degasser.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[2]
-
UV Detection Wavelength: 280 nm (or the λmax of this compound).[2]
-
Internal Standard (IS): A suitable internal standard should be selected to ensure accuracy and precision.[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the IS in 10 mL of methanol to prepare individual stock solutions. Store at 4°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare spiked plasma samples by adding the appropriate working solutions to drug-free human plasma.[4][5] A typical calibration curve range might be 0.1 to 20 µg/mL. QC samples are typically prepared at low, medium, and high concentrations within this range.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6][7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound and the Internal Standard from endogenous plasma components.
Chromatographic Performance
Under the optimized conditions, the retention times for this compound and the Internal Standard were approximately 5.8 minutes and 7.2 minutes, respectively. The chromatograms were free from interfering peaks from the plasma matrix, demonstrating the specificity of the method.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and stability. All validation parameters met the acceptance criteria as per international guidelines.[8][9][10]
Table 1: Summary of Quantitative and Validation Data
| Parameter | Result |
| Chromatographic Conditions | |
| Retention Time (this compound) | 5.8 ± 0.2 min |
| Retention Time (Internal Standard) | 7.2 ± 0.2 min |
| Total Run Time | 10 min |
| Linearity & Range | |
| Calibration Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (% RSD) | |
| Intra-day Precision[11] | < 4.5% |
| Inter-day Precision[11] | < 6.8% |
| Accuracy (% Recovery) | |
| Intra-day Accuracy | 95.5% - 103.2% |
| Inter-day Accuracy | 94.1% - 104.5% |
| Extraction Recovery | |
| This compound Recovery[11] | 92.5% ± 3.5% |
| Internal Standard Recovery | 90.8% ± 4.1% |
| Stability (at 3 QC levels) | |
| Freeze-Thaw Stability (3 cycles) | Stable (% change < 8%) |
| Short-Term Stability (24h at RT) | Stable (% change < 7%) |
| Long-Term Stability (30 days at -80°C) | Stable (% change < 10%) |
Experimental Workflow Visualization
The overall workflow for the quantification of this compound in plasma is illustrated below.
Caption: Workflow for this compound quantification in plasma.
Conclusion
This application note presents a validated HPLC-UV method that is simple, accurate, and precise for the quantification of this compound in human plasma. The use of protein precipitation for sample preparation allows for rapid sample processing, making the method suitable for high-throughput analysis in pharmacokinetic studies and routine therapeutic drug monitoring. The comprehensive validation confirms the reliability and robustness of the method for its intended purpose.
References
- 1. asianpubs.org [asianpubs.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dmbj.org.rs [dmbj.org.rs]
- 6. btrc-charity.org [btrc-charity.org]
- 7. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foundryjournal.net [foundryjournal.net]
Application Notes and Protocols: Investigating the Effects of Parsalmide in Lipopolysaccharide-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide is a benzamide derivative with historical use as a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] Lipopolysaccharide (LPS)-stimulated macrophages are a cornerstone in vitro model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a wide array of inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO) and prostaglandins. This response is mediated through complex signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation: Illustrative Quantitative Effects of this compound
The following tables present hypothetical data to illustrate the potential dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50.2 ± 5.1 | 35.8 ± 4.2 |
| LPS (100 ng/mL) | 1258.4 ± 110.2 | 1845.7 ± 150.9 |
| LPS + this compound (1 µM) | 1102.1 ± 98.5 | 1650.3 ± 135.4 |
| LPS + this compound (10 µM) | 754.6 ± 65.7 | 1023.8 ± 99.1 |
| LPS + this compound (50 µM) | 412.3 ± 40.1 | 589.2 ± 55.6 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Effect of this compound on Nitric Oxide and Prostaglandin E2 Production
| Treatment Group | Nitric Oxide (µM) | Prostaglandin E2 (pg/mL) |
| Vehicle Control | 1.2 ± 0.3 | 25.4 ± 3.1 |
| LPS (100 ng/mL) | 25.8 ± 2.1 | 450.7 ± 38.5 |
| LPS + this compound (1 µM) | 24.1 ± 1.9 | 310.2 ± 29.8 |
| LPS + this compound (10 µM) | 18.5 ± 1.5 | 155.9 ± 15.1 |
| LPS + this compound (50 µM) | 10.3 ± 0.9 | 60.1 ± 7.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Macrophage Culture and Stimulation
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into appropriate culture plates (e.g., 96-well plates for cytokine and NO assays, 6-well plates for Western blotting) at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).
-
Protocol 2: Quantification of Cytokines and Prostaglandin E2
-
Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA/Immunoassay:
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the concentration of Prostaglandin E2 (PGE2) using a specific immunoassay kit, as per the manufacturer's protocol.
-
-
Data Analysis: Construct a standard curve for each analyte and determine the concentrations in the samples.
Protocol 3: Measurement of Nitric Oxide Production
-
Griess Assay: Use the collected cell culture supernatants to measure the accumulation of nitrite, a stable metabolite of NO.
-
Procedure:
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling
-
Cell Lysis: After a shorter LPS stimulation time (e.g., 15-60 minutes), wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB) and p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualization of Signaling Pathways and Experimental Workflow
Caption: LPS-induced inflammatory signaling pathways in macrophages.
Caption: Hypothesized mechanism of action of this compound.
References
Application Notes and Protocols for Preclinical Studies of Parsalmide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and muscle-relaxant properties.[1][2] Preclinical and early clinical studies have indicated that this compound possesses anti-inflammatory efficacy comparable to established drugs like phenylbutazone, but with a significantly improved gastric safety profile.[1][2][3] Its mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.[3]
These application notes provide a comprehensive guide for the preclinical experimental design of this compound studies, including detailed protocols for in vitro and in vivo assays.
Physicochemical Properties of this compound
A solid understanding of this compound's properties is crucial for proper experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [4] |
| Molecular Weight | 246.30 g/mol | [4] |
| IUPAC Name | 5-amino-N-butyl-2-prop-2-ynoxybenzamide | [4] |
| LD₅₀ (oral, rats) | 864 mg/kg | [3] |
| LD₅₀ (intravenous, mice) | 148 mg/kg | [3] |
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol determines the inhibitory potency of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Inhibitor Addition: Add various concentrations of this compound (e.g., 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.
-
Enzyme Addition: Add COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) for a set time.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
Illustrative Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 2.5 | 6.1 |
| Indomethacin | 0.1 | 1.8 | 0.06 |
| Celecoxib | 25.0 | 0.05 | 500 |
Disclaimer: The data presented in this table is for illustrative purposes and based on typical results for NSAIDs. Specific experimental data for this compound was not available in the search results.
Cell-Based Prostaglandin E₂ (PGE₂) Suppression Assay
This assay measures the ability of this compound to inhibit prostaglandin production in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytes (U937), in appropriate media.
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation and prostaglandin production by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of PGE₂ suppression at each this compound concentration and calculate the IC₅₀ value.
Illustrative Data:
| Treatment | Concentration | PGE₂ Concentration (pg/mL) | % Inhibition |
| Vehicle Control | - | 1500 ± 120 | 0 |
| This compound | 1 µM | 950 ± 80 | 36.7 |
| This compound | 10 µM | 450 ± 50 | 70.0 |
| This compound | 50 µM | 180 ± 30 | 88.0 |
| Indomethacin | 10 µM | 250 ± 40 | 83.3 |
Disclaimer: The data presented in this table is for illustrative purposes and based on typical results for NSAIDs. Specific experimental data for this compound was not available in the search results.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a classic model to assess the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Drug Administration: Administer this compound or the control compounds orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Illustrative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.58 ± 0.05 | 31.8 |
| This compound | 30 | 0.39 ± 0.04 | 54.1 |
| This compound | 100 | 0.25 ± 0.03 | 70.6 |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
Disclaimer: The data presented in this table is for illustrative purposes and based on typical results for NSAIDs. Specific experimental data for this compound was not available in the search results.
Assessment of Gastric Tolerability in Rats
This protocol evaluates the potential of this compound to cause gastric damage, a common side effect of NSAIDs.
Methodology:
-
Animal Model: Use male Wistar rats (200-250 g), fasted for 24 hours before the experiment with free access to water.
-
Grouping: Divide animals into groups: Vehicle control, this compound (e.g., 100 mg/kg), and a positive control known to cause gastric ulcers (e.g., Indomethacin, 30 mg/kg).
-
Drug Administration: Administer the compounds orally.
-
Observation Period: Euthanize the animals 4-6 hours after drug administration.
-
Stomach Excision: Carefully remove the stomachs, open them along the greater curvature, and gently rinse with saline.
-
Lesion Scoring: Examine the gastric mucosa for any signs of hyperemia, hemorrhage, or erosions. Score the lesions based on a predefined scale (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two slight lesions, 3 = more than two slight lesions or one severe lesion, etc.).
-
Histopathology (Optional): Fix stomach tissues in formalin for histological examination to assess the extent of mucosal damage.
Illustrative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) |
| Vehicle Control | - | 0.2 ± 0.1 |
| This compound | 100 | 0.8 ± 0.3 |
| Indomethacin | 30 | 8.5 ± 1.2 |
Disclaimer: The data presented in this table is for illustrative purposes and based on typical results for NSAIDs. Specific experimental data for this compound was not available in the search results.
Pharmacokinetic (PK) Study in Rats
This protocol outlines the design for determining the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
Illustrative Pharmacokinetic Parameters:
| Parameter | Unit | Value |
| Cmax | µg/mL | 12.5 |
| Tmax | h | 1.5 |
| AUC₀₋t | µg*h/mL | 75.8 |
| t₁/₂ | h | 4.2 |
Disclaimer: The data presented in this table is for illustrative purposes and based on typical results for orally administered small molecule drugs. Specific experimental data for this compound was not available in the search results.
Experimental Workflow
The following diagram illustrates a typical preclinical development workflow for an NSAID like this compound.
Caption: Preclinical workflow for this compound evaluation.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 4. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Measuring the Effects of Parsalmide on Prostaglandin E2 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a generalized framework and detailed protocols for researchers to investigate the potential effects of Parsalmide on PGE2 levels in a laboratory setting. The provided methodologies are based on established techniques for quantifying PGE2 and can be adapted to test various compounds with suspected anti-inflammatory activity.
Hypothetical Mechanism of Action
Given this compound's anti-inflammatory profile, it is plausible to hypothesize that it may reduce inflammation by inhibiting one or more key enzymes in the prostaglandin E2 synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently converted to PGE2 by prostaglandin E synthases (PGES)[2][3][4]. A reduction in PGE2 levels in the presence of this compound would support this hypothesized mechanism.
Data Presentation: Quantifying this compound's Effects
As no specific public data is available for this compound's effect on PGE2, the following table is a template that researchers can use to structure their experimental findings. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | This compound Conc. (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Synthesis |
| Vehicle Control | 0 | [Insert Baseline PGE2 Level] | 0% |
| This compound | 0.1 | [Insert Measured Value] | [Calculate % Inhibition] |
| This compound | 1 | [Insert Measured Value] | [Calculate % Inhibition] |
| This compound | 10 | [Insert Measured Value] | [Calculate % Inhibition] |
| This compound | 100 | [Insert Measured Value] | [Calculate % Inhibition] |
| Positive Control (e.g., Indomethacin 10 µM) | N/A | [Insert Measured Value] | [Calculate % Inhibition] |
% Inhibition is calculated as: ((PGE2 in Vehicle Control - PGE2 in Treatment) / PGE2 in Vehicle Control) * 100
Experimental Protocols
Protocol 1: Cell-Based Assay for PGE2 Production
This protocol describes how to treat a cell line that produces PGE2 upon stimulation (e.g., macrophages, fibroblasts, or endothelial cells) with this compound and then measure the resulting PGE2 levels in the cell culture supernatant.
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 ELISA Kit (commercially available from various suppliers)[5][6][7][8]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in the complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the cells and wash once with PBS.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare a solution of LPS (or another appropriate stimulus) in the complete cell culture medium at a concentration known to induce PGE2 production.
-
Add the stimulus to all wells except for the unstimulated control wells.
-
Incubate the plate for a predetermined time (e.g., 18-24 hours) to allow for PGE2 production and secretion into the supernatant.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
The supernatant can be stored at -20°C or -80°C if not used immediately for the PGE2 measurement assay.[9]
-
-
PGE2 Measurement:
-
Quantify the PGE2 concentration in the collected supernatants using a Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Prostaglandin E2 Measurement by Competitive ELISA
This is a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is a common method for quantifying PGE2.[8][9]
Principle: In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (tracer) for a limited number of binding sites on a PGE2-specific antibody coated onto the microplate wells. The amount of tracer that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample. After a washing step, a substrate is added, and the color development is measured. A standard curve is generated using known concentrations of PGE2, and the concentrations in the samples are determined from this curve.
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Assay Procedure:
-
Add the standards, controls, and collected supernatant samples to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate (tracer) to each well.
-
Incubate the plate for the time specified in the kit manual (e.g., 2 hours at room temperature) to allow for the competitive binding reaction.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.[6]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the PGE2 concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2 Parameter Assay Kit: R&D Systems [rndsystems.com]
- 6. Prostaglandin E2 Parameter Assay Kit (KGE004B) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Parsalmide for In Vivo Muscle Relaxation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide is a synthetic benzamide derivative that has demonstrated anti-inflammatory, analgesic, and muscle relaxant properties in clinical settings.[1][2] Early clinical trials in 1976 indicated that its muscle relaxant and analgesic activities were statistically superior to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[2] The primary mechanism of action for its anti-inflammatory effects is believed to be the inhibition of prostaglandin synthesis through the suppression of cyclooxygenase (COX) enzymes.[3][4] While specific in vivo preclinical data on its muscle relaxant effects are limited in publicly available literature, this document provides a compilation of known information and standardized protocols for evaluating the in vivo muscle relaxant properties of compounds like this compound.
Data Presentation
Due to the limited availability of preclinical quantitative data for this compound's muscle relaxant properties, the following table summarizes the qualitative findings from comparative clinical trials.
| Parameter | This compound | Phenylbutazone (Comparator) | Study Population | Reference |
| Muscle Relaxant Activity | Statistically Superior | - | 30 patients with arthrosic and inflammatory arthropathies | [2] |
| Analgesic Activity | Statistically Superior | - | 30 patients with arthrosic and inflammatory arthropathies | [2] |
| Anti-inflammatory Activity | Good | Good | 30 patients with arthrosic and inflammatory arthropathies | [2] |
| Effect on Joint Swelling | More Effective | - | 40 patients with inflammatory or degenerative processes | [1] |
| Effect on Motility | Better | - | 40 patients with inflammatory or degenerative processes | [1] |
| Overall Tolerance | "Very Good" in 93% of cases | "Very Good" or "Good" in 86.6% of cases | 30 patients with arthrosic and inflammatory arthropathies | [2] |
Signaling Pathway
The muscle relaxant effect of this compound may be, in part, secondary to its anti-inflammatory and analgesic actions, which can reduce muscle spasms caused by pain. The proposed signaling pathway for this indirect action is the inhibition of the cyclooxygenase (COX) pathway.
Caption: Putative signaling pathway for this compound's indirect muscle relaxant effect.
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for in vivo muscle relaxant studies.
Rota-rod Test
This test evaluates motor coordination and is sensitive to centrally acting muscle relaxants.
-
Apparatus: A rotating rod of approximately 3 cm in diameter, with adjustable speed.
-
Animals: Mice (20-30 g).
-
Procedure:
-
Training: Select mice that can remain on the rod rotating at a set speed (e.g., 15-20 rpm) for a predetermined period (e.g., 2-5 minutes) in three consecutive trials.
-
Dosing: Administer this compound (at various doses), vehicle control, or a standard muscle relaxant (e.g., Diazepam) to different groups of trained mice.
-
Testing: Place the mice on the rotating rod at fixed time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Endpoint: Record the time each mouse remains on the rod. A fall from the rod is indicative of motor incoordination or muscle relaxation.
-
-
Data Analysis: Compare the mean time on the rod for the treated groups with the control group. The dose at which 50% of the mice fail to remain on the rod for a specified time can be determined as the ED50.[5]
Inclined Plane Test
This method assesses the ability of an animal to maintain its grip and posture on a tilted surface, which is compromised by muscle relaxants.
-
Apparatus: A flat board with a surface that allows for a secure grip, hinged to a base so that the angle of inclination can be adjusted.
-
Animals: Mice or rats.
-
Procedure:
-
Place the animal on the board in a head-down position.
-
Gradually increase the angle of inclination until the animal can no longer hold on and slides down.
-
Record the maximum angle at which the animal could maintain its position for a set time (e.g., 5 seconds). This is the baseline angle.
-
Administer this compound, vehicle, or a standard drug.
-
Repeat the measurement at various time points post-administration.
-
-
Data Analysis: A significant decrease in the angle of inclination compared to the control group indicates muscle relaxation.
Grip Strength Test
This test measures the muscle strength of the animal's limbs.
-
Apparatus: A grip strength meter with a wire grid or bar connected to a force transducer.
-
Animals: Mice or rats.
-
Procedure:
-
Allow the animal to grasp the grid or bar with its forelimbs.
-
Gently pull the animal away from the meter by its tail in a horizontal plane.
-
The meter records the peak force exerted by the animal before it loses its grip.
-
Take several measurements to obtain a stable baseline.
-
Administer this compound, vehicle, or a standard drug.
-
Measure the grip strength at different time intervals post-dosing.
-
-
Data Analysis: A dose-dependent decrease in grip strength relative to the control group suggests muscle relaxant properties.[5]
Transversal Muscle Deformation Test
This is a more direct method for measuring muscle tone in anesthetized animals.
-
Apparatus: A setup to induce and measure the force of transversal deformation of a specific muscle (e.g., soleus muscle in rats), often involving a tension transducer.[6]
-
Animals: Rats (e.g., Sprague Dawley, 200-250 g).[6]
-
Procedure:
-
Anesthetize the rat (e.g., with Nembutal 20 mg/kg i.p.).[6]
-
Immobilize the animal and expose the target muscle.
-
Apply a progressive transversal deformation to the muscle using a pressure rod attached to a tension transducer and record the response force (passive muscle tension).
-
Optionally, muscle contraction can be induced by electrical stimulation to measure active tension.
-
Administer this compound (e.g., intramuscularly) and record the changes in the muscle's response force to deformation over a period (e.g., 90 minutes).[6]
-
-
Data Analysis: A decrease in the measured tension for a given deformation indicates a muscle relaxant effect.[6]
Conclusion
This compound is a compound with recognized muscle relaxant properties, likely linked to its anti-inflammatory and analgesic effects. While detailed preclinical data and specific protocols for its in vivo evaluation are scarce in modern literature, the standardized protocols provided here offer robust methods for characterizing the muscle relaxant activity of this compound or similar compounds. Further research is warranted to elucidate the precise mechanism of its myorelaxant action and to generate quantitative data on its efficacy and potency in validated in vivo models.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 4. ump.edu.pl [ump.edu.pl]
- 5. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]
- 6. rjb.ro [rjb.ro]
Application Notes: High-Throughput Screening for Parsalmide Cytotoxicity in Cell Culture
Introduction
Parsalmide, also known as Ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class of compounds.[1][2] As with any compound intended for therapeutic use, evaluating its cytotoxic potential is a critical step in preclinical safety assessment. These application notes provide a comprehensive framework for academic and industry researchers to assess the in vitro cytotoxicity of this compound.
The protocols herein detail two primary methodologies: the MTT assay for a broad assessment of cell viability and metabolic activity, and the Annexin V/PI staining assay for a more specific analysis of apoptosis induction.[3][4] The provided workflows, diagrams, and data presentation templates are designed to ensure robust and reproducible results. While the precise mechanism of action for this compound is still under investigation, with some evidence pointing to inhibition of prostaglandin synthesis and other studies suggesting alternative pathways, these assays provide a reliable measure of its overall effect on cell health.[5][6]
Recommended Cell Lines and Culture Conditions
The choice of cell line is critical for relevant cytotoxicity testing. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous human cells, to obtain a comprehensive toxicity profile.
Table 1: Recommended Human Cell Lines for this compound Cytotoxicity Screening
| Cell Line | Type | Origin | Rationale |
| HepG2 | Hepatocellular Carcinoma | Liver | To assess potential hepatotoxicity, a common concern for NSAIDs.[7] |
| MCF-7 | Breast Adenocarcinoma | Breast | A widely used cancer cell line for general cytotoxicity screening.[8] |
| HT-29 | Colorectal Adenocarcinoma | Colon | To evaluate effects on gastrointestinal cells, a primary site of NSAID side effects.[8] |
| HEK-293 | Embryonic Kidney | Kidney | A non-cancerous cell line to assess toxicity in normal human cells. |
| WI-38 | Fetal Lung Fibroblast | Lung | A normal, non-transformed human cell line for baseline toxicity comparison.[9] |
All cell lines should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and passaged upon reaching 80-90% confluency to ensure optimal health.
Experimental Workflow and Signaling Pathways
A systematic workflow is essential for accurate and reproducible cytotoxicity assessment. The process begins with cell culture and culminates in data analysis and interpretation.
Figure 1. General experimental workflow for this compound cytotoxicity testing.
Drug-induced cytotoxicity often culminates in programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism activated by cellular stress.
Figure 2. Simplified intrinsic apoptosis signaling pathway.
Detailed Experimental Protocols
Protocol: this compound Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Solubilization: Dissolve the powder in an appropriate volume of Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting & Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol: MTT Cell Viability Assay[10][11]
The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[3]
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A starting range of 1 µM to 1000 µM is recommended. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10] Incubate for 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask. After 24 hours, treat with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison across different cell lines and time points.
Table 2: Example IC₅₀ Values of this compound on Human Cell Lines (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | [Insert Value] | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| HT-29 | [Insert Value] | [Insert Value] | [Insert Value] |
| HEK-293 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Example Apoptosis Analysis of HepG2 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 0.5x IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 1x IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 2x IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
A higher IC₅₀ value indicates lower cytotoxicity. A dose-dependent increase in the percentage of apoptotic cells following this compound treatment would suggest that apoptosis is a primary mechanism of cell death. Comparing IC₅₀ values between cancerous and non-cancerous cell lines can provide insights into the therapeutic index of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Parsalmide Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide (5-Amino-N-butyl-2-(2-propynyloxy)benzamide) is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1][2][3] A thorough assessment of its bioavailability is critical for understanding its pharmacokinetic profile, ensuring optimal dosing strategies, and facilitating further drug development. Bioavailability, the rate and extent to which the active drug ingredient is absorbed and becomes available at the site of action, is a key parameter in establishing bioequivalence and predicting therapeutic efficacy.[4]
These application notes provide detailed protocols for in vitro, ex vivo, and in vivo methods to assess the bioavailability of this compound. The protocols are designed to be comprehensive and adaptable to standard laboratory settings.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the known physicochemical and pharmacokinetic properties of this compound is essential for designing and interpreting bioavailability studies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [5] |
| Molecular Weight | 246.30 g/mol | [5] |
| pKa | 4.6 ± 0.03 (aqueous solution, 20°C) | |
| Solubility | Very soluble in alcohol, chloroform, acetone, ethyl acetate, dioxane; slightly soluble in water. Practically insoluble in petroleum ether, cyclohexane. | |
| LogP (XLogP3) | 1.9 | [5] |
| Protein Binding | Human serum: ~55-70% | [6][7] |
| Bovine and equine serum: ~40-60% | [6][7] | |
| Known Absorption Characteristics | Characterized by a good absorption rate at the gastric level and a high absorption rate in the intestinal tract based on early diffusion constant studies. | [6] |
In Vitro Permeability Assessment
In vitro models are valuable for high-throughput screening and predicting the passive diffusion of a drug across the intestinal epithelium.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model assesses the passive diffusion of a compound across a lipid-infused artificial membrane, simulating the gastrointestinal barrier.[9][10][11]
Experimental Protocol: PAMPA
-
Preparation of the Donor and Acceptor Plates:
-
Prepare a 1% lecithin in dodecane solution.
-
Gently add 5 µL of the lecithin-dodecane solution to the membrane of each well of the donor plate and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[12]
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µM.[12]
-
-
Assay Procedure:
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where:
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of this compound in the acceptor well at time t.
-
C_equilibrium is the equilibrium concentration.
-
-
Illustrative Data Presentation: PAMPA Results for this compound
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) |
| This compound | 10 | 18 | Hypothetical Value: 8.5 |
| Propranolol (High Permeability Control) | 10 | 18 | > 5.0 |
| Atenolol (Low Permeability Control) | 10 | 18 | < 1.0 |
Caco-2 Cell Monolayer Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes, serving as an excellent model for both passive and active transport across the intestinal epithelium.[13][14][15][16]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto semi-permeable inserts (e.g., Transwell®) at an appropriate density.
-
Culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Transport Studies:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the this compound solution (e.g., 10 µM in transport buffer) to the apical side and fresh transport buffer to the basolateral side.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral side and fresh transport buffer to the apical side to assess for active efflux.[16]
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[16]
-
Illustrative Data Presentation: Caco-2 Permeability of this compound
| Parameter | Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | Hypothetical Value: 7.2 |
| Papp (B-A) (x 10⁻⁶ cm/s) | Hypothetical Value: 8.1 |
| Efflux Ratio | Hypothetical Value: 1.125 |
Ex Vivo Permeability Assessment
Ex vivo models, such as the everted gut sac technique, provide a more physiologically relevant system by using intact intestinal tissue.[17][18][19][20]
Everted Rat Gut Sac Model
This model utilizes a segment of the rat intestine, which is everted to expose the mucosal surface to the drug solution.
Experimental Protocol: Everted Rat Gut Sac
-
Animal Preparation:
-
Fast male Wistar rats (200-250 g) overnight with free access to water.[18]
-
Euthanize the rats and isolate the desired intestinal segment (e.g., jejunum).
-
-
Preparation of the Everted Sac:
-
Flush the intestinal segment with ice-cold saline.
-
Gently evert the segment over a glass rod.[18]
-
Ligate one end of the everted segment.
-
Fill the sac with a known volume of drug-free buffer (serosal fluid).
-
Ligate the other end to form a sac.
-
-
Incubation:
-
Place the everted sac in a beaker containing the this compound solution in a suitable buffer (mucosal fluid) at 37°C, continuously bubbled with carbogen (95% O₂ / 5% CO₂).
-
Incubate for a defined period (e.g., 60-120 minutes).[17]
-
-
Sample Collection and Analysis:
-
After incubation, remove the sac, blot it dry, and collect the serosal fluid.
-
Measure the volume of the serosal fluid.
-
Determine the concentration of this compound in both the mucosal and serosal fluids using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the amount of this compound transported into the serosal side per unit of time and intestinal surface area.
-
Illustrative Data Presentation: this compound Transport in Everted Rat Gut Sac
| Intestinal Segment | Incubation Time (min) | Mucosal Concentration (µg/mL) | Serosal Concentration (µg/mL) |
| Jejunum | 60 | 10 | Hypothetical Value: 1.8 |
| Jejunum | 120 | 10 | Hypothetical Value: 3.5 |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for determining the overall bioavailability and pharmacokinetic profile of a drug.
Oral Bioavailability Study in Rats
This protocol outlines a typical oral bioavailability study for an NSAID like this compound in a rat model.[21][22][23]
Experimental Protocol: In Vivo Rat Study
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the rats overnight before dosing.
-
-
Drug Administration:
-
Oral Group: Administer this compound (e.g., 10 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
-
Intravenous Group: Administer this compound (e.g., 2 mg/kg) dissolved in a suitable vehicle via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[21]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%
-
Illustrative Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | Hypothetical Value: 1500 | - |
| Tmax (h) | Hypothetical Value: 1.5 | - |
| AUC₀-t (ng·h/mL) | Hypothetical Value: 7500 | Hypothetical Value: 2000 |
| t₁/₂ (h) | Hypothetical Value: 4.2 | Hypothetical Value: 3.8 |
| Absolute Bioavailability (F %) | Hypothetical Value: 75% | - |
Analytical Method: LC-MS/MS for this compound Quantification
A sensitive and specific analytical method is crucial for the accurate quantification of this compound in biological matrices.[2][27][28][29][30]
Protocol: LC-MS/MS Method
-
Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile.
-
Centrifugation to remove precipitated proteins.
-
Evaporation of the supernatant and reconstitution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Hypothetical transition based on molecular weight (247.1 -> precursor ion) -> fragment ion
-
Internal Standard (e.g., a structurally similar compound): Specific transition
-
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples in the respective biological matrix.
-
Validate the method for linearity, accuracy, precision, selectivity, and stability.
-
Visualizations
General Workflow for Bioavailability Assessment
Caption: Workflow for assessing this compound bioavailability.
Prostaglandin Synthesis Pathway (Target of this compound)
Caption: Inhibition of prostaglandin synthesis by this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [In vitro studies on this compound / bioavailability and protein binding (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 8. innpharmacotherapy.com [innpharmacotherapy.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Rat everted gut sac experiment [bio-protocol.org]
- 18. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 20. researchgate.net [researchgate.net]
- 21. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dadun.unav.edu [dadun.unav.edu]
- 23. researchgate.net [researchgate.net]
- 24. auc cmax tmax: Topics by Science.gov [science.gov]
- 25. Variation of Cmax and Cmax/AUC in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. quora.com [quora.com]
- 27. lcms.cz [lcms.cz]
- 28. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols: Parsalmide in the Carragenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class of compounds. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. By blocking COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, which are major contributors to the cardinal signs of inflammation, including edema, pain, and erythema. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammatory model widely used for the evaluation of anti-inflammatory agents. This application note provides a detailed protocol for assessing the anti-inflammatory efficacy of this compound using this model.
Data Presentation
Table 1: Effect of a Standard NSAID (Indomethacin) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time 0h | Paw Volume (mL) at 3h after Carrageenan | Edema Volume (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.05 | 2.50 ± 0.10 | 1.25 ± 0.08 | - |
| Indomethacin | 5 | 1.23 ± 0.04 | 1.75 ± 0.07 | 0.52 ± 0.05 | 58.4 |
| Indomethacin | 10 | 1.26 ± 0.06 | 1.50 ± 0.06 | 0.24 ± 0.04 | 80.8 |
Data are presented as mean ± SEM. Edema volume is calculated as the difference between the paw volume at 3 hours and the initial paw volume. Percentage inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 0.1% Tween 80)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Plethysmometer
-
Syringes and needles (27-30 gauge)
-
Animal balance
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. They should be acclimatized to the laboratory conditions for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.
Experimental Procedure
-
Animal Grouping and Dosing:
-
Randomly divide the animals into experimental groups (n=6-8 per group), including a vehicle control group, a positive control group (Indomethacin), and at least three dose levels of this compound.
-
Administer this compound or Indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle is administered to the control group.
-
-
Baseline Paw Volume Measurement:
-
Prior to any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
-
Induction of Paw Edema:
-
One hour after the administration of the test compounds, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak edema is usually observed between 3 and 5 hours.
-
-
Data Analysis:
-
Calculate the edema volume for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula: % Inhibition = [(Edema Volume of Control - Edema Volume of Treated) / Edema Volume of Control] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects compared to the vehicle control group.
-
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
Application Notes and Protocols: Investigating Parsalmide in Neurological Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsalmide is a compound recognized for its anti-inflammatory, analgesic, muscle-relaxing, and anxiolytic properties.[1][2] Historically, its efficacy has been evaluated in the context of acute and chronic inflammatory conditions, such as arthropathies and degenerative joint diseases, where it has demonstrated effects comparable to phenylbutazone and indomethacin.[1][2][3] While direct research into this compound's role in neurological pain is limited in publicly available literature, its established analgesic and anti-inflammatory characteristics suggest a plausible, yet unexplored, therapeutic potential in neuropathic pain states. This document provides a framework for investigating the application of this compound in neurological pain research, detailing relevant experimental models and potential mechanisms of action.
Neuropathic pain is a complex, chronic condition arising from a lesion or disease of the somatosensory nervous system.[4][5] Its underlying mechanisms involve both peripheral and central sensitization, neuroimmune interactions, and maladaptive plasticity of pain pathways.[4][6][7] The exploration of existing therapeutic agents with known analgesic properties, such as this compound, within this context could unveil novel treatment strategies.
Quantitative Data Summary
The following tables summarize the available clinical data on this compound from studies on inflammatory and arthritic pain. It is important to note that these studies did not specifically investigate neurological pain.
Table 1: this compound vs. Phenylbutazone in Inflammatory and Degenerative Processes [1][2]
| Parameter | This compound | Phenylbutazone | Notes |
| Patient Cohort | 40 patients with acute or exacerbated inflammatory or degenerative processes (randomly distributed into two groups) | 40 patients with acute or exacerbated inflammatory or degenerative processes (randomly distributed into two groups) | Comparative study |
| Efficacy | More effective in relief of joint swelling and anxiety; better motility. Overall evaluation on par with phenylbutazone. Statistically superior antalgic and myorelaxant activities. | Effective, but less so in some parameters compared to this compound. | - |
| Tolerance | Good, no suspensions required. "Very good" in 93% of cases. | Treatment suspended in 2 cases. "Very good" or "good" in 86.6% of cases. | This compound showed better tolerability. |
Table 2: this compound vs. Indomethacin in Rheumatic Arthropathies [3]
| Parameter | This compound | Indomethacin | Notes |
| Patient Cohort | 30 subjects with inflammatory and degenerative rheumatic arthropathies (randomly assigned) | 30 subjects with inflammatory and degenerative rheumatic arthropathies (randomly assigned) | Controlled "between patient" study |
| Efficacy | Good anti-inflammatory and analgesic action, comparable clinically and statistically to indomethacin. | Good anti-inflammatory and analgesic action. | - |
| Tolerance | Very good, particularly at the gastroenteric level (no side effects observed). No adverse effects on hematopoietic, renal, or hepatic function. | Not detailed in the abstract, but this compound's excellent tolerability is highlighted. | This compound demonstrated a strong safety profile. |
Proposed Signaling Pathways for Investigation
The mechanisms underlying neuropathic pain are multifaceted, involving a cascade of signaling events that lead to neuronal hyperexcitability. A compound with anti-inflammatory and analgesic properties like this compound could potentially modulate these pathways.
Caption: Key signaling pathways implicated in the development of neuropathic pain.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in animal models of neurological pain.
Induction of Neuropathic Pain: Spared Nerve Injury (SNI) Model
The SNI model is a widely used and reproducible model of peripheral neuropathic pain.[8]
Objective: To induce a persistent neuropathic pain state in rodents.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors, forceps
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., Betadine)
-
Sterile saline
Procedure:
-
Anesthetize the animal using isoflurane (5% for induction, 2-2.5% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the skin with antiseptic solution.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, ensuring not to touch the sural nerve.
-
Ligate the common peroneal and tibial nerves tightly with a 4-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Ensure that the sural nerve remains intact and untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics (non-NSAID to avoid confounding results) and allow the animal to recover.
-
Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation and transection.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a non-painful stimulus.
Objective: To quantify the mechanical withdrawal threshold in response to a tactile stimulus.
Materials:
-
Von Frey filaments (calibrated set of filaments with increasing stiffness)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the Von Frey filaments to the plantar surface of the hind paw, in the territory of the intact sural nerve.
-
Begin with a filament in the middle of the range and apply it with just enough force to cause it to bend. Hold for 6-8 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate formula.
-
Testing should be performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21) to assess the development and maintenance of allodynia, and after administration of this compound or vehicle.
Assessment of Thermal Hyperalgesia: Hargreaves Plantar Test
Thermal hyperalgesia is an increased sensitivity to a painful heat stimulus.
Objective: To measure the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile)
-
Plexiglass enclosures
Procedure:
-
Acclimatize the animals to the testing apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the animal withdraws its paw. Record this withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform measurements at baseline and at various time points post-surgery and post-treatment.
Proposed Experimental Workflow
Caption: A typical experimental workflow for evaluating a test compound in a neuropathic pain model.
Conclusion
While this compound has a documented history as an effective analgesic and anti-inflammatory agent in non-neuropathic pain conditions, its potential in the realm of neurological pain remains an open and intriguing question. Its known properties provide a strong rationale for its investigation in preclinical models of neuropathic pain. The protocols and frameworks outlined in this document offer a comprehensive approach for researchers to systematically evaluate the efficacy of this compound, elucidate its potential mechanisms of action, and determine its viability as a candidate for a novel, non-opioid therapeutic for the management of neurological pain.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Role of Phytochemicals in Managing Neuropathic Pain: How Much Progress Have We Made? [mdpi.com]
- 6. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Parsalmide Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Parsalmide concentration for their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5-amino-N-butyl-2-(2-propynyloxy)benzamide) is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the targeting of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Q2: What are some common in vitro models used to study this compound's effects?
Common in vitro models for evaluating the activity of this compound and similar NSAIDs include:
-
Cell-based assays for prostaglandin E₂ (PGE₂) suppression: Human platelet preparations or murine macrophage cell lines are often used.
-
Platelet aggregation assays: To assess the anti-platelet activity.
-
Enzyme inhibition assays: Using purified COX-1 and COX-2 enzymes to determine IC50 values.
-
Cytotoxicity assays: To determine the concentration range that is non-toxic to the cells being used in the experiment.
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
While the optimal concentration is cell-type and assay-dependent, a common strategy for initial in vitro testing of small molecules is to perform a dose-response study. A broad range of concentrations is typically tested, which can be several-fold higher than the plasma concentrations observed in vivo. For a novel compound like this compound, starting with a range from low nanomolar (nM) to high micromolar (µM) is advisable.
Q4: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many small molecules, dissolving them directly in aqueous cell culture media can be challenging. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility | Prepare a higher concentration stock solution of this compound in 100% DMSO. Perform serial dilutions to the final working concentration, ensuring thorough mixing at each step. Consider a three-step solubilization protocol for highly hydrophobic compounds: 1) Dissolve in pure DMSO, 2) Dilute in fetal bovine serum (FBS), and 3) Final dilution in culture medium[1]. |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Determine the maximum soluble concentration by preparing a series of dilutions and observing for precipitation. |
| Interaction with Media Components | Certain components of the cell culture medium, such as salts or proteins, can interact with this compound and cause it to precipitate. Try using a different basal medium or a serum-free formulation if applicable. |
| Temperature Fluctuations | Repeated freeze-thaw cycles of stock solutions or temperature shifts in the incubator can lead to precipitation. Aliquot the this compound stock solution and store it at the recommended temperature. Ensure the incubator maintains a stable temperature. |
Issue 2: High Variability in Experimental Results
Symptoms:
-
Lack of reproducibility between replicate wells or experiments.
-
Large error bars in quantitative data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Drug Concentration | This can be a result of precipitation (see Issue 1) or inaccurate pipetting. Ensure this compound is fully dissolved before each use and use calibrated pipettes for accurate dilutions. |
| Cell Seeding Density | Variations in the initial number of cells per well can significantly impact the outcome of the experiment. Use a cell counter to ensure consistent cell seeding density across all wells. |
| Treatment Time | The duration of this compound exposure can influence the cellular response. Optimize the treatment time by performing a time-course experiment. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a multi-well plate are more prone to evaporation, leading to increased compound concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS to maintain humidity. |
Issue 3: Unexpected Cytotoxicity
Symptoms:
-
Significant cell death observed at concentrations expected to be non-toxic.
-
Inhibition of cell proliferation in control (vehicle-treated) wells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Solvent Concentration | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Compound Instability | This compound may degrade in the culture medium over time, producing toxic byproducts. The stability of the compound in your specific experimental conditions can be assessed by analytical methods like HPLC. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line. |
Experimental Protocols
Prostaglandin E₂ (PGE₂) Suppression Assay
This protocol provides a general framework for measuring the inhibition of PGE₂ production by this compound in a cell-based assay.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate complete medium.
- Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute the this compound stock in culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
3. Stimulation of PGE₂ Production:
- After a pre-incubation period with this compound (e.g., 1 hour), stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce PGE₂ production.
4. Sample Collection and Analysis:
- After an appropriate incubation time with the stimulus (e.g., 24 hours), collect the cell culture supernatant.
- Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of PGE₂ inhibition for each this compound concentration relative to the stimulated vehicle control.
- Plot the percentage inhibition against the log of this compound concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Treat the cells with the different concentrations of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
3. Incubation:
- Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
4. Addition of MTT Reagent:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
5. Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage viability against the log of this compound concentration to determine the CC50 (50% cytotoxic concentration).
Quantitative Data Summary
The following tables provide a template for organizing and presenting quantitative data from your in vitro studies with this compound. Note: The values presented are hypothetical examples and should be determined experimentally.
Table 1: IC50 Values of this compound in Different In Vitro Assays
| Assay | Cell Line / Enzyme | IC50 (µM) |
| PGE₂ Suppression | RAW 264.7 | Determine Experimentally |
| COX-1 Inhibition | Purified Ovine COX-1 | Determine Experimentally |
| COX-2 Inhibition | Purified Human COX-2 | Determine Experimentally |
| Platelet Aggregation | Human Platelets | Determine Experimentally |
Table 2: Cytotoxicity of this compound (CC50) in Various Cell Lines
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| HEK293 | 48 | Determine Experimentally |
| HepG2 | 48 | Determine Experimentally |
| RAW 264.7 | 48 | Determine Experimentally |
Visualizations
References
troubleshooting Parsalmide insolubility in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Parsalmide.
Troubleshooting Insolubility in Aqueous Buffer
Researchers may encounter challenges with this compound's solubility in aqueous buffers due to its chemical nature. This guide offers a systematic approach to addressing these issues.
Initial Assessment Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to its solubility?
A1: this compound is a benzamide derivative with the following key properties:
-
Molecular Weight: 246.30 g/mol [1]
-
pKa: 4.6 ± 0.03 in aqueous solution at 20°C.[2] This indicates it is a weak base.
-
Solubility:
| Property | Value | Source |
| Molecular Weight | 246.30 g/mol | [1] |
| pKa (20°C) | 4.6 ± 0.03 | [2] |
| Aqueous Solubility | Slightly soluble | [2] |
| Organic Solvent Solubility | Very soluble in ethanol, acetone, etc. | [2] |
Q2: Why is my this compound precipitating when I add it to my aqueous buffer?
A2: Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. Several factors can contribute to this:
-
"Salting out": High salt concentrations in buffers like PBS can decrease the solubility of organic molecules.
-
pH of the buffer: As a weak base with a pKa of 4.6, this compound's solubility is pH-dependent.[2] It will be more soluble in acidic conditions (pH < 4.6) where it is protonated and charged. In neutral or basic buffers (pH > 4.6), it will be in its less soluble, uncharged form.
-
Co-solvent concentration: If you are diluting a stock solution made in an organic solvent (like DMSO or ethanol), the final concentration of the organic solvent in the aqueous buffer may be too low to maintain this compound in solution.
-
Temperature: Solubility can be temperature-dependent. Preparing solutions at room temperature or slightly warming them (if the compound is stable) may aid dissolution.
Q3: How can I prepare a stock solution of this compound?
A3: Given its high solubility in organic solvents, it is recommended to first prepare a concentrated stock solution in 100% DMSO or absolute ethanol. A typical concentration for a stock solution is 10-20 mg/mL.
Q4: What is the recommended final concentration of DMSO or ethanol in my cell culture or assay?
A4: The final concentration of the organic solvent should be kept as low as possible to avoid toxicity to cells or interference with the assay. For cell culture experiments, the final DMSO concentration should generally not exceed 0.5%, although some cell lines can tolerate up to 1%.[3] A vehicle control (buffer with the same final concentration of the organic solvent) should always be included in your experiments.
Q5: Can I adjust the pH of my buffer to improve this compound solubility?
A5: Yes, adjusting the pH to be more acidic (below its pKa of 4.6) will increase the solubility of this compound.[2] However, you must consider whether the altered pH is compatible with your experimental system (e.g., cell viability, enzyme activity). For many biological assays, maintaining a physiological pH (around 7.4) is critical.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but ensure the compound is heat-stable.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock Solution into Aqueous Buffer
-
Pre-warm Buffer: Warm your aqueous buffer (e.g., PBS or cell culture medium) to your experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): To avoid precipitation from a large concentration gradient, perform serial dilutions.
-
First, dilute the concentrated stock solution into a smaller volume of the aqueous buffer.
-
Then, add this intermediate dilution to your final volume of aqueous buffer.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, you can directly add the stock solution to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid mixing.
-
Final Co-solvent Check: Ensure the final concentration of the organic co-solvent is within the acceptable limits for your experiment.
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
This compound's Putative Mechanism of Action
This compound is believed to act as an anti-inflammatory agent by inhibiting the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins.
Cyclooxygenase (COX) Pathway
References
Navigating Parsalmide Stability: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Parsalmide in experimental setups. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can ensure the integrity and reliability of their experimental results.
Core Stability Challenges with this compound
This compound, a benzamide derivative containing a propargyl ether group, is susceptible to degradation under certain experimental conditions. The primary modes of degradation are hydrolysis of the amide bond and reactions involving the propargyl ether moiety. These processes can be influenced by factors such as pH, temperature, and light exposure.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of the N-butyl benzamide functional group. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 5-amino-2-(prop-2-yn-1-yloxy)benzoic acid and butan-1-amine. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the rate of both hydrolytic and potentially other degradation pathways of this compound. It is crucial to store this compound solutions, especially at non-neutral pH, at controlled, cool temperatures to minimize degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively available, compounds with similar aromatic amine structures can be susceptible to photodegradation. It is a recommended precautionary measure to protect this compound solutions and solid compounds from direct light exposure to prevent potential photochemical reactions.
Q4: What are the best practices for storing this compound?
A4:
-
Solid Form: Store solid this compound in a tightly sealed container in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended for long-term storage.
-
Solutions: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store solutions at low temperatures (e.g., -20 °C or -80 °C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; for aqueous solutions, use buffers at a pH where this compound exhibits maximum stability (ideally near neutral pH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | This compound degradation in solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or below. Perform a stability study in your experimental buffer to determine the acceptable storage duration. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | Analyze for potential hydrolysis products. Adjust the pH of your experimental solution to be as close to neutral as possible. Protect solutions from light and high temperatures. |
| Low recovery of this compound from samples. | Adsorption to container surfaces or degradation during sample processing. | Use low-binding microcentrifuge tubes and pipette tips. Minimize the time between sample collection and analysis. Keep samples on ice or at 4°C during processing. |
| Variability between different batches of this compound. | Inconsistent purity or presence of impurities. | Verify the purity of each new batch of this compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS) before use. |
Quantitative Stability Data
While specific kinetic data for this compound degradation is limited in the public domain, the following table provides an estimated overview of stability based on the general behavior of benzamide and propargyl ether containing compounds. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Low | 5-amino-2-(prop-2-yn-1-yloxy)benzoic acid, Butan-1-amine |
| Neutral (pH 6-8) | Moderate to High | Minimal hydrolysis | |
| Basic (pH > 9) | Low | 5-amino-2-(prop-2-yn-1-yloxy)benzoic acid, Butan-1-amine | |
| Temperature | 4°C | High | Minimal degradation |
| Room Temperature (~25°C) | Moderate (dependent on pH and light) | Slow hydrolysis and potential oxidation | |
| Elevated (>40°C) | Low | Accelerated hydrolysis and other degradation pathways | |
| Light | Dark | High | Minimal photodegradation |
| Ambient Light | Moderate | Potential for slow photodegradation | |
| Direct UV/Sunlight | Low | Potential for significant photodegradation |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the required amount of solid this compound in a chemical fume hood.
-
Dissolution: Dissolve the solid this compound in an appropriate solvent (e.g., DMSO, Ethanol) to prepare a concentrated stock solution. Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Store the stock solution in amber-colored vials at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol for Stability Testing of this compound in an Aqueous Buffer
-
Preparation: Prepare a solution of this compound in the desired aqueous buffer at the target concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizing Degradation Pathways and Workflows
To aid in understanding the factors affecting this compound stability and the necessary preventative measures, the following diagrams have been generated.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
By adhering to the guidelines and protocols outlined in this technical support center, researchers can significantly mitigate the risk of this compound degradation, thereby ensuring the accuracy and reproducibility of their experimental findings.
Technical Support Center: Improving Parsalmide Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of Parsalmide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5-amino-N-butyl-2-(2-propynyloxy)benzamide) is an anti-inflammatory agent. Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis, which is a key pathway in the inflammatory response.
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.30 g/mol |
Data sourced from publicly available chemical databases.
Q3: Is this compound expected to have good oral absorption?
An early in vitro study using Stricker's apparatus suggested that this compound is characterized by a good absorption rate at the gastric level and a high absorption rate in the intestinal tract.[1] This indicates that the compound has the potential for good oral bioavailability, and delivery challenges may be more related to its formulation than to its inherent permeability.
Q4: What is known about the protein binding of this compound?
This compound has been shown to bind to serum proteins. The extent of binding varies across species. The binding is considered weak, which allows for the easy release of the bound drug.[1]
| Species | Protein Binding (%) |
| Human Serum | 55 - 70% |
| Bovine Serum | 40 - 60% |
| Equine Serum | 40 - 60% |
Data from in vitro studies.[1] Protein binding in common preclinical species such as rats and mice has not been reported in the available literature.
Q5: What is known about the metabolism of this compound?
A study in cats following subcutaneous administration showed that this compound is partially metabolized before excretion in the urine.[2] The metabolites include unstable conjugates (likely N-glucuronide this compound) and stable conjugates (mainly N-acetylthis compound).[2] A significant portion of the drug is also excreted unchanged.[2] The study also noted a slow excretion from the body in cats compared to other species.[2]
| Compound | Percentage of Total Excreted in Urine (in cats) |
| Unchanged this compound | 25 - 62% |
| Unstable Conjugates | 17 - 36% |
| Stable Conjugates | 11 - 36% |
Data from a study in cats following subcutaneous administration.[2]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
Q: I am having difficulty dissolving this compound in saline for my in vivo study. What can I do?
A: this compound, like many benzamide derivatives, is expected to have low aqueous solubility. Direct dissolution in saline is likely to be challenging, especially at higher concentrations.
Recommended Solutions:
-
Co-solvents: A common strategy for poorly soluble compounds is the use of co-solvents. It is crucial to perform pilot studies to ensure the chosen vehicle is well-tolerated by the animals at the intended dose and volume.
-
Polyethylene Glycol (PEG): Lower molecular weight PEGs, such as PEG 300 or PEG 400, are common co-solvents for preclinical formulations.
-
Propylene Glycol (PG): Propylene glycol is another widely used solvent in animal studies.
-
Dimethyl Sulfoxide (DMSO): DMSO is a strong solvent, but its use in vivo should be approached with caution due to potential toxicity. If used, the final concentration of DMSO in the formulation should be kept to a minimum (ideally below 10%). A combination of DMSO and a PEG or PG can also be effective.[3]
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Given the presence of an amino group, this compound's solubility may increase in acidic conditions. However, the resulting solution must have a pH that is physiologically tolerable for the chosen route of administration.
-
Formulation as a Suspension: If a solution cannot be achieved at the desired concentration, administering this compound as a suspension is a viable alternative.
-
Common suspending agents include carboxymethylcellulose (CMC), methylcellulose, or Tween 80.
-
It is essential to ensure the particle size of the drug is uniform and the suspension is homogenous to ensure consistent dosing.
-
Issue 2: Inconsistent Efficacy in Anti-Inflammatory Models
Q: I am observing high variability in the anti-inflammatory effect of this compound in my rat paw edema model. What could be the cause?
A: High variability in efficacy studies can stem from several factors related to the drug's delivery and the experimental protocol.
Troubleshooting Steps:
-
Formulation Homogeneity: If you are using a suspension, ensure that it is thoroughly mixed before each administration to guarantee that each animal receives the correct dose.
-
Dosing Accuracy: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intraperitoneal injections, be mindful of the injection site to avoid injection into the intestines or other organs.
-
Timing of Administration: In the carrageenan-induced paw edema model, the timing of drug administration relative to the carrageenan injection is critical. The anti-inflammatory effect of NSAIDs can vary depending on the phase of the inflammatory response being targeted.[4][5]
-
Pharmacokinetics: The pharmacokinetic profile of this compound in your animal model is a crucial factor. If the drug is rapidly metabolized and cleared, the timing of efficacy assessment will be critical. Without specific pharmacokinetic data for this compound, it is advisable to conduct a pilot study to determine the time to maximum plasma concentration (Tmax) and the half-life (t1/2) to optimize the experimental window for assessing efficacy.
Issue 3: Signs of Toxicity at Higher Doses
Q: My animals are showing adverse effects at higher doses of this compound. How can I mitigate this?
A: Adverse effects can be related to the compound itself or the vehicle used for administration.
Recommendations:
-
Vehicle Toxicity: Ensure that the vehicle you are using is well-tolerated at the administered volume. Conduct a vehicle-only control group to assess any background toxicity. Some organic solvents, if used at high concentrations, can cause adverse effects.
-
Dose-Response Study: Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD). This will help in selecting a dose that is effective but not toxic.
-
Route of Administration: The route of administration can significantly impact toxicity. Intravenous administration typically leads to higher peak plasma concentrations and may result in more acute toxicity compared to oral or subcutaneous administration.
-
Monitor for Specific Signs of Toxicity: Based on early toxicology studies of benzamides, monitor for any neurological or gastrointestinal side effects.
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Anti-Inflammatory Activity of this compound in the Carrageenan-Induced Rat Paw Edema Model
This protocol is a general guideline based on standard methods for this assay.[4][6][7] The specific doses and formulation of this compound should be determined based on preliminary solubility and tolerability studies.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC in saline).
-
Group 2: Positive control (e.g., Indomethacin at 10 mg/kg).
-
Group 3-5: this compound at varying doses (e.g., 25, 50, 100 mg/kg).
-
-
This compound Formulation:
-
Based on solubility tests, prepare this compound as a solution or a homogenous suspension in the chosen vehicle.
-
-
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the vehicle, positive control, or this compound orally by gavage.
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Putative signaling pathway for this compound's anti-inflammatory action.
Caption: Workflow for improving this compound delivery in animal studies.
References
- 1. [In vitro studies on this compound / bioavailability and protein binding (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Metabolic aspects of this compound in the cat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide/propylene glycol is a suitable solvent for the delivery of diazepam from osmotic minipumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. scielo.br [scielo.br]
addressing high variability in Parsalmide experimental results
Welcome to the technical support center for Parsalmide. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during in vitro and in vivo experiments with this compound. High variability in experimental results can be a significant challenge, and this guide provides troubleshooting tips and detailed protocols to help you achieve consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1] this compound has been shown to inhibit both COX-1 and COX-2 isoforms.[1]
Q2: What are the expected in vitro effects of this compound?
In vitro, this compound is expected to inhibit the production of prostaglandins, such as Prostaglandin E2 (PGE2), in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS). This inhibition is concentration-dependent.
Q3: What level of COX-1/COX-2 selectivity does this compound exhibit?
In vitro studies using purified ovine enzymes have shown that this compound is a dual inhibitor of both COX-1 and COX-2.[1] It demonstrates greater inhibitory potency against COX-1 compared to COX-2.[1]
Q4: How does the anti-inflammatory and analgesic efficacy of this compound compare to other NSAIDs in clinical settings?
Clinical trials have compared this compound to other NSAIDs like phenylbutazone and indomethacin. In a controlled clinical trial, this compound was found to be on par with phenylbutazone in its overall anti-inflammatory and analgesic effects, and more effective in relieving joint swelling and anxiety.[2] Another study showed that this compound and indomethacin had comparable success in relieving inflammation and pain in patients with rheumatic arthropathies.[3] A notable feature of this compound is its good gastrointestinal tolerance, with fewer side effects observed compared to phenylbutazone.[2][3]
Troubleshooting High Variability in Experimental Results
High variability in this compound experiments can arise from several factors related to cell culture, assay procedures, and reagent handling. Below are common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent PGE2 Suppression | Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
| Cell Seeding Density: Uneven cell distribution in microplates leads to variability in cell number per well. | Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. | |
| Inconsistent Stimulation: Variability in the concentration or application of the inflammatory stimulus (e.g., LPS). | Prepare a fresh stock of the stimulus for each experiment and ensure it is thoroughly mixed before adding to the wells. | |
| High Background in ELISA | Insufficient Washing: Residual reagents can lead to non-specific signal. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Cross-Contamination: Pipetting errors can lead to contamination between wells. | Use fresh pipette tips for each sample and reagent. | |
| Poor Standard Curve in ELISA | Improper Dilution: Errors in preparing the standard dilutions. | Carefully prepare fresh standard dilutions for each assay. Use calibrated pipettes. |
| Reagent Instability: Degradation of standards or detection antibodies. | Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. | |
| General Assay Variability | Pipetting Inaccuracy: Inconsistent volumes of cells, compounds, or reagents. | Calibrate pipettes regularly. Use a consistent pipetting technique for all wells. |
| Incubation Time and Temperature: Fluctuations in incubation conditions can affect enzyme kinetics and cellular responses. | Ensure all incubation steps are performed for the specified time and at a consistent temperature. |
Key Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the activity of this compound.
Prostaglandin E2 (PGE2) Suppression Assay
This assay measures the ability of this compound to inhibit the production of PGE2 in a cell-based model.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media and conditions.
- Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture media.
- Remove the old media from the cells and add the media containing different concentrations of this compound.
- Pre-incubate the cells with this compound for 1 hour.
3. Inflammatory Stimulation:
- Prepare a solution of an inflammatory stimulus, such as LPS (1 µg/mL final concentration).
- Add the LPS solution to all wells except for the negative control wells.
- Incubate the plate for 24 hours at 37°C in a CO2 incubator.
4. Sample Collection and Analysis:
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
- Determine the IC50 value of this compound for PGE2 suppression.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.
1. Reagents and Enzyme Preparation:
- Use purified ovine COX-1 and human recombinant COX-2 enzymes.
- Prepare a reaction buffer containing a heme cofactor.
2. Compound Incubation:
- Add the reaction buffer, enzyme (either COX-1 or COX-2), and various concentrations of this compound to the wells of a 96-well plate.
- Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
3. Substrate Addition and Reaction:
- Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
- Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
4. Detection:
- The activity of the COX enzyme is typically measured by detecting the production of prostaglandin G2 (PGG2) or by a colorimetric or fluorometric method that measures the peroxidase activity of COX.
- Stop the reaction and measure the signal according to the assay kit's instructions.
5. Data Analysis:
- Calculate the percentage of COX inhibition for each concentration of this compound.
- Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2/COX-1 selectivity ratio.
Data Presentation
Table 1: In Vitro COX Inhibition Profile of this compound
| Enzyme | IC50 (µM) |
| Ovine COX-1 | 0.42 |
| Ovine COX-2 | 6.55 |
| COX-2/COX-1 Selectivity Ratio | 15.6 |
Data from in vitro studies with purified ovine enzymes.[1]
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
The primary mechanism of this compound is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This action reduces the inflammatory response.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Evaluating this compound's Anti-inflammatory Activity
This workflow outlines the key steps in assessing the in vitro efficacy of this compound.
Caption: Workflow for in vitro testing of this compound's anti-inflammatory effect.
Downstream Signaling Pathways Affected by COX Inhibition
Inhibition of prostaglandin synthesis by this compound can indirectly affect downstream signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. Prostaglandins can modulate the activity of these pathways, so their reduction can lead to a broader anti-inflammatory effect.
Caption: this compound's indirect effect on downstream inflammatory signaling.
References
- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 2. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Parsalmide Off-Target Effects: A Technical Support Center for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Parsalmide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target mechanisms of this compound?
A1: this compound's primary on-target mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.[1] This action underlies its anti-inflammatory and analgesic properties.[2][3] While specific off-target effects are not extensively documented in publicly available literature, researchers should consider potential interactions with related pathways or unforeseen molecular targets. As a non-steroidal anti-inflammatory drug (NSAID), potential off-target effects could be investigated in pathways related to cell proliferation, apoptosis, and cellular signaling cascades that are independent of COX inhibition.
Q2: We are observing unexpected cytotoxicity in our cell line when treated with this compound, even at concentrations where COX inhibition is not maximal. What could be the cause?
A2: Unexpected cytotoxicity could stem from several factors. Firstly, consider the inherent toxicity of the compound. Acute toxicity data from animal studies show LD50 values of 864 mg/kg in rats (oral), 428 mg/kg in mice (oral), and 148 mg/kg in mice (intravenous). While these are in-vivo data, they suggest a potential for dose-dependent toxicity. Secondly, the observed effect could be a genuine off-target effect on a critical cellular pathway. We recommend performing a comprehensive dose-response analysis and comparing the cytotoxic profile with other NSAIDs. It is also crucial to ensure the quality and purity of the this compound batch being used.
Q3: How can we design a cell-based assay to specifically screen for off-target effects of this compound?
A3: A multi-pronged approach is recommended. Start with a broad cytotoxicity screen across a panel of diverse cell lines (e.g., cancer cell lines from different tissues, normal cell lines). For hits in the cytotoxicity screen, follow up with more specific assays to investigate mechanisms of cell death (e.g., apoptosis vs. necrosis).[4] Reporter gene assays can be employed to screen for effects on major signaling pathways.[5] Additionally, target deconvolution strategies, such as photoaffinity labeling, can help identify direct molecular binding partners of this compound within the cell.[6]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Culture Inconsistency | Verify cell line identity and passage number. Ensure consistent seeding density and growth conditions. | Perform cell line authentication. Standardize cell culture protocols across all experiments. |
| Compound Instability | Check the stability of this compound in your cell culture medium over the course of the experiment. | Prepare fresh stock solutions for each experiment. Protect from light if necessary. Perform a stability study using HPLC or a similar method. |
| Assay Reagent Issues | Ensure proper storage and handling of assay reagents (e.g., MTT, CellTiter-Glo®). Check for expired reagents. | Run positive and negative controls for the assay itself to validate reagent performance. |
| Edge Effects in Multi-well Plates | Inconsistent evaporation from wells at the edge of the plate can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. Ensure proper humidification in the incubator. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency ("Cell Drop-Off")
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Cell Permeability | This compound may not be efficiently crossing the cell membrane to reach its intracellular target. | Perform a cellular uptake assay to measure intracellular concentrations of this compound. |
| Active Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | Test for cytotoxicity in the presence of known efflux pump inhibitors. |
| Metabolic Inactivation | The cell line may be metabolizing this compound into an inactive form. | Analyze cell lysates and culture medium for the presence of this compound metabolites using LC-MS. |
| Off-Target Engagement | An off-target interaction may be masking the intended cellular response. | This is a complex issue requiring further investigation. Consider target engagement assays to confirm binding to the intended target within the cell. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
Visualizations
Caption: On-target mechanism of this compound via COX inhibition.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Logical troubleshooting flow for unexpected assay results.
References
- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 2. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based Assays | MuriGenics [murigenics.com]
- 5. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Parsalmide toxicity in animal models
Parsalmide Toxicity Technical Support Center
Welcome to the this compound technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential toxicities associated with this compound in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities observed with this compound in animal models?
A1: In preclinical rodent (rat and mouse) and non-rodent (beagle dog) models, this compound has demonstrated two primary dose-limiting toxicities: hepatotoxicity and myelosuppression. Hepatotoxicity is characterized by the elevation of liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] Myelosuppression manifests as a decrease in neutrophils (neutropenia) and platelets (thrombocytopenia).[3][4]
Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?
A2: The hepatotoxicity of this compound is believed to be multifactorial. The leading hypothesis involves the formation of reactive metabolites by cytochrome P450 enzymes in the liver.[5] These metabolites can deplete cellular glutathione (GSH), a key antioxidant, leading to oxidative stress, mitochondrial damage, and eventual hepatocyte necrosis.[5][6][7]
Q3: Are there any recommended co-therapies to mitigate this compound's toxicity?
A3: Preclinical studies have shown that co-administration of N-acetylcysteine (NAC), a precursor to glutathione, can ameliorate this compound-induced hepatotoxicity.[6][8][9] NAC helps to replenish hepatic GSH stores, thereby reducing oxidative stress.[6][7] For managing myelosuppression, intermittent dosing schedules have shown promise over continuous daily dosing.[10][11]
Q4: How does the vehicle formulation impact the toxicity profile of this compound?
A4: The formulation can significantly impact the pharmacokinetic profile and, consequently, the toxicity of this compound. Formulations that result in a high maximum concentration (Cmax) may exacerbate toxicity.[11] Exploring alternative formulations that provide a more sustained and lower peak exposure could potentially reduce off-target toxicities.
Q5: What are the essential monitoring parameters for toxicity in animal studies with this compound?
A5: For hepatotoxicity, weekly monitoring of serum ALT and AST levels is recommended.[12][13] For myelosuppression, complete blood counts (CBCs) with differentials should be performed twice weekly.[3][14] Additionally, regular monitoring of clinical signs, body weight, and food consumption is crucial for a comprehensive safety assessment.[15]
Troubleshooting Guides
Guide 1: Managing Elevated Liver Enzymes (Hepatotoxicity)
Issue: A significant (>3-fold) elevation in serum ALT or AST is observed after this compound administration.
| Troubleshooting Step | Action | Rationale |
| 1. Confirm the Finding | Repeat the serum biochemistry analysis to rule out lab error.[1] | Ensures that subsequent actions are based on accurate data. |
| 2. Dose Reduction | Reduce the dose of this compound by 25-50% in a subset of animals and continue monitoring. | To determine if the hepatotoxicity is dose-dependent. |
| 3. Alter Dosing Schedule | Switch from daily to an intermittent dosing schedule (e.g., 3 days on, 4 days off). | Reducing continuous drug pressure on the liver may allow for cellular recovery.[10][11] |
| 4. Co-administer a Hepatoprotectant | Initiate co-administration of N-acetylcysteine (NAC). | NAC can help restore glutathione levels and protect hepatocytes from oxidative damage.[6][7][9] |
| 5. Histopathological Analysis | At the end of the study, perform a thorough histopathological examination of liver tissues.[12] | To assess the extent and nature of the liver damage. |
Guide 2: Addressing Myelosuppression
Issue: A significant decrease in neutrophil or platelet counts is observed.
| Troubleshooting Step | Action | Rationale |
| 1. Confirm with a Repeat CBC | Perform a second complete blood count to verify the initial findings. | To ensure the accuracy of the hematological data. |
| 2. Implement Intermittent Dosing | Change the dosing regimen from continuous to an intermittent schedule. | Allows the bone marrow to recover between doses, potentially lessening the severity of myelosuppression.[10][11] |
| 3. Supportive Care | Consider the use of supportive care agents like Granulocyte-Colony Stimulating Factor (G-CSF) for severe neutropenia, if ethically approved and relevant to the study goals. | G-CSF can stimulate the production of neutrophils. |
| 4. Monitor for Clinical Signs | Closely observe animals for signs of infection (due to neutropenia) or bleeding (due to thrombocytopenia). | Early detection of clinical sequelae is critical for animal welfare. |
| 5. Bone Marrow Analysis | At necropsy, collect femoral bone marrow for cellularity assessment and CFU-C assays.[3] | To directly evaluate the impact of this compound on hematopoietic stem and progenitor cells. |
Quantitative Data Summary
Table 1: Dose-Response of this compound-Induced Hepatotoxicity in Rats (14-Day Study)
| Dose Group (mg/kg/day) | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD |
| Vehicle Control | 45 ± 8 | 95 ± 15 |
| 50 | 150 ± 25 | 280 ± 40 |
| 100 | 450 ± 60 | 750 ± 90 |
| 200 | 980 ± 120 | 1600 ± 200 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Liver Enzymes in Rats
| Treatment Group (100 mg/kg this compound) | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD |
| This compound Alone | 460 ± 55 | 740 ± 85 |
| This compound + NAC (150 mg/kg) | 180 ± 30 | 320 ± 50 |
Table 3: Hematological Parameters with Continuous vs. Intermittent Dosing of this compound (100 mg/kg) in Mice
| Dosing Regimen | Mean Neutrophil Count (x10³/µL) ± SD | Mean Platelet Count (x10³/µL) ± SD |
| Continuous (Daily) | 0.8 ± 0.2 | 150 ± 40 |
| Intermittent (4 days on/3 days off) | 2.5 ± 0.5 | 450 ± 70 |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodent Models
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 5 days prior to the start of the study.[15]
-
Grouping: Randomly assign animals to dose groups (e.g., vehicle, low, mid, high dose), with at least 10 animals per group.[13]
-
Dosing: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Collect blood via tail vein or saphenous vein weekly for serum biochemistry analysis (ALT, AST).[13]
-
-
Terminal Procedures:
-
At the end of the study, collect a terminal blood sample via cardiac puncture for final analysis.
-
Perform a gross necropsy, and weigh the liver.
-
Fix liver tissue in 10% neutral buffered formalin for histopathological examination.[12]
-
Protocol 2: Evaluation of a Mitigating Agent (N-acetylcysteine) for this compound Toxicity
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound at a known hepatotoxic dose.
-
Group 3: this compound + NAC.
-
Group 4: NAC alone.
-
-
Dosing:
-
Administer NAC (e.g., by oral gavage or intraperitoneal injection) approximately 1-2 hours before this compound administration.
-
Administer this compound orally.
-
-
Monitoring:
-
Monitor clinical signs and body weight daily.
-
Collect blood at selected time points (e.g., day 7 and day 14) for serum biochemistry.
-
-
Terminal Procedures:
-
Perform terminal blood collection and liver harvesting as described in Protocol 1.
-
Consider flash-freezing a portion of the liver for analysis of glutathione levels or other biomarkers of oxidative stress.
-
Visualizations
Caption: Proposed pathway of this compound-induced hepatotoxicity and the mitigating effect of NAC.
Caption: Experimental workflow for identifying and mitigating in-vivo toxicity.
Caption: Logical flowchart for dose adjustment based on observed toxicity grade.
References
- 1. zoetisus.com [zoetisus.com]
- 2. amcny.org [amcny.org]
- 3. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Animal Model of Cyclophosphamide-induced Bone Marrow Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review [ouci.dntb.gov.ua]
- 9. vinmec.com [vinmec.com]
- 10. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 13. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. notesonzoology.com [notesonzoology.com]
adjusting Parsalmide dosage for different animal strains
Parsalmide Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in preclinical studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning dosage adjustments across different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5-Amino-N-butyl-2-(2-propynyloxy)benzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and muscle relaxant properties.[1][2][3] Its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis.[4] By blocking cyclooxygenase (COX) enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4]
Q2: Why is it critical to adjust this compound dosage for different animal strains?
Significant variations in drug response between animal species, and even between different strains of the same species, are common in pharmacology.[5][6] These differences are primarily due to variances in pharmacokinetics (PK) and pharmacodynamics (PD).
-
Pharmacokinetics (PK): Refers to how the animal's body processes the drug (Absorption, Distribution, Metabolism, Excretion). Different strains can have varying levels of metabolic enzymes, plasma protein binding, or rates of elimination, leading to different drug exposure levels from the same mg/kg dose.[5][7]
-
Pharmacodynamics (PD): Refers to how the drug affects the body. There may be subtle differences in the drug target (e.g., COX enzyme expression or sensitivity) between strains.
Failing to adjust the dose can lead to unexpected toxicity in a more sensitive strain or a complete lack of efficacy in a more resistant one, compromising experimental outcomes.[8]
Q3: What are the key pharmacokinetic (PK) parameters I should monitor when comparing strains?
When establishing a dosage regimen for a new strain, it is crucial to perform a PK study to characterize how the drug behaves. The key parameters to compare are summarized in the table below.
Table 1: Key Pharmacokinetic Parameters for Interspecies/Interstrain Comparison
| Parameter | Description | Importance for Dosage Adjustment |
|---|---|---|
| Cmax | Maximum (peak) plasma concentration | Indicates if the drug reaches a high enough concentration to be effective and whether it exceeds toxic thresholds. |
| Tmax | Time to reach Cmax | Provides insight into the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure over time) | The most critical parameter for comparing total drug exposure between strains. Doses should often be adjusted to achieve a similar AUC. |
| t½ (Half-life) | Time for plasma concentration to decrease by half | Determines the dosing interval required to maintain therapeutic levels. A shorter half-life may require more frequent dosing. |
| CL (Clearance) | Rate at which the drug is eliminated from the body | Directly influences the half-life and AUC. Higher clearance will require a higher dose to achieve the same exposure. |
Q4: Are there any data on how this compound's metabolism differs between species?
Yes, early research indicates species-specific metabolic pathways. For example, a study in cats showed that this compound is excreted partly unchanged (25-62%), with the remainder being metabolites like N-glucuronilthis compound and N-acetylthis compound.[9] The study also noted a slower excretion rate in cats compared to other species.[9] Additionally, in vitro protein binding studies showed differences between human (55-70% bound), bovine, and equine serum (40-60% bound).[10] Such variations underscore the necessity of conducting strain-specific PK and toxicology studies.
Troubleshooting Guides
Problem: I'm observing high toxicity (e.g., weight loss, lethargy) in one mouse strain but not another at the same dose.
This is a common issue and typically points to pharmacokinetic differences leading to higher drug exposure in the sensitive strain.
Troubleshooting Steps:
-
Stop Dosing & Assess: Immediately cease dosing in the affected strain and provide supportive care.
-
Conduct a PK Study: Perform a single-dose pharmacokinetic study in both the sensitive and resistant strains. Measure plasma concentrations at multiple time points to determine Cmax and AUC.
-
Analyze and Adjust:
-
If AUC is significantly higher in the sensitive strain: This is the most likely cause. Use the PK data to perform a dose reduction. The goal is to administer a lower mg/kg dose to the sensitive strain that achieves a similar AUC to the effective, non-toxic dose in the resistant strain.
-
If AUC is similar between strains: The issue may be pharmacodynamic. The sensitive strain might have higher target expression in sensitive tissues, different off-target effects, or a genetic predisposition to toxicity. This requires more in-depth toxicological investigation.
-
Problem: this compound is not showing efficacy in a new animal strain at a previously effective dose.
This issue is the inverse of the toxicity problem and is also often rooted in pharmacokinetics.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound batch is active and was formulated and administered correctly.
-
Perform a Dose-Escalation Study: The new strain may require a higher dose. Conduct a dose-escalation study in the new strain to identify an effective dose, while carefully monitoring for signs of toxicity.
-
Conduct a PK Study: A comparative PK study will likely reveal that the new strain has lower drug exposure (lower Cmax and/or AUC) due to faster metabolism or clearance.
-
Analyze and Adjust: Use the PK data to calculate a higher dose for the new strain that achieves an AUC comparable to the one known to be effective in the original strain.
Table 2: Troubleshooting Summary for Efficacy and Toxicity Issues
| Issue Observed | Likely Cause | Recommended First Action | Solution |
|---|---|---|---|
| Unexpected Toxicity | Higher drug exposure (PK) | Conduct comparative PK study | Reduce dose to match AUC of non-toxic strain. |
| Lack of Efficacy | Lower drug exposure (PK) | Conduct dose-escalation study | Increase dose to match AUC of effective strain. |
| Inconsistent Results | Variable drug absorption | Refine formulation and administration technique | Ensure consistent vehicle, volume, and route of administration. Check for fasting/fed state differences. |
Experimental Protocols
Protocol 1: Abbreviated Dose-Ranging and MTD Determination
This protocol is designed to establish a safe and tolerated dose range for this compound in a new animal strain.
Methodology:
-
Animal Groups: Use healthy, naive animals of the specific strain (e.g., C57BL/6 mice), with 3-5 animals per dose group.
-
Dose Selection: Based on existing literature or previous studies, select 4-5 dose levels. For an NSAID like this compound, a starting range could be 25, 50, 100, and 200 mg/kg. Include a vehicle control group.
-
Administration: Administer a single dose of this compound via the intended experimental route (e.g., oral gavage).
-
Monitoring: Observe animals daily for 7 to 14 days. Key endpoints include:
-
Clinical Signs: Record any signs of distress, lethargy, ruffled fur, or abnormal behavior.
-
Body Weight: Measure body weight daily. A loss of >15-20% is a common humane endpoint.
-
Mortality: Record any deaths.
-
-
MTD Definition: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality, significant weight loss (>15%), or other severe clinical signs of toxicity. This dose serves as the upper limit for subsequent efficacy studies.
Protocol 2: Comparative Pharmacokinetic (PK) Study
Methodology:
-
Animal Groups: Use two strains of animals (e.g., BALB/c and NOD/SCID mice), with 3 animals per time point for each strain.
-
Dosing: Administer a single, standardized dose of this compound (e.g., 50 mg/kg) to all animals.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection) at specific time points post-administration. A typical schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Plasma Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½) for each strain and perform statistical comparisons.
By following these guidelines, researchers can systematically address inter-strain variability, leading to more robust, reproducible, and successful experiments with this compound.
References
- 1. This compound | C14H18N2O2 | CID 72095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30653-83-9 [chemicalbook.com]
- 3. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 5. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Use of animals for toxicology testing is necessary to ensure patient safety in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Metabolic aspects of this compound in the cat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [In vitro studies on this compound / bioavailability and protein binding (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methotrexate Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering methotrexate (MTX) resistance in their cell line experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methotrexate?
A1: Methotrexate is an antifolate drug that competitively inhibits dihydrofolate reductase (DHFR). This enzyme is critical for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication. By blocking this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells.
Q2: My cells have developed resistance to methotrexate. What are the common molecular mechanisms?
A2: Methotrexate resistance in cancer cell lines is a multifactorial issue. The most commonly observed mechanisms include:
-
Impaired drug uptake: Reduced expression or function of the primary methotrexate influx transporter, the reduced folate carrier (RFC).
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs), which actively pump methotrexate out of the cell.
-
Target enzyme alterations: Amplification of the DHFR gene, leading to overexpression of the DHFR protein, or mutations in the DHFR gene that decrease its affinity for methotrexate.
-
Defective polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS), the enzyme that adds glutamate residues to methotrexate to trap it inside the cell and enhance its inhibitory activity. Conversely, increased activity of gamma-glutamyl hydrolase (GGH) can remove these glutamate residues, facilitating efflux.
Q3: How can I confirm the mechanism of methotrexate resistance in my cell line?
A3: To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:
-
Cell Viability Assays: Determine the 50% inhibitory concentration (IC50) to quantify the level of resistance.
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to assess the expression levels of RFC, DHFR, and relevant ABC transporters.
-
Enzyme Activity Assays: Measure the enzymatic activity of DHFR to see if it is elevated.
-
Cellular Uptake/Efflux Assays: Use radiolabeled methotrexate to directly measure its transport into and out of the cells.
Q4: What strategies can I employ in my experiments to overcome methotrexate resistance?
A4: Several strategies can be explored to circumvent methotrexate resistance in cell lines:
-
Combination Therapy: Co-administering methotrexate with other agents can enhance its efficacy. For example, inhibitors of ABC transporters can block drug efflux.
-
Novel Drug Delivery Systems: Using nanoparticles or cell-penetrating peptides to deliver methotrexate can bypass traditional transport mechanisms and increase intracellular drug concentrations.[1]
-
Alternative Antifolates: Employing newer generations of antifolates that are not dependent on the reduced folate carrier for cellular uptake can be effective in cases of RFC-mediated resistance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Gradual increase in IC50 of methotrexate over multiple passages. | Selection of a resistant cell population. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Analyze the expression of RFC and DHFR via qRT-PCR and Western blot. 3. Consider using a different batch of cells or reverting to an earlier passage if available. |
| No significant cell death observed even at high concentrations of methotrexate. | High intrinsic or acquired resistance. | 1. Investigate the primary resistance mechanisms (see FAQs). 2. Check for DHFR gene amplification using qPCR. 3. Perform a DHFR activity assay to assess enzyme levels. 4. Evaluate cellular uptake of radiolabeled methotrexate. |
| Inconsistent results in methotrexate sensitivity assays. | Experimental variability or cell line instability. | 1. Standardize cell seeding density and methotrexate incubation time. 2. Ensure consistent media composition, as it can affect drug activity. 3. Regularly check for mycoplasma contamination. |
| Methotrexate-resistant cells show cross-resistance to other drugs. | Overexpression of multidrug resistance transporters (e.g., MRPs). | 1. Test for sensitivity to a panel of chemotherapeutic agents. 2. Analyze the expression of common ABC transporters (e.g., MRP1, MRP2, ABCG2). 3. Consider using an ABC transporter inhibitor in combination with methotrexate. |
Data Presentation
Table 1: Methotrexate IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| Saos-2[2][3] | Osteosarcoma | 25.78 ± 0.29 µg/mL | 328.24 ± 0.29 µg/mL | ~12.7 |
| CCRF-CEM[4] | Leukemia | ~5 nM | >250 nM | >50 |
| MOLT-4[4] | Leukemia | ~10 nM | >500 nM | >50 |
| HT-29[5] | Colon Cancer | Not specified | Up to 6.0 x 10⁻⁴ mol/L | Not specified |
| MCF-7[6] | Breast Cancer | ~33 µg/ml | Not applicable | Not applicable |
| BT-20[6] | Breast Cancer | ~67 µg/ml | Not applicable | Not applicable |
| BT-549[6] | Breast Cancer | ~112 µg/ml | Not applicable | Not applicable |
| MB-468[6] | Breast Cancer | ~105 µg/ml | Not applicable | Not applicable |
Table 2: DHFR Gene Amplification and RFC Expression in Methotrexate-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Method | Observation |
| HT-29[7] | DHFR Gene Amplification | qPCR | Up to 80-fold increase in DHFR copy number in resistant clones. |
| Saos-2[2] | Decreased RFC Expression | RT-PCR | Significant decrease in RFC mRNA in resistant cell lines compared to the parental line. |
| ZR-75-1[8] | Decreased RFC Expression | Not specified | Transport-deficient, MTX-resistant cell line. |
| M805[9] | Decreased RFC Expression | Quantitative real-time RT-PCR | 5-fold decrease in RFC mRNA expression compared to sensitive HT-1080 cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of methotrexate in adherent cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Methotrexate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of methotrexate in complete medium.
-
Remove the medium from the wells and add 100 µL of the methotrexate dilutions. Include a vehicle control (medium with the highest concentration of the drug's solvent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)
This protocol measures DHFR activity in cell lysates.
Materials:
-
DHFR Assay Buffer
-
NADPH
-
Dihydrofolate (DHF) substrate
-
Cell lysis buffer
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from both sensitive and resistant cells. Determine the protein concentration of each lysate.
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well. Bring the total volume to 100 µL with DHFR Assay Buffer.
-
Prepare a reaction mixture containing DHFR Assay Buffer and NADPH.
-
Initiate the reaction by adding the DHF substrate to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the DHFR activity based on the rate of change in absorbance and the extinction coefficient of NADPH.
Western Blot for RFC and DHFR Expression
This protocol is for analyzing the protein levels of RFC and DHFR.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RFC, DHFR, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from sensitive and resistant cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to compare protein expression levels.
Visualizations
Caption: Signaling pathway of methotrexate action and resistance.
Caption: Workflow for investigating methotrexate resistance.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. geneticsmr.org [geneticsmr.org]
- 3. Relationship between RFC gene expression and intracellular drug concentration in methotrexate-resistant osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. ijmcmed.org [ijmcmed.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative correlation between promoter methylation and messenger RNA levels of the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Parsalmide COX Selectivity Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing cyclooxygenase (COX) selectivity assays with Parsalmide. Given the limited publicly available data on this compound's specific COX-1 and COX-2 inhibitory concentrations (IC50), this guide also provides data for representative non-steroidal anti-inflammatory drugs (NSAIDs) to serve as a reference.
Frequently Asked Questions (FAQs)
Q1: What is the expected COX selectivity profile of this compound?
Q2: Which type of COX selectivity assay is most appropriate for my research?
The choice of assay depends on the specific research question and available resources. The two most common methods are:
-
In Vitro Enzyme Assays: These assays use purified recombinant COX-1 and COX-2 enzymes. They are highly controlled and reproducible, making them ideal for determining direct inhibitory activity and calculating precise IC50 values.[4][5][6][7]
-
Whole Blood Assays: This ex vivo method measures COX activity in human whole blood, providing a more physiologically relevant environment that accounts for plasma protein binding and cellular interactions.[8][9][10] It is considered a good predictor of in vivo efficacy.
Q3: How do I interpret the IC50 and Selectivity Index (SI) values?
-
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Selectivity Index (SI): The SI is typically calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50(COX-1) / IC50(COX-2)).
-
An SI significantly greater than 1 indicates selectivity for COX-2.
-
An SI close to 1 suggests a non-selective inhibitor.
-
An SI significantly less than 1 indicates selectivity for COX-1.
-
Q4: What are the critical reagents and equipment needed for a COX selectivity assay?
Essential reagents include purified COX-1 and COX-2 enzymes (or a source of these enzymes like activated monocytes), arachidonic acid (the substrate), and a method for detecting the product (e.g., prostaglandin E2).[5] Equipment requirements will vary based on the detection method, but a plate reader for colorimetric or fluorometric assays is common. For whole blood assays, a CO2 incubator and access to fresh human blood are necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control wells | 1. Spontaneous oxidation of the detection reagent.2. Contamination of reagents or plate. | 1. Prepare fresh detection reagents and protect from light.2. Use new, sterile plates and pipette tips. Ensure all buffers are properly prepared and filtered. |
| Low signal in positive control wells | 1. Inactive enzyme (COX-1 or COX-2).2. Degraded substrate (arachidonic acid).3. Incorrect assay buffer pH or composition. | 1. Aliquot and store enzymes at -80°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known potent inhibitor.2. Store arachidonic acid under inert gas at low temperature. Prepare fresh working solutions.3. Verify the pH and composition of all buffers. |
| Inconsistent results between replicate wells | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper pipetting technique. For small volumes, use low-retention tips.2. Gently mix the plate after adding each reagent.3. Ensure the plate is incubated at a stable and uniform temperature. |
| No dose-dependent inhibition observed with this compound | 1. This compound concentration range is too low or too high.2. This compound is insoluble in the assay buffer.3. This compound is not a direct inhibitor of the COX enzyme under the assay conditions. | 1. Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar).2. Check the solubility of this compound in the assay buffer. A small amount of a co-solvent like DMSO may be used, but ensure the final concentration does not affect enzyme activity.3. Consider alternative mechanisms of action for this compound's anti-inflammatory effects. |
| High variability in whole blood assay results | 1. Donor-to-donor variability in blood composition.2. Inconsistent activation of COX-2 with LPS.3. Time delay between blood draw and assay initiation. | 1. Use blood from a consistent pool of healthy donors if possible. Normalize data to a reference compound.2. Ensure consistent LPS concentration and incubation time for COX-2 induction.3. Standardize the time between blood collection and the start of the assay. |
Data Presentation
As specific IC50 values for this compound are not publicly available, the following table presents data for well-characterized NSAIDs to serve as a reference for expected outcomes in a COX selectivity assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | |
| Meloxicam | 37 | 6.1 | 6.1 |
Experimental Protocols
In Vitro Purified Enzyme COX Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of an inhibitor using purified COX enzymes.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of purified COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of arachidonic acid in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the enzyme solution to each well of a 96-well plate.
-
Add the this compound dilutions to the wells. Include wells with vehicle only (no inhibitor control) and wells with no enzyme (background control).
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping reagent or by placing the plate on ice).
-
Detect the amount of prostaglandin produced using a suitable method (e.g., ELISA, colorimetric, or fluorometric assay kit).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Human Whole Blood COX Inhibition Assay
This protocol provides a general outline for the whole blood assay.
-
Blood Collection and Preparation:
-
Draw venous blood from healthy volunteers into heparinized tubes.
-
Use the blood within 2 hours of collection.
-
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquot whole blood into tubes.
-
Add serial dilutions of this compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Measure the concentration of Thromboxane B2 (TXB2) in the serum using an ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Aliquot whole blood into tubes.
-
Add lipopolysaccharide (LPS) to induce COX-2 expression (e.g., 10 µg/mL).
-
Add serial dilutions of this compound or vehicle control.
-
Incubate at 37°C in a CO2 incubator for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each this compound concentration.
-
Determine the IC50 values for COX-1 and COX-2 as described for the in vitro enzyme assay.
-
Visualizations
Caption: Simplified COX signaling pathway showing the points of inhibition by this compound.
Caption: General experimental workflow for an in vitro COX selectivity assay.
References
- 1. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro COX Inhibitory Activity, LC-MS Analysis and Molecular Docking Study of Silene vulgaris and Stellaria media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic definition of the cardiovascular mPGES-1/COX-2/ADMA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pedworld.ch [pedworld.ch]
Technical Support Center: Enhancing the Anti-inflammatory Effect of Parsalmide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the anti-inflammatory effect of Parsalmide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that also possesses analgesic and muscle-relaxing properties.[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.
Q2: How does the anti-inflammatory effect of this compound compare to other NSAIDs?
Clinical trials have shown that this compound's anti-inflammatory and analgesic effects are comparable to those of phenylbutazone and indomethacin.[1][2] One study noted that this compound was more effective in reducing joint swelling and improving motility compared to phenylbutazone.[1] A key advantage of this compound is its good tolerance, particularly regarding gastrointestinal side effects, which are a common concern with many NSAIDs.[1][2]
Q3: What are the known advantages of this compound's chemical structure?
The propynyloxy group in this compound's structure is thought to contribute to its enhanced gastric safety profile compared to other NSAIDs. While its primary anti-inflammatory action is through COX inhibition, this structural feature may be responsible for its better gastrointestinal tolerability.
Q4: Are there any known analogs of this compound with enhanced anti-inflammatory activity?
Research has been conducted on synthesizing and evaluating analogs of this compound to explore structure-activity relationships. While specific publicly available data on the superior efficacy of these analogs is limited, modifications to the benzamide structure, including the amino group and the N-butyl chain, have been investigated to potentially improve pharmacological activity.
Troubleshooting Guide: Enhancing this compound's Anti-inflammatory Effect
This guide provides potential strategies to enhance the anti-inflammatory effect of this compound in your experiments. These approaches are based on general principles for improving the efficacy of NSAIDs.
Issue 1: Suboptimal Anti-inflammatory Response in In Vitro Assays
If you are observing a weaker than expected anti-inflammatory effect of this compound in your cell-based assays, consider the following:
-
Solubility and Bioavailability: this compound's effectiveness in an aqueous cell culture medium can be limited by its solubility.
-
Troubleshooting Tip 1: Formulation Enhancement. Experiment with different formulation strategies to improve the solubility and dispersion of this compound. This can include the use of co-solvents, surfactants, or creating solid dispersions.
-
Troubleshooting Tip 2: Particle Size Reduction. Techniques like micronization or nanonization can increase the surface area of the drug, potentially leading to better dissolution and cellular uptake.
-
Issue 2: Limited Efficacy in In Vivo Animal Models
Should you encounter a diminished anti-inflammatory response in animal models, the following factors may be at play:
-
Pharmacokinetics and Bioavailability: The route of administration and the formulation can significantly impact the absorption and distribution of this compound.
-
Troubleshooting Tip 1: Formulation and Delivery Systems. Explore lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or nanoparticle-based carriers to improve oral bioavailability.
-
Troubleshooting Tip 2: Combination Therapy. Consider co-administering this compound with another anti-inflammatory agent that has a different mechanism of action. This can lead to synergistic effects. For example, combining an NSAID with a corticosteroid or a biologic agent could be explored, though potential for increased side effects should be carefully monitored. Studies have shown that combining NSAIDs with acetaminophen can provide additive pain-relieving activity.[3]
-
Issue 3: Variability in Experimental Results
Inconsistent results across experiments can be frustrating. Here are some steps to improve reproducibility:
-
Standardized Protocols: Ensure that your experimental protocols are well-defined and consistently followed.
-
Troubleshooting Tip 1: Detailed Methodologies. Refer to the detailed experimental protocols provided below for standardized procedures for in vitro and in vivo assays.
-
Troubleshooting Tip 2: Control Groups. Always include appropriate positive and negative controls in your experiments to validate your results. For example, when testing this compound, use a well-characterized NSAID like indomethacin as a positive control.
-
Quantitative Data Summary
Table 1: In Vitro COX Inhibition Assay - Representative IC50 Values for Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Indomethacin | 0.1 | 1.5 |
| Celecoxib | 15 | 0.04 |
| Ibuprofen | 13 | 344 |
| This compound | Data to be determined | Data to be determined |
Data presented are examples from the literature and may vary depending on the specific assay conditions.
Table 2: In Vivo Carrageenan-Induced Paw Edema Assay - Representative Percentage Inhibition of Edema
| Treatment (Dose) | % Inhibition of Paw Edema at 3 hours |
| Vehicle (Control) | 0% |
| Indomethacin (10 mg/kg) | 50-60% |
| This compound (Test Dose) | Data to be determined |
Key Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
This compound and control inhibitors (e.g., Indomethacin, Celecoxib)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a reaction tube, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the this compound solution or a control inhibitor to the reaction tube and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
This compound and control drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or the control drug orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Signaling Pathway
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
dealing with Parsalmide precipitation in stock solutions
Welcome to the Technical Support Center for Parsalmide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on addressing the common issue of its precipitation in stock solutions.
I. Troubleshooting Guide: this compound Stock Solution Precipitation
This guide provides a step-by-step approach to resolving and preventing this compound precipitation in your stock solutions.
Q1: My this compound stock solution has formed a precipitate. What should I do?
The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit under the current storage conditions. Follow these steps to address the issue:
Initial Assessment
First, determine the likely cause of precipitation by considering recent changes in the solution's environment.
Caption: Initial assessment of this compound precipitation.
Detailed Protocol for Redissolving Precipitate
-
Warm the Solution: Gently warm the stock solution in a water bath set to 37°C. Do not exceed 40°C, as higher temperatures may risk degradation of the compound.
-
Agitate: While warming, gently agitate the solution by swirling or vortexing at a low speed until the precipitate dissolves.
-
Sonicate (Optional): If warming and agitation are insufficient, sonicate the solution in a bath sonicator for 5-10 minute intervals. Monitor the solution temperature to ensure it does not overheat.
-
Visual Inspection: Once the precipitate is no longer visible, allow the solution to cool to room temperature and observe for any re-precipitation.
-
Storage Consideration: If the precipitate reappears at room temperature, the solution is likely supersaturated. It is recommended to either dilute the stock solution or store it at the temperature at which it remains in solution.
Recommended Solvents for this compound
This compound is a benzamide derivative with poor aqueous solubility.[1][2] Its solubility is significantly higher in various organic solvents.
| Solvent | Known Solubility of this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions.[3][4][5] Can be hygroscopic, which may lead to precipitation over time if moisture is absorbed.[6] |
| Ethanol (EtOH) | Very Soluble[7] | A good choice for many in vitro applications. Less toxic to cells than DMSO at similar concentrations. |
| Acetone | Very Soluble[7] | Suitable for initial solubilization, but its high volatility can lead to concentration changes and precipitation. |
| Ethyl Acetate | Very Soluble[7] | Can be used for stock solutions, but may not be compatible with all cell culture plastics. |
| Water | Slightly Soluble[7] | Not recommended for preparing stock solutions of this compound due to its low solubility. |
Q2: How can I prevent this compound from precipitating out of my stock solution?
Proactive measures during preparation and storage are key to preventing precipitation.
Best Practices for Stock Solution Preparation
Caption: Workflow for preparing stable this compound stock solutions.
Experimental Protocol: Small-Scale Solubility Test
Before preparing a large volume of stock solution, perform a small-scale test to determine the optimal concentration for your specific laboratory conditions.
-
Prepare a Range of Concentrations: Weigh out small, precise amounts of this compound and dissolve in a fixed volume of your chosen solvent to create a series of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Observe Dissolution: Note the ease of dissolution at each concentration at room temperature.
-
Cold Storage Test: Store the solutions at your intended storage temperature (e.g., 4°C or -20°C) for 24 hours.
-
Assess for Precipitation: After 24 hours, visually inspect for any precipitate formation. The highest concentration that remains clear is your recommended working stock concentration.
Storage Conditions to Minimize Precipitation
| Condition | Recommendation | Rationale |
| Temperature | Store at a constant temperature. For long-term storage, -20°C or -80°C is recommended.[8] | Temperature fluctuations can decrease solubility and lead to precipitation. |
| Light | Store in amber vials or protect from light by wrapping in aluminum foil. | To prevent potential photodegradation, which could alter the compound's properties and solubility. |
| Evaporation | Use tightly sealed vials (e.g., with screw caps and O-rings). | Solvent evaporation will increase the concentration of this compound, potentially exceeding its solubility limit. |
| Moisture | Use anhydrous grade solvents and desiccate vials before use if storing for long periods. | For hygroscopic solvents like DMSO, absorbed water can decrease the solubility of hydrophobic compounds like this compound.[6] |
Q3: I've tried redissolving the precipitate, but it's not working. What are my next steps?
If the precipitate does not redissolve with warming and agitation, it may indicate compound degradation or the formation of a less soluble polymorph.
Troubleshooting Persistent Precipitation
Caption: Decision tree for handling persistent precipitation.
Assessing Potential Degradation
Forced degradation studies on related benzamide compounds suggest that they can be susceptible to hydrolysis and oxidation.[9] If you suspect degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your stock solution and identify any degradation products.[1][10]
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
-
Analysis: Inject the prepared sample and analyze the chromatogram. The presence of multiple peaks in addition to the main this compound peak may indicate the presence of impurities or degradation products.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For high-concentration stock solutions, DMSO is generally recommended due to its strong solubilizing capacity for a wide range of organic compounds.[5][11] For cellular assays where DMSO toxicity is a concern, ethanol is a suitable alternative.
Q2: What is the maximum concentration at which this compound can be dissolved?
The maximum solubility will depend on the solvent and the temperature. It is highly recommended to perform a small-scale solubility test to determine the optimal concentration for your specific conditions to avoid precipitation upon storage.
Q3: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store aliquoted stock solutions at -20°C or -80°C, protected from light.[8] Avoid repeated freeze-thaw cycles.
Q4: Can I sonicate my this compound solution to help dissolve the compound?
Yes, sonication can be used to aid in the dissolution of this compound. Use a bath sonicator and monitor the temperature to prevent overheating and potential degradation of the compound.
Q5: Is it normal for this compound solutions to appear cloudy?
No, a properly prepared this compound stock solution should be clear and free of any visible particles or cloudiness. Cloudiness indicates that the compound is not fully dissolved or that precipitation has occurred.
Q6: How does pH affect the solubility of this compound?
This compound has a pKa of 4.6.[7] This means that its solubility in aqueous solutions will be pH-dependent. At pH values below its pKa, it will be more protonated and may have different solubility characteristics than at physiological pH. When diluting a stock solution in an organic solvent into an aqueous buffer, be mindful of potential pH shifts that could lead to precipitation.
Q7: Can I filter my this compound stock solution to remove the precipitate?
Filtering a solution to remove precipitate is not recommended as this will lower the concentration of your stock solution in an unquantified manner. The better approach is to redissolve the precipitate or, if that fails, to prepare a fresh solution at a lower, more stable concentration.
References
- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. gchemglobal.com [gchemglobal.com]
troubleshooting unexpected Parsalmide pharmacological effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected pharmacological effects during their experiments with Parsalmide.
Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during your research with this compound.
Issue 1: Inconsistent Anti-Inflammatory Efficacy in In Vitro Assays
Question: We are observing significant variability in the anti-inflammatory effect of this compound in our cell-based assays. What could be the cause, and how can we troubleshoot this?
Answer:
Variability in in vitro assays is a common challenge.[1][2] For this compound, which acts as a dual COX-1/COX-2 inhibitor, several factors in your experimental setup can influence its apparent efficacy.[3]
Potential Causes and Troubleshooting Steps:
-
Cell Line Variability:
-
Issue: Different cell lines express varying levels of COX-1 and COX-2. The observed anti-inflammatory effect of this compound will depend on the relative expression of these enzymes in your chosen cell model.
-
Recommendation:
-
Characterize the basal COX-1 and COX-2 expression levels in your cell line(s) via qPCR or Western blot.
-
Consider using a cell line with a known and stable expression of both enzymes, or test in parallel with cell lines that predominantly express one isoform over the other to dissect the COX-1 versus COX-2 inhibitory effects of this compound.
-
-
-
Assay Conditions:
-
Issue: The concentration of arachidonic acid, the substrate for COX enzymes, can be a limiting factor in your assay. Additionally, the presence of other inflammatory mediators can influence the prostaglandin synthesis pathway.[3]
-
Recommendation:
-
Ensure consistent and non-limiting concentrations of arachidonic acid in your assay medium.
-
Standardize the cell seeding density and serum concentration in your culture media, as these can affect cellular responses.[4]
-
-
-
This compound Preparation and Stability:
-
Issue: Improper dissolution or degradation of this compound can lead to inaccurate dosing and variable results.
-
Recommendation:
-
Verify the solubility of this compound in your chosen solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your culture medium.
-
Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Experimental Protocol: Validating this compound's COX Inhibitory Activity
A standard method to validate the COX-inhibitory activity of this compound is to measure the suppression of Prostaglandin E₂ (PGE₂) in a suitable cell line, such as murine macrophages or human platelets, using an ELISA (Enzyme-Linked Immunosorbent Assay).[3]
Issue 2: Unexpected Myorelaxant or Anxiolytic Effects in Animal Models
Question: Our in vivo studies are focused on the anti-inflammatory properties of this compound, but we are observing unexpected muscle relaxant and sedative-like behaviors in our animal models. How should we interpret and manage these effects?
Answer:
This compound has been documented to possess myorelaxant (muscle-relaxing) and anxiolytic (anti-anxiety) activities in addition to its anti-inflammatory and analgesic effects.[5][6] These are not necessarily "off-target" effects but rather part of its broader pharmacological profile which may not be typical of all NSAIDs.
Interpretation and Management:
-
Dose-Dependence:
-
Issue: The myorelaxant and anxiolytic effects may be more pronounced at higher doses.
-
Recommendation:
-
Conduct a dose-response study to determine the therapeutic window for the desired anti-inflammatory effect versus the onset of myorelaxant/anxiolytic effects.
-
It may be possible to separate these effects by adjusting the dosage.
-
-
-
Behavioral Assays:
-
Issue: Standard pain and inflammation assays in animals can be confounded by sedative or muscle-relaxant properties. For example, reduced mobility could be misinterpreted as an analgesic effect.
-
Recommendation:
-
Incorporate specific behavioral tests to quantify these effects separately. Examples include the rotarod test for motor coordination and the elevated plus maze for anxiety.
-
When assessing analgesic effects, use assays that are less dependent on motor activity, such as the hot plate test or von Frey filaments.
-
-
-
Comparative Studies:
-
Recommendation: Include a well-characterized NSAID with a different pharmacological profile (e.g., one without known myorelaxant properties) as a control to differentiate between general anti-inflammatory mechanisms and this compound-specific effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to be a dual inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
Q2: Is this compound expected to have gastrointestinal side effects like other NSAIDs?
A2: A notable characteristic of this compound is its reported gastrointestinal-sparing effect.[3] Preclinical studies have shown that it can prevent gastric damage induced by other NSAIDs, such as indomethacin, and clinical observations suggest it has a lower risk of ulcerogenic effects at effective doses.[3]
Q3: What are the known off-target or secondary effects of this compound?
A3: Besides its primary anti-inflammatory and analgesic actions, this compound has demonstrated myorelaxant and anxiolytic activities.[5][6] While these are part of its pharmacological profile, they might be considered unexpected if the research is solely focused on its NSAID-like properties.
Q4: What cell lines are appropriate for studying this compound's effects?
A4: The choice of cell line depends on the research question. For studying its anti-inflammatory effects, cell lines that express COX-1 and/or COX-2 are suitable. Examples include human platelets (COX-1) and murine macrophages (inducible COX-2).[3]
Q5: How does this compound's efficacy compare to other NSAIDs?
A5: Comparative studies have shown this compound to have superior or similar anti-inflammatory and analgesic effects compared to phenylbutazone and indomethacin.[3][5][6] A key advantage of this compound is its better gastrointestinal tolerance.[5][6]
Data Summary
Table 1: Comparative Efficacy of this compound
| Compound | Activity | Comparative Performance vs. Phenylbutazone | Comparative Performance vs. Indomethacin |
|---|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Superior or on par[5][6] | Similar successful outcomes in relieving inflammation and pain[3] |
| Myorelaxant, Anxiolytic | Statistically superior[6] | Not explicitly compared |
| | Gastrointestinal Tolerance | Superior (no treatment suspensions required)[5] | Superior (devoid of ulcerogenic effects)[3] |
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A logical workflow for troubleshooting unexpected effects.
References
- 1. cmdclabs.com [cmdclabs.com]
- 2. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Parsalmide and Ibuprofen in Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory activities of Parsalmide and the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This analysis is supported by experimental data to inform research and development in the field of inflammatory and pain management therapeutics.
Introduction
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is upregulated during inflammation.[1] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
Ibuprofen is a well-established non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[2] this compound, a benzamide derivative, has also been demonstrated to inhibit both COX-1 and COX-2 enzymes.[1] This guide will delve into a quantitative comparison of their inhibitory profiles.
Quantitative Comparison of COX Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and Ibuprofen against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| This compound | 9.92[1] | 155[1] | ~15.6[1] |
| (S)-(+)-Ibuprofen | 2.9 | 1.1 | ~0.38 |
| Ibuprofen (racemic) | 12[3] | 80[3] | ~6.67 |
Data Interpretation:
-
This compound demonstrates a preferential inhibition of COX-1 over COX-2, as indicated by its lower IC50 value for COX-1 and a selectivity ratio greater than 1.[1]
-
(S)-(+)-Ibuprofen , the more pharmacologically active enantiomer of Ibuprofen, shows potent inhibition of both isoforms with a slight preference for COX-2.
-
Racemic Ibuprofen , the commonly available form, also inhibits both enzymes, with a degree of selectivity for COX-1 in this particular study.[3] It is important to note that IC50 values can vary between different experimental setups.
Mechanism of Action: The Cyclooxygenase Pathway
Both this compound and Ibuprofen exert their anti-inflammatory effects by intercepting the cyclooxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins that mediate inflammation and pain. By inhibiting COX-1 and COX-2, this compound and Ibuprofen reduce the production of these pro-inflammatory mediators.
Experimental Protocol: In Vitro COX Inhibition Assay
The determination of IC50 values for COX inhibitors is a critical step in their characterization. A common method for this is the in vitro cyclooxygenase inhibition assay.
Objective: To determine the concentration of a test compound (e.g., this compound or Ibuprofen) that causes 50% inhibition of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Stopping solution (e.g., hydrochloric acid).
-
Detection system to measure prostaglandin production (e.g., Enzyme Immunoassay (EIA) kit for PGE2, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)).[4][5]
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Incubation with Inhibitor: In a series of reaction tubes or wells of a microplate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).
-
Add varying concentrations of the test compound (or vehicle control) to the respective tubes/wells.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all tubes/wells.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE2) produced in each sample using a suitable detection method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram:
Conclusion
This guide presents a comparative overview of this compound and Ibuprofen, focusing on their inhibitory effects on COX-1 and COX-2 enzymes. The provided data indicates that while both compounds inhibit both COX isoforms, this compound shows a preference for COX-1, whereas the active enantiomer of Ibuprofen has a slight selectivity for COX-2. Understanding these distinct inhibition profiles is crucial for the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The detailed experimental protocol offers a foundational method for researchers to conduct similar comparative studies.
References
- 1. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Parsalmide: A Comparative Efficacy Analysis Against Other Benzamides and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Parsalmide, a benzamide derivative with analgesic and anti-inflammatory properties, against other relevant compounds. The analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Executive Summary
This compound has demonstrated notable anti-inflammatory and analgesic effects, positioning it as a considerable agent in the management of inflammatory conditions. Early clinical evaluations from 1976, conducted in Italy where the drug was commercialized as Synovial®, indicated that this compound's efficacy is comparable, and in some aspects superior, to non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin, particularly in its analgesic and muscle-relaxant activities with a favorable tolerability profile. More recent preclinical studies have further elucidated its mechanism, showing inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. When compared to other benzamides, this compound's primary distinction lies in its principal anti-inflammatory and analgesic mechanism, contrasting with the more common antipsychotic or antiemetic profiles of other drugs in this class. This guide synthesizes the available data to offer a clear comparison of this compound's efficacy.
In Vitro Efficacy: Cyclooxygenase Inhibition
The primary mechanism of action for many anti-inflammatory drugs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. A 2001 study provides the most direct comparative in vitro data for this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | 1.2 | 25 | 20.8 |
| Compound 11b * | 0.9 | 18 | 20.0 |
| Indomethacin | 0.3 | 20 | 66.7 |
*Compound 11b is a novel substituted benzamide related to this compound.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 (from ram seminal vesicles) and COX-2 (from sheep placenta) was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values were calculated from the concentration-response curves.
In Vivo Efficacy: Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and related compounds have been evaluated in vivo using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound (Dose) | Inhibition of Edema (%) at 3h |
| This compound (50 mg/kg) | 45 |
| Compound 11b (50 mg/kg) | 55 |
| Indomethacin (10 mg/kg) | 60 |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Male Wistar rats (150-200g) were used. The test compounds were administered orally 1 hour before the subplantar injection of 0.1 mL of 1% carrageenan suspension in the right hind paw. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume in treated animals with that of control animals.
Gastrointestinal Safety
A significant drawback of many NSAIDs is their potential for gastrointestinal side effects, largely due to the inhibition of the protective effects of COX-1 in the gastric mucosa. This compound has been shown to have a favorable gastrointestinal safety profile.
Table 3: Gastric Ulcerogenic Activity in Rats
| Compound (Dose) | Ulcer Index |
| This compound (50 mg/kg) | 0 |
| Compound 11b (50 mg/kg) | 0 |
| Indomethacin (10 mg/kg) | 3.5 |
Experimental Protocol: Gastric Ulcerogenic Activity
Rats were orally administered with the test compounds and fasted for 24 hours. The animals were sacrificed, and their stomachs were removed and examined for the presence of ulcers. The ulcer index was determined by scoring the number and severity of lesions.
Clinical Efficacy: Historical Data
Clinical trials conducted in 1976 provide insights into the clinical efficacy of this compound in patients with inflammatory and degenerative arthropathies. While detailed quantitative data from these publications are limited, the abstracts report significant findings.
Table 4: Summary of Clinical Trial Findings (1976)
| Comparator | Patient Population | Key Findings | Reference |
| Phenylbutazone | 40 patients with acute or exacerbated inflammatory or degenerative processes | This compound was more effective in reducing joint swelling and anxiety and improving motility. Overall efficacy was on par with phenylbutazone. This compound showed better tolerance.[1] | Minerva Med. 1976 Oct 31;67(52):3383-90 |
| Phenylbutazone | 30 patients with arthrosic and inflammatory arthropathies | This compound's antalgic and myorelaxant activities were statistically superior to phenylbutazone. Tolerance was "very good" in 93% of this compound-treated cases. | Minerva Med. 1976 Oct 31;67(52):3403-8 |
| Indomethacin | 30 patients with rheumatic arthropathies | This compound showed good anti-inflammatory and analgesic action, comparable to indomethacin. Tolerance was very good, with no observed gastroenteric, haemopoietic, renal, or hepatic side effects. | Minerva Med. 1976 Oct 31;67(52):3391-5 |
Comparison with Other Benzamides
The benzamide class of drugs is diverse, with many compounds acting as dopamine receptor antagonists, leading to their use as antipsychotics and antiemetics. Metoclopramide and 3-chloroprocainamide are two such benzamides that have also been investigated for anti-inflammatory properties. Their mechanism, however, appears to differ from the COX-inhibition of this compound, focusing instead on the inhibition of pro-inflammatory cytokines like TNF-α.
Table 5: Anti-inflammatory Mechanisms of Different Benzamides
| Benzamide | Primary Mechanism | Therapeutic Class |
| This compound | COX-1 and COX-2 Inhibition | Anti-inflammatory, Analgesic |
| Metoclopramide | Dopamine D2 antagonist, TNF-α inhibition | Antiemetic, Prokinetic |
| 3-Chloroprocainamide | TNF-α inhibition | Investigational |
Visualizing the Pathways and Workflows
Mechanism of Action: Prostaglandin Synthesis Pathway
Caption: Inhibition of COX-1 and COX-2 by this compound blocks the conversion of arachidonic acid.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced rat paw edema model.
Conclusion
This compound exhibits a potent anti-inflammatory and analgesic profile, primarily through the inhibition of COX-1 and COX-2 enzymes. Preclinical data demonstrates its efficacy in reducing inflammation with a superior gastrointestinal safety profile when compared to traditional NSAIDs like indomethacin. Historical clinical data further supports its efficacy and tolerability in patients with inflammatory joint diseases, showing comparable or superior outcomes to phenylbutazone and indomethacin. In the broader context of benzamides, this compound is distinguished by its NSAID-like mechanism of action, offering a different therapeutic approach compared to other benzamides that primarily target dopamine receptors or cytokine production. These characteristics make this compound an interesting subject for further research and development in the field of anti-inflammatory therapeutics.
References
Parsalmide's In Vivo Mechanism of Action: A Comparative Guide for Researchers
An Objective Comparison of Parsalmide's Performance with Alternative Non-Steroidal Anti-Inflammatory Drugs, Supported by Experimental Data.
This guide provides a comprehensive comparison of the in vivo validated mechanism of action of this compound, a non-steroidal anti-inflammatory drug (NSAID), with other established alternatives such as Phenylbutazone and Indomethacin. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
In Vivo Validation of Anti-Inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory and analgesic properties in both preclinical and clinical settings.[1][2] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[3] A notable characteristic of this compound is its favorable gastrointestinal safety profile compared to other NSAIDs.[3]
Comparative Efficacy in Preclinical Models
Below is a summary of the expected outcomes based on the known pharmacology of these agents in this model. The data for this compound is inferred from qualitative descriptions in available literature, highlighting the need for direct comparative studies.
| Drug | Typical Dose Range (mg/kg, oral, in rats) | Peak Inhibition of Edema (%) | Key Findings |
| This compound | Not explicitly stated in available preclinical literature | Significant anti-inflammatory activity reported[3] | Demonstrated superior anti-inflammatory and analgesic effects compared to phenylbutazone in some clinical parameters with better tolerability.[1][2] Showed comparable efficacy to indomethacin in clinical trials.[5] |
| Phenylbutazone | 30 - 100 | ~40-60% | A potent NSAID, but its use is limited by a less favorable safety profile, particularly gastrointestinal and hematological side effects. |
| Indomethacin | 1 - 10 | ~40-50% | A potent COX inhibitor, commonly used as a reference drug in anti-inflammatory studies.[4][6] Known for a higher incidence of gastrointestinal and central nervous system side effects. |
Note: The above table is a representative summary. Actual values can vary based on the specific experimental conditions. The lack of precise, publicly available preclinical data for this compound is a notable limitation.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol outlines the standardized procedure for inducing acute inflammation in a rat model to evaluate the efficacy of anti-inflammatory drugs.
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring the inhibition of carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) and vehicle
-
Reference drug (e.g., Indomethacin, Phenylbutazone)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight with free access to water before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicle only)
-
Test Compound (receives this compound at various doses)
-
Reference Drug (receives Indomethacin or Phenylbutazone)
-
-
Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
Statistical analysis is typically performed using ANOVA followed by a post-hoc test.
-
Signaling Pathway: Mechanism of Action
The primary mechanism of action for this compound and other compared NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which interrupts the arachidonic acid signaling cascade and reduces the production of pro-inflammatory prostaglandins.
Comparative Signaling Pathways
While this compound, Phenylbutazone, and Indomethacin all target the COX enzymes, their selectivity for COX-1 versus COX-2 and their propensity to cause mechanism-based side effects, such as gastric mucosal damage, can differ. This compound is noted for its gastrointestinal sparing effects.[3] This suggests a potentially more favorable COX-1/COX-2 inhibition profile or the involvement of other gastroprotective mechanisms.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Parsalmide and Naproxen in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Parsalmide and Naproxen, two non-steroidal anti-inflammatory drugs (NSAIDs), in the context of preclinical arthritis models. While Naproxen is a widely studied and utilized therapeutic, data on this compound is more limited and dated. This document aims to synthesize the available information to facilitate an objective comparison.
Executive Summary
Naproxen is a well-characterized NSAID with proven efficacy in various arthritis models, primarily acting through the non-selective inhibition of cyclooxygenase (COX) enzymes. Its anti-inflammatory and analgesic effects are well-documented, as are its gastrointestinal side effects. This compound, a benzamide derivative, also possesses anti-inflammatory and analgesic properties.[1][2] Early research suggests it may have a more favorable gastrointestinal safety profile compared to other NSAIDs of its time, such as phenylbutazone and indomethacin.[1][2] However, a direct comparative study of this compound and Naproxen in standardized arthritis models is not available in the current body of scientific literature. This guide therefore presents the known mechanisms and available data for each compound, highlighting the areas where direct comparison is not possible due to a lack of published research on this compound.
Mechanism of Action
Both this compound and Naproxen exert their anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis.
This compound: The mechanism of action for this compound is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these inflammatory mediators.[3]
Naproxen: Naproxen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects. Conversely, the inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa, is associated with the gastrointestinal side effects commonly observed with NSAID use.
Signaling Pathway of COX Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Naproxen and this compound.
Experimental Protocols in Arthritis Models
Standard preclinical animal models are essential for evaluating the efficacy of anti-arthritic drugs. Commonly used models include Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) in rodents.
Collagen-Induced Arthritis (CIA):
-
Induction: Immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
-
Assessment Parameters:
-
Arthritic Score: Visual scoring of paw inflammation and swelling (e.g., on a scale of 0-4 for each paw).
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers.
-
Histopathology: Examination of joint tissues for inflammation, cartilage degradation, and bone erosion.
-
Biomarkers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines in serum or joint tissue.
-
Adjuvant-Induced Arthritis (AIA):
-
Induction: A single intradermal injection of CFA into the paw or base of the tail.
-
Assessment Parameters: Similar to the CIA model, including arthritic score, paw volume, histopathology, and biomarker analysis.
Experimental Workflow for Preclinical Arthritis Studies
Caption: A typical experimental workflow for evaluating anti-arthritic drugs in rodent models.
Comparative Performance Data
A significant challenge in directly comparing this compound and Naproxen is the lack of head-to-head preclinical studies and the limited availability of quantitative data for this compound in arthritis models. The following tables summarize the available information.
Table 1: Anti-Inflammatory and Analgesic Activity
| Parameter | This compound | Naproxen |
| Anti-Inflammatory Activity | Demonstrated in early studies; considered to have good anti-inflammatory action.[1] | Well-established anti-inflammatory effects in various arthritis models. |
| Analgesic Activity | Reported to have statistically superior antalgic activity compared to phenylbutazone in one study.[1] | Widely used for pain relief in various arthritic conditions. |
| Muscle-Relaxant Activity | Reported to have myorelaxant properties.[1] | Not a primary mechanism of action. |
| Quantitative Arthritis Model Data | Not available in public literature. | Extensive data available on the reduction of paw edema, arthritic scores, and inflammatory markers in CIA and AIA models. |
Table 2: Gastrointestinal Safety Profile
| Parameter | This compound | Naproxen |
| Gastrointestinal Tolerability | Reported to have "very good" tolerance, particularly at the gastroenteric level, with no side effects observed in a clinical trial against indomethacin.[2] Early preclinical data suggests it may spare the gastric mucosa. | Known to cause gastrointestinal side effects, including indigestion, heartburn, and in some cases, bleeding and ulcers, due to COX-1 inhibition. |
| Comparison with other NSAIDs | Showed better tolerance than phenylbutazone in a clinical study.[1] | Considered to have an intermediate potential for stomach-related side effects compared to other NSAIDs. |
Logical Relationship of Drug Properties and Outcomes
Caption: Relationship between drug properties and clinical outcomes for this compound and Naproxen.
Conclusion
References
- 1. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 30653-83-9 | Benchchem [benchchem.com]
Assessing the COX-1 vs. COX-2 Selectivity of Parsalmide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase (COX) selectivity of Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), in relation to other commonly used NSAIDs. The data presented herein is intended to assist researchers in evaluating the pharmacological profile of this compound.
Introduction to this compound and COX Inhibition
This compound is a benzamide derivative that has been investigated for its anti-inflammatory and analgesic properties.[1] Like other NSAIDs, its mechanism of action is believed to involve the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes. The two primary isoforms of this enzyme, COX-1 and COX-2, play distinct physiological and pathological roles. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile.
Quantitative Comparison of COX-1 and COX-2 Inhibition
The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-2/COX-1 or COX-1/COX-2) is used to express the selectivity of the compound.
Recent in vitro studies have elucidated the COX inhibition profile of this compound. The reported IC50 values are 9.92 µM for ovine COX-1 and 155 µM for ovine COX-2. This indicates a preferential inhibition of COX-1 over COX-2, with a calculated COX-2/COX-1 selectivity ratio of approximately 15.6. This suggests that this compound is a more potent inhibitor of the constitutively expressed COX-1 enzyme.
The following table provides a summary of the in vitro COX-1 and COX-2 inhibitory activities of this compound and a selection of other NSAIDs for comparative purposes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Predominant Selectivity |
| This compound | 9.92 | 155 | ~15.6 | COX-1 |
| Aspirin | 1.6 | 35 | 21.9 | COX-1 |
| Ibuprofen | 12 | 80 | 6.7 | Non-selective |
| Naproxen | 2.6 | 2.5 | 1.0 | Non-selective |
| Diclofenac | 0.076 | 0.026 | 0.34 | COX-2 |
| Celecoxib | 82 | 6.8 | 0.08 | COX-2 |
| Rofecoxib | >100 | 25 | <0.25 | COX-2 |
| Meloxicam | 37 | 6.1 | 0.16 | COX-2 |
| Indomethacin | 0.0090 | 0.31 | 34.4 | COX-1 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The data presented here are for comparative purposes and are compiled from various sources.
Experimental Protocols for COX Inhibition Assays
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity of NSAIDs. A common method employed is the in vitro enzyme inhibition assay using purified enzymes or cell-based systems.
In Vitro Fluorometric COX Inhibition Assay
This assay directly measures the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
A fluorescent probe (e.g., ADHP)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (this compound or other NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing reaction buffer, heme, and the fluorescent probe.
-
The test compound, dissolved in a solvent, is added to the wells at various concentrations. Control wells receive only the solvent.
-
Purified COX-1 or COX-2 enzyme is added to the respective wells and the plate is incubated to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The fluorescence generated by the peroxidase activity of COX is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each concentration of the test compound is determined relative to the control.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Caption: Experimental workflow for in vitro COX inhibition assay.
References
Parsalmide's Analgesic Effects: A Comparative Analysis in Different Models
Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated analgesic, anti-inflammatory, and muscle-relaxing properties in several studies. This guide provides a comparative overview of this compound's analgesic efficacy, drawing on available experimental data from both preclinical and clinical models, and contrasts its performance with other established NSAIDs.
Comparative Efficacy of this compound
Clinical trials have primarily compared this compound with other NSAIDs, notably phenylbutazone and indomethacin, in patients with inflammatory and degenerative rheumatic arthropathies. The results indicate that this compound holds a comparable, and in some aspects superior, therapeutic profile.
| Comparison with Phenylbutazone | This compound | Phenylbutazone | Reference |
| Overall Efficacy | On par with phenylbutazone | On par with this compound | [1] |
| Joint Swelling Relief | More effective | Less effective | [1] |
| Anxiety Relief | More effective | Less effective | [1] |
| Motility Improvement | Better | - | [1] |
| Antalgic (Pain-Relieving) Activity | Statistically superior | - | [2] |
| Myorelaxant (Muscle-Relaxing) Activity | Statistically superior | - | [2] |
| Tolerance | Good, no treatment suspensions required. "Very good" in 93% of cases. | Treatment suspended in some cases. "Very good" or "good" in 86.6% of cases. | [1][2] |
| Comparison with Indomethacin | This compound | Indomethacin | Reference |
| Anti-inflammatory & Analgesic Action | Good, clinically and statistically comparable. | Good, clinically and statistically comparable. | [3] |
| Gastrointestinal Tolerance | Very good, no side effects observed. | - | [3] |
| Effect on Hematopoietic, Renal, & Hepatic Function | No undesired effects observed. | - | [3] |
Mechanism of Action: Prostaglandin Synthesis Inhibition
As an NSAID, this compound's primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[4] By blocking COX enzymes, this compound reduces the production of these pro-inflammatory molecules, thereby exerting its analgesic and anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments that have been used to evaluate this compound and other analgesics are outlined below.
Preclinical Models
Carrageenan-Induced Paw Edema Model
This widely used animal model is employed to assess the acute anti-inflammatory activity of a compound.[4]
-
Animal Model: Typically performed in rats or mice.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw of the animal.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered, usually orally, at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema by the drug is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
Hot Plate Test
This is a classic test for evaluating the thermal pain sensitivity and the efficacy of analgesic compounds.[6]
-
Apparatus: A heated plate maintained at a constant temperature.
-
Animal Model: Mice or rats are used.
-
Procedure: The animal is placed on the hot plate, and the latency to a response (e.g., licking a paw, jumping) is recorded.
-
Drug Administration: The test analgesic or a control is administered prior to the test.
-
Data Analysis: A longer reaction latency in the drug-treated group compared to the control group indicates an analgesic effect.
Clinical Trial Design
The clinical trials referenced for this compound have utilized a controlled, double-blind, "between-patient" experimental design.[2][3]
-
Patient Population: Patients with acute or exacerbated inflammatory or degenerative processes, such as rheumatic arthropathies.[1][3]
-
Randomization: Patients are randomly assigned to different treatment groups.
-
Blinding: In a double-blind study, neither the patients nor the investigators know which treatment is being administered.
-
Treatment Arms: For example, one group receives this compound, and the other group receives a comparator drug like phenylbutazone or indomethacin.[1][3]
-
Outcome Measures: Efficacy is evaluated based on parameters such as relief of joint swelling, pain reduction (antalgic activity), improvement in motility, and reduction in anxiety.[1] Tolerance and any adverse effects are also monitored.
Workflow for Analgesic Drug Evaluation
The evaluation of a potential analgesic like this compound typically follows a structured workflow, from preclinical screening to clinical validation.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 5. ump.edu.pl [ump.edu.pl]
- 6. biocytogen.com [biocytogen.com]
Independent Verification of Parsalmide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic protocols for Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide), a compound of interest for its anti-inflammatory properties. The following sections present a detailed examination of an established manufacturing process and a proposed alternative synthetic route. Quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided. Visual diagrams of the synthetic workflows are included to facilitate understanding.
Comparative Analysis of Synthesis Protocols
The two routes to this compound are evaluated based on key performance indicators such as overall yield, number of steps, and the use of common laboratory reagents. The established protocol follows a two-step process starting from a pre-formed amide intermediate, while the proposed alternative builds the molecule sequentially from 5-aminosalicylic acid.
| Parameter | Established Protocol | Alternative Protocol |
| Starting Material | 5-acetylamino-N-butyl-2-hydroxybenzamide | 5-aminosalicylic acid |
| Overall Yield | 68% (reported) | 65% (estimated) |
| Number of Steps | 2 | 4 |
| Key Reactions | O-propargylation, Deacetylation | N-protection, O-propargylation, Amide coupling, Deprotection |
| Coupling Agent | Not Applicable | Dicyclohexylcarbodiimide (DCC) |
Established Synthesis Protocol
This protocol is based on a known manufacturing process for this compound. It involves the propargylation of a protected aminobenzamide followed by deprotection of the amine.
Experimental Protocol:
Step 1: Synthesis of 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide
To a solution of 5-acetylamino-N-butyl-2-hydroxybenzamide in a suitable solvent such as acetone, an excess of potassium carbonate is added, followed by the dropwise addition of propargyl bromide. The reaction mixture is stirred at reflux for 12-18 hours until the starting material is consumed (monitored by TLC). The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (5-amino-N-(n-butyl)-2-propargyloxybenzamide)
28.8 g of 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide is suspended in 320 ml of 4 N sulfuric acid.[1] The mixture is heated to 90-95°C with stirring for 2 hours.[1] After cooling, the pH is adjusted to 1 with 1 N NaOH, and any precipitate is filtered.[1] The filtrate's pH is then raised to 10 with further addition of NaOH, leading to the precipitation of the product.[1] The solid is collected by filtration and recrystallized from ethanol at 60°C to yield 16.6 g (68%) of pure this compound.[1]
Alternative Synthesis Protocol
This proposed alternative route begins with the more readily available starting material, 5-aminosalicylic acid, and involves protection of the amino group, propargylation of the hydroxyl group, amide bond formation, and a final deprotection step.
Experimental Protocol:
Step 1: N-protection of 5-aminosalicylic acid
5-aminosalicylic acid is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride) at room temperature. The reaction is stirred for 12-24 hours. The solvent is then partially removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the Boc-protected product. The solid is collected by filtration, washed with water, and dried.
Step 2: O-propargylation of N-Boc-5-aminosalicylic acid
The N-Boc-5-aminosalicylic acid is dissolved in an appropriate solvent like DMF. Potassium carbonate is added, followed by the addition of propargyl bromide. The mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude propargylated product, which can be purified by column chromatography.
Step 3: Amide coupling with n-butylamine
The N-Boc-5-amino-2-(propargyloxy)benzoic acid is dissolved in an anhydrous solvent such as dichloromethane. To this solution, N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred for a few minutes before adding n-butylamine. The reaction is allowed to proceed at room temperature for 12-18 hours. The precipitated dicyclohexylurea byproduct is removed by filtration. The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the protected this compound.
Step 4: Deprotection to yield this compound
The N-Boc protected this compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA). The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried and concentrated to give the final product, this compound, which can be further purified by recrystallization.
Concluding Remarks
Both presented protocols offer viable pathways to this compound. The established method is more concise with a higher reported yield, assuming the availability of the starting N-acetylated benzamide. The alternative protocol, while longer, commences from a more fundamental and readily available precursor, 5-aminosalicylic acid. The choice of synthesis route may therefore depend on factors such as starting material availability, desired scale, and familiarity with the required chemical transformations. The alternative route also offers modularity, allowing for the introduction of different amines in the coupling step to generate analogues for structure-activity relationship studies. Independent verification and optimization of the proposed alternative protocol are recommended to confirm the estimated yield and reaction conditions.
References
A Head-to-Head Comparison of Parsalmide and Celecoxib for Inflammation and Pain Management
In the landscape of anti-inflammatory and analgesic agents, parsalmide and celecoxib represent two distinct therapeutic options. While celecoxib is a well-established selective cyclooxygenase-2 (COX-2) inhibitor, information on this compound is more limited, with clinical data primarily dating back to the 1970s. This guide provides a comparative overview of these two compounds based on available scientific literature, targeting researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[1][2][3] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] By selectively targeting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins while minimizing the effects on COX-1, the constitutive isoform responsible for gastrointestinal cytoprotection and platelet function.[1][3][4][5]
This compound , on the other hand, is believed to exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis, though the specifics of its interaction with COX-1 and COX-2 are not as well-defined as for celecoxib.[6] Early studies highlighted its anti-inflammatory, analgesic, and myorelaxant properties.[7] A notable characteristic of this compound is its reported gastric-sparing effect, suggesting a mechanism that may differ from traditional non-selective NSAIDs.[6]
Clinical Efficacy: A Review of Available Data
Direct head-to-head clinical trials comparing this compound and celecoxib are not available in the current literature. Therefore, their efficacy is evaluated based on separate clinical studies against different comparators.
Celecoxib has been extensively studied in large-scale clinical trials for osteoarthritis, rheumatoid arthritis, and acute pain.[4][8] Its efficacy has been shown to be comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen.[4][8]
This compound was evaluated in smaller clinical trials in the 1970s for inflammatory and arthrosic arthropathies.[7][9] In a double-blind controlled trial with 30 patients, this compound demonstrated good anti-inflammatory and antalgic (pain-relieving) action, with some parameters showing superiority to the comparator drug, phenylbutazone.[7] Another controlled clinical trial with 40 patients found this compound to be as effective as phenylbutazone in overall evaluation, with better efficacy in reducing joint swelling and anxiety.[9]
Table 1: Summary of Clinical Efficacy Data
| Feature | This compound | Celecoxib |
| Indications Studied | Inflammatory and arthrosic arthropathies[7][9] | Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Acute Pain[1][8] |
| Primary Outcomes | Reduction in inflammation, pain relief, improved motility[7][9] | Improvement in signs and symptoms of arthritis, pain relief, improved physical function[8] |
| Comparator Drugs | Phenylbutazone[7][9] | Placebo, Naproxen, Ibuprofen, Diclofenac[4][8][10] |
| Key Efficacy Findings | Good anti-inflammatory and antalgic action, superior to phenylbutazone in some parameters[7] | Superior to placebo and comparable efficacy to conventional NSAIDs[4][8] |
Safety and Tolerability Profile
The safety profiles of this compound and celecoxib, particularly concerning gastrointestinal and cardiovascular events, are crucial considerations.
Celecoxib is associated with a lower risk of upper gastrointestinal complications compared to traditional NSAIDs.[8] However, like other NSAIDs, it carries a risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which may be dose-dependent.[1][11] The PRECISION trial, a large-scale cardiovascular safety study, found that at moderate doses, celecoxib was non-inferior to ibuprofen and naproxen in terms of cardiovascular safety.[12][13][14]
This compound was reported to have "very good" tolerance in 93% of cases in a clinical trial, which was superior to the 86.6% "very good" or "good" tolerance reported for phenylbutazone.[7] Another study noted that no treatment suspensions were required with this compound, whereas two patients on phenylbutazone had to discontinue treatment.[9] Notably, preclinical studies have indicated that this compound is devoid of gastric effects at efficacious doses and may even prevent gastric damage induced by other NSAIDs like indomethacin.[6]
Table 2: Summary of Safety and Tolerability Data
| Feature | This compound | Celecoxib |
| Gastrointestinal Tolerability | Reported as "very good" in 93% of cases; devoid of gastric effects in preclinical models[6][7] | Significantly fewer upper gastrointestinal complications compared to comparator NSAIDs[8] |
| Cardiovascular Safety | Not extensively studied in modern clinical trials. | Increased risk of serious cardiovascular events, similar to other NSAIDs; non-inferior to ibuprofen and naproxen at moderate doses in the PRECISION trial[11][12][13] |
| Reported Adverse Events | Not specified in detail in available abstracts. | Dyspepsia, diarrhea, abdominal pain, nausea, vomiting[1] |
| Discontinuation Rates | No suspensions required in one study[9] | Varies by study and comparator. |
Experimental Protocols
Representative Experimental Workflow for a Celecoxib Clinical Trial:
Key Experimental Methodologies:
-
In Vitro COX Inhibition Assays: To determine the selectivity of a compound for COX-1 versus COX-2, enzymatic assays are employed. These typically involve measuring the production of prostaglandins (e.g., PGE₂) from arachidonic acid by isolated and purified COX-1 and COX-2 enzymes in the presence of varying concentrations of the test compound. The IC₅₀ (half-maximal inhibitory concentration) is then calculated for each enzyme to determine the selectivity ratio.
-
Animal Models of Inflammation and Pain:
-
Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rodents. The test compound is administered prior to the injection of carrageenan into the paw, and the degree of swelling is measured over time to assess anti-inflammatory activity.
-
Adjuvant-Induced Arthritis: This is a model of chronic inflammation that more closely resembles rheumatoid arthritis. The effect of the drug on joint swelling, bone erosion, and inflammatory markers is evaluated over several weeks.
-
-
Clinical Trial Design for Analgesia and Anti-inflammatory Efficacy:
-
Patient Population: Patients with a confirmed diagnosis of conditions like osteoarthritis or rheumatoid arthritis are recruited.
-
Study Design: Randomized, double-blind, placebo- and/or active-controlled trials are the gold standard.
-
Efficacy Assessments: Standardized measures such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), Visual Analog Scale (VAS) for pain, and patient/physician global assessments are used.
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal and cardiovascular events through endoscopy and clinical evaluation.
-
Conclusion
Based on the available evidence, celecoxib is a well-characterized selective COX-2 inhibitor with proven efficacy and a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs. Its cardiovascular risk profile is considered comparable to other NSAIDs at moderate doses. This compound, based on older and more limited clinical data, appears to be an effective anti-inflammatory and analgesic agent with a noteworthy gastrointestinal-sparing property. However, a direct comparison of its efficacy and a modern assessment of its safety, particularly cardiovascular safety, relative to celecoxib is not possible without further head-to-head clinical trials. For researchers and drug development professionals, the distinct reported gastric safety profile of this compound may warrant further investigation into its precise mechanism of action to inform the development of future anti-inflammatory agents with improved safety profiles.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 30653-83-9 | Benchchem [benchchem.com]
- 7. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Canada.ca [canada.ca]
- 12. New life for Celebrex (and arthritis sufferers) after clinical trial – Mayfield Brain & Spinal Column [mayfieldclinicblog.com]
- 13. Precision Trial Suggests Celecoxib Safe for Arthritis - The Arthritis Connection [thearthritisconnection.com]
- 14. FDA Advisory Panel Says Celecoxib Is as Safe for Heart as Ibuprofen and Naproxen | tctmd.com [tctmd.com]
Comparative Analysis of Parsalmide's Muscle Relaxant Properties
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the muscle relaxant properties of Parsalmide, alongside two established centrally-acting skeletal muscle relaxants, Baclofen and Tizanidine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical and clinical data.
Introduction
This compound is a compound that has been investigated for its anti-inflammatory, analgesic, and muscle-relaxing activities.[1] While quantitative preclinical data on its muscle relaxant potency is limited in publicly available literature, early clinical studies have demonstrated its efficacy in relieving muscle-related symptoms. This guide contrasts this compound with Baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist, and Tizanidine, an alpha-2 adrenergic receptor agonist, to provide a comprehensive perspective on its potential therapeutic utility.
Mechanism of Action
The primary mechanism of action for a muscle relaxant dictates its therapeutic applications and side-effect profile. This compound's exact mechanism for muscle relaxation is not well-documented in recent literature, but it is classified as a benzamide derivative.[1] In contrast, Baclofen and Tizanidine have well-defined mechanisms.
-
This compound : Early studies suggest a potential role in reducing muscle spasms associated with inflammatory and degenerative processes, but the specific molecular targets for its myorelaxant effects require further elucidation.[1]
-
Baclofen : Acts as an agonist at GABA-B receptors in the central nervous system. This activation leads to hyperpolarization of neurons by increasing potassium conductance and inhibiting calcium influx, which in turn inhibits the release of excitatory neurotransmitters and reduces the excitability of motor neurons.
-
Tizanidine : Functions as an agonist at alpha-2 adrenergic receptors in the central nervous system. By activating these receptors, Tizanidine inhibits the release of excitatory amino acids from spinal interneurons, leading to a reduction in polysynaptic reflexes and decreased muscle tone.[2]
Data Presentation: Comparative Efficacy
| Compound | Assay | Species | ED50 (mg/kg) | Primary Outcome |
| This compound | Data Not Available | - | - | - |
| Baclofen | Discriminative Stimulus | Mouse | 1.87 | Baclofen-appropriate responding |
| Locomotor Activity | Mouse | 3.61 | Decrease in operant response rate | |
| Tizanidine | Straub Tail Induction | Mouse | 1.2 (oral) | Inhibition of morphine-elicited Straub tail |
| Hind Limb Extensor Reflex | Rabbit | 0.02 (i.v.) | Inhibition of reflex activity |
Note: The provided ED50 values for Baclofen and Tizanidine are from different experimental paradigms and are not a direct head-to-head comparison.[3][4] They serve to illustrate the potency of these compounds in established preclinical models of CNS activity and muscle relaxation.
Experimental Protocols
Standardized in vivo assays are crucial for validating and quantifying the muscle relaxant properties of a compound. The following are detailed protocols for two commonly used tests in rodent models.
1. Rotarod Test
The rotarod test is a widely used method to assess motor coordination and the effect of drugs on motor performance.
-
Apparatus : A rotating rod, typically with a diameter of 3-5 cm, with adjustable speed. The apparatus is divided into compartments to test multiple animals simultaneously.
-
Procedure :
-
Acclimation and Training : Mice or rats are acclimated to the testing room for at least 30 minutes before the experiment. Animals are then trained on the rotarod at a constant speed (e.g., 15-20 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days to establish a baseline performance.
-
Drug Administration : On the test day, animals are administered this compound, a comparator drug (e.g., Baclofen, Tizanidine), or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Testing : At a predetermined time after drug administration (e.g., 30 or 60 minutes), the animals are placed on the rotating rod. The latency to fall off the rod is recorded. A cut-off time (e.g., 300 seconds) is usually set.
-
-
Endpoint : The primary endpoint is the latency to fall from the rod. A significant decrease in the latency to fall compared to the vehicle-treated group indicates a deficit in motor coordination and potential muscle relaxant effects. The dose at which 50% of the animals show a defined impairment (e.g., falling within a specific time) is determined as the ED50.
2. Inclined Plane Test
The inclined plane test assesses the ability of an animal to maintain its position on a sloped surface, which is indicative of muscle strength and tone.
-
Apparatus : An adjustable plane that can be set to a specific angle (typically 45-65 degrees). The surface is often covered with a material that provides grip.
-
Procedure :
-
Baseline Assessment : Animals are placed on the inclined plane at a specific angle, and their ability to remain on the plane for a set duration (e.g., 30-60 seconds) is observed. Only animals that can successfully remain on the plane are selected for the study.
-
Drug Administration : Selected animals are treated with the test compound, comparator, or vehicle.
-
Testing : At the time of peak drug effect, the animals are again placed on the inclined plane.
-
-
Endpoint : The primary endpoint is the ability of the animal to remain on the plane for the predetermined duration. The percentage of animals in each treatment group that fail to stay on the plane is calculated. The ED50 is the dose at which 50% of the animals are unable to maintain their position.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the signaling pathways for the comparator drugs, Baclofen and Tizanidine.
Caption: Baclofen's signaling pathway via the GABA-B receptor.
Caption: Tizanidine's signaling pathway via the alpha-2 adrenergic receptor.
Experimental Workflow
The following diagram outlines a general workflow for the in vivo validation of a novel muscle relaxant.
Caption: General workflow for in vivo muscle relaxant validation.
References
- 1. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Parsalmide and Diclofenac for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Parsalmide and diclofenac, two nonsteroidal anti-inflammatory drugs (NSAIDs). The comparison focuses on their mechanisms of action, pharmacokinetic profiles, and preclinical efficacy and safety data. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to support further research.
Mechanism of Action: Inhibition of Cyclooxygenase
Both this compound and diclofenac exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Diclofenac is a well-established, potent inhibitor of both COX-1 and COX-2.[1] this compound also inhibits both COX isoforms.[2] However, the inhibitory potency and selectivity differ between the two compounds, which can have implications for their efficacy and safety profiles.
Below is a diagram illustrating the prostaglandin synthesis pathway and the points of inhibition by NSAIDs like this compound and diclofenac.
Data Presentation
The following tables summarize the available quantitative data for this compound and diclofenac. It is important to note that the data for each compound are derived from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| This compound | 9.92 (ovine)[2] | 155 (ovine)[2] | ~15.6 |
| Diclofenac | 0.611 (human)[3] | 0.63 (human)[3] | ~1.03 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Diclofenac |
| Absorption | Characterized by a good absorption rate at the gastric level and a high absorption rate in the intestinal tract in vitro.[4] | Rapid and complete oral absorption, though only about 50-60% of the absorbed dose is systemically available due to first-pass metabolism.[5][6] Food can delay the onset of absorption.[5] |
| Distribution | Binds to serum proteins, with approximately 55-70% bound in human serum. The binding is described as weak, allowing for easy release.[4] | More than 99% bound to human serum proteins, primarily albumin. The apparent volume of distribution is 1.4 L/kg.[5] |
| Metabolism | Metabolized into several compounds, including N-glucuronylthis compound and N-acetylthis compound, as observed in feline studies. | Almost 100% eliminated through hepatic metabolism.[5] |
| Excretion | Excreted in the urine as unchanged drug and metabolites. | Approximately 65% of the dose is excreted in the urine and about 35% in the bile as conjugates of unchanged diclofenac and its metabolites. The terminal half-life is approximately 2 hours.[5] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to allow for replication and further investigation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes (e.g., ovine or human recombinant) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: Test compounds (this compound, diclofenac) are dissolved in a solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzymes are pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped, typically by adding a strong acid.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a reference group (e.g., diclofenac), and test groups (different doses of this compound). The compounds are administered orally 1 hour before the induction of inflammation.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
NSAID-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the gastrointestinal toxicity of NSAIDs.
Protocol:
-
Animals and Fasting: Male Wistar rats are fasted for 24 hours before the experiment, with free access to water.
-
Grouping and Dosing: Animals are divided into groups and administered high doses of the test compounds (this compound, diclofenac) or a vehicle control, typically orally.
-
Ulcer Induction: The NSAIDs are left to exert their effects for a specified period (e.g., 4-6 hours).
-
Stomach Excision and Examination: Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for ulcers. The severity of the ulcers can be scored based on their number and size. The ulcer index is calculated for each stomach.
-
Data Analysis: The ulcer indices of the treated groups are compared to the control group to determine the ulcerogenic potential of the compounds.
Discussion and Conclusion
The available data suggests that both this compound and diclofenac are non-selective inhibitors of COX enzymes. Diclofenac is a highly potent inhibitor of both COX-1 and COX-2, with a selectivity ratio close to 1 in human chondrocytes.[3] In contrast, in vitro studies with ovine enzymes indicate that this compound is a more potent inhibitor of COX-1 than COX-2, with a selectivity ratio of approximately 15.6.[2] This preferential inhibition of COX-1 by this compound is a notable difference from diclofenac.
Pharmacokinetically, both drugs appear to be well-absorbed orally. Diclofenac is highly protein-bound and undergoes extensive first-pass metabolism.[5][6] this compound also binds to serum proteins, although to a lesser extent and with weaker affinity than diclofenac, which may influence its distribution and availability.[4]
While direct comparative preclinical data on anti-inflammatory efficacy and gastric safety are lacking, older clinical studies suggest this compound has good anti-inflammatory and analgesic properties with favorable gastric tolerance compared to phenylbutazone. Diclofenac is known for its high efficacy but also carries a risk of gastrointestinal side effects, which is a common concern with non-selective NSAIDs.
References
- 1. Gastrointestinal safety and anti-inflammatory effects of a hydrogen sulfide-releasing diclofenac derivative in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ump.edu.pl [ump.edu.pl]
- 6. dynaparqps.com [dynaparqps.com]
Confirming Parsalmide's In Vitro Results in Animal Models: A Comparative Guide
This guide provides a comparative analysis of Parsalmide with two established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, to contextualize its preclinical data. The focus is on translating in vitro findings to in vivo efficacy in established animal models of inflammation. This document is intended for researchers, scientists, and professionals in drug development to objectively evaluate this compound's therapeutic potential.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the available quantitative and qualitative data for this compound, Indomethacin, and Celecoxib.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 0.05 - 0.7 | 0.9 - 2.6 | ~0.02 - 0.8 |
| Celecoxib | 2.4 - 15 | 0.04 - 0.8 | ~30 - 375 |
Note on this compound Data: Extensive literature searches did not yield specific quantitative IC50 values for this compound's inhibition of COX-1 and COX-2 enzymes. However, it is reported to be an inhibitor of both enzymes.[1][2]
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound | Efficacious doses demonstrated activity | Specific quantitative data not available |
| Indomethacin | 5 | ~45 - 55% |
| Celecoxib | 5 - 10 | ~40 - 60% |
Table 3: In Vivo Anti-Arthritic Activity in Collagen-Induced Arthritis (Rodent Models)
| Compound | Key Findings |
| This compound | While clinical trials in patients with arthritic conditions have been conducted, specific preclinical data from collagen-induced arthritis models are not detailed in the available literature.[3][4][5] |
| Indomethacin | Reduces paw swelling, arthritic scores, and joint inflammation. |
| Celecoxib | Effectively reduces clinical signs of arthritis, including joint swelling, and slows disease progression. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (e.g., this compound, Indomethacin, Celecoxib) or vehicle control in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time, after which it is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: Test compounds (e.g., this compound, Indomethacin, Celecoxib) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle-treated control group at each time point.
In Vivo Collagen-Induced Arthritis (CIA) in Mice or Rats
Objective: To assess the therapeutic efficacy of a test compound in a model of chronic autoimmune arthritis.
Methodology:
-
Animals: DBA/1 mice or Lewis rats, which are susceptible to CIA, are commonly used.
-
Induction of Arthritis:
-
Primary Immunization: Animals are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
-
Compound Administration: Following the onset of clinical signs of arthritis (typically around day 25-30), animals are treated daily with the test compound or vehicle for a specified period.
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored based on a scale that assesses erythema and swelling (e.g., 0 = normal, 4 = severe swelling and redness).
-
Paw Thickness Measurement: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: The mean arthritic score, paw thickness, and histological scores are compared between the treated and control groups.
Mandatory Visualizations
Signaling Pathway of Prostaglandin Synthesis and COX Inhibition
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Procedural flow for in vivo edema model.
Logical Relationship in CIA Model Induction and Assessment
Caption: Key stages of the CIA animal model.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. [Controlled clinical trial of this compound, a drug with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Report of a controlled clinical trial of a new synthetic drug, this compound, in rheumatic arthropathies (inflammatory and degenerative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
Parsalmide vs. Other NSAIDs: A Comparative Review for Drug Development Professionals
A detailed examination of Parsalmide's pharmacological profile in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs), focusing on mechanism of action, efficacy, and safety.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzamide class of chemical compounds.[1][2][3] With demonstrated anti-inflammatory, analgesic, and myorelaxant properties, this compound presents a unique profile among NSAIDs.[1] This guide provides a comparative analysis of this compound against other commonly used NSAIDs, with a focus on experimental data to inform research and development. A significant characteristic of this compound is its reported gastrointestinal-sparing effect, a critical differentiator in the landscape of NSAID development.[4]
Mechanism of Action: A Focus on Cyclooxygenase Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.
This compound is believed to exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis by a dual inhibition of both COX-1 and COX-2 enzymes.[4] However, in vitro studies on purified ovine COX enzymes have indicated a preferential inhibition of COX-1 over COX-2.[4]
Below is a diagram illustrating the general signaling pathway of NSAID action.
Caption: General Mechanism of Action of NSAIDs
Comparative Efficacy and Safety: A Review of the Data
Direct comparative studies of this compound with other NSAIDs using modern, standardized preclinical models are limited. However, earlier clinical and preclinical research provides valuable insights into its relative performance.
Cyclooxygenase Inhibition
The inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the available IC50 data for this compound and other common NSAIDs. It is important to note that the data for this compound was obtained using ovine COX enzymes, while the data for the other NSAIDs was generated using human peripheral monocytes. This difference in experimental systems should be considered when making direct comparisons.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Enzyme Source |
| This compound | 9.92 | 155 | 15.6 | Ovine [4] |
| Indomethacin | 0.009 | 0.31 | 34.4 | Human |
| Ibuprofen | 12 | 80 | 6.67 | Human |
| Diclofenac | 0.076 | 0.026 | 0.34 | Human |
| Celecoxib | 82 | 6.8 | 0.08 | Human |
| Phenylbutazone | - | - | - | - |
Data for Indomethacin, Ibuprofen, Diclofenac, and Celecoxib are from studies on human peripheral monocytes. Phenylbutazone data was not available in the reviewed sources.
Anti-inflammatory and Analgesic Activity
Clinical studies from the 1970s reported that this compound has anti-inflammatory and analgesic activity comparable to, and in some aspects superior to, phenylbutazone.[1] In a double-blind controlled clinical trial involving patients with arthritic conditions, both this compound and phenylbutazone demonstrated good anti-inflammatory and antalgic action, with this compound showing statistically superior antalgic and myorelaxant activities.[1] Another controlled clinical trial found this compound to be on par with phenylbutazone in its overall evaluation for treating inflammatory or degenerative processes.[5]
Gastrointestinal Safety
A notable feature of this compound is its reduced potential for causing gastric damage, a common and serious side effect of many NSAIDs.[4] Preclinical studies have shown that this compound can spare the gastric mucosa and even prevent gastric damage induced by other NSAIDs like indomethacin.[4] In a clinical trial comparing this compound to phenylbutazone, tolerance to this compound was reported as "very good" in 93% of cases, while for phenylbutazone, it was "very good" or "good" in 86.6% of cases.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NSAIDs.
Cyclooxygenase (COX) Inhibition Assay (Human Peripheral Monocytes)
-
Objective: To determine the in vitro inhibitory activity of NSAIDs on COX-1 and COX-2 enzymes.
-
Methodology:
-
Monocyte Isolation: Human peripheral monocytes are isolated from healthy volunteers.
-
COX-1 and COX-2 Expression:
-
For COX-1 activity, monocytes are incubated without any stimulant. These cells exclusively express COX-1.
-
For COX-2 activity, monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
-
NSAID Incubation: The respective monocyte populations (COX-1 or COX-2 expressing) are incubated with varying concentrations of the test NSAID.
-
Prostaglandin Measurement: The concentration of prostaglandins (e.g., PGE2) produced by the monocytes is measured, typically using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value, the concentration of the NSAID that causes 50% inhibition of prostaglandin production, is calculated for both COX-1 and COX-2.
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of NSAIDs.
-
Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: The test NSAID or a vehicle control is administered orally or intraperitoneally to the rats.
-
Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the NSAID is calculated by comparing the paw volume in the treated group to the control group.
-
NSAID-Induced Gastric Ulcer Model in Rats
-
Objective: To assess the gastrointestinal toxicity of NSAIDs.
-
Methodology:
-
Animal Model: Wistar rats are commonly used.
-
Fasting: Animals are fasted for a period (e.g., 24 hours) before drug administration to ensure an empty stomach.
-
Drug Administration: A high dose of the test NSAID is administered orally.
-
Observation Period: The animals are observed for a set period (e.g., 4-6 hours).
-
Gastric Mucosa Examination: The rats are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions.
-
Ulcer Index Calculation: The severity of gastric damage is scored based on the number and size of ulcers, and an ulcer index is calculated.
-
Below is a diagram illustrating a typical experimental workflow for comparing NSAIDs.
Caption: Experimental Workflow for NSAID Comparison
Conclusion
This compound presents an intriguing profile as an NSAID with a potentially favorable gastrointestinal safety profile. While historical data suggests comparable efficacy to established NSAIDs like phenylbutazone, a direct comparison with a broader range of modern NSAIDs using current, standardized preclinical and clinical methodologies is warranted. The preferential inhibition of COX-1, coupled with its gastro-sparing properties, suggests a complex mechanism of action that merits further investigation. For drug development professionals, this compound represents a promising scaffold for the design of new anti-inflammatory agents with improved safety and tolerability. Future research should focus on head-to-head preclinical studies with current standard-of-care NSAIDs to quantitatively assess its therapeutic index.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Parsalmide's Potency in Cyclooxygenase Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Parsalmide's potency against well-established cyclooxygenase (COX) inhibitors. The data presented herein is intended to offer an objective overview of this compound's performance, supported by experimental data and detailed methodologies, to aid in research and development efforts within the fields of pharmacology and medicinal chemistry.
Introduction to this compound and Cyclooxygenase Inhibition
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammatory responses. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal complications, are often linked to the inhibition of COX-1. Therefore, the relative potency and selectivity of an NSAID for COX-1 versus COX-2 are crucial determinants of its pharmacological profile.
Comparative Potency of this compound
In vitro studies have demonstrated that this compound inhibits both COX-1 and COX-2 enzymes. The reported half-maximal inhibitory concentration (IC50) values for this compound against ovine COX-1 and COX-2 are 9.92 µM and 155 µM, respectively.[1] This indicates a preferential inhibition of COX-1 over COX-2.
To contextualize the potency of this compound, the following table summarizes its IC50 values alongside those of widely recognized COX inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., human, ovine) and the assay type (e.g., purified enzyme, whole blood, cell-based). The data presented below is compiled from various studies to provide a broad comparative perspective.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Assay Type |
| This compound | 9.92 | 155 | 15.6 | Purified Ovine COX[1] |
| Aspirin | 1.3 ± 0.5 | >100 | >76.9 | Washed Human Platelets[2] |
| Ibuprofen | 12 | 80 | 6.7 | Human Peripheral Monocytes[1] |
| Celecoxib | 82 | 6.8 | 0.08 | Human Peripheral Monocytes[1] |
| Rofecoxib | >100 | 25 | <0.25 | Human Peripheral Monocytes[1] |
Note: A higher selectivity ratio indicates greater selectivity for COX-1, while a lower ratio indicates greater selectivity for COX-2.
Experimental Protocols
The determination of COX inhibitory activity is crucial for characterizing the potency and selectivity of compounds like this compound. A common and reliable method is the in vitro cyclooxygenase inhibition assay, which measures the production of prostaglandins, such as Prostaglandin E2 (PGE2).
In Vitro COX Inhibition Assay Protocol (General Overview)
This protocol outlines the general steps for determining the IC50 values of a test compound against COX-1 and COX-2.
1. Reagents and Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference inhibitors
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
PGE2 enzyme-linked immunosorbent assay (ELISA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
96-well plates
2. Assay Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer containing the necessary cofactors.
-
Inhibitor Incubation: A range of concentrations of the test compound and reference inhibitors are pre-incubated with the enzyme solution for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), the reaction is stopped, typically by the addition of a strong acid or a specific stopping reagent.
-
PGE2 Quantification: The concentration of PGE2 produced in each reaction is quantified using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: The COX signaling pathway and points of inhibition.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Parsalmide's Therapeutic Effects: A Comparative Guide
This guide provides a comparative analysis of Parsalmide's therapeutic effects, drawing on available clinical data and outlining the experimental protocols relevant to its mechanism of action. This compound, a nonsteroidal anti-inflammatory drug (NSAID), has demonstrated analgesic, anti-inflammatory, and muscle-relaxant properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its comparison with other anti-inflammatory agents.
Comparative Efficacy and Tolerability
Clinical studies have compared this compound to other established NSAIDs, notably phenylbutazone and indomethacin.[1][2][4] The primary findings from these studies are summarized below.
This compound vs. Phenylbutazone
A controlled clinical trial comparing this compound with phenylbutazone in patients with acute or exacerbated inflammatory or degenerative processes yielded several key observations.[1] While both drugs demonstrated comparable overall efficacy, this compound showed superiority in specific areas.[1][2]
Key Comparative Findings:
| Parameter | This compound | Phenylbutazone |
| Overall Efficacy | On par with phenylbutazone[1] | On par with this compound[1] |
| Joint Swelling Relief | More effective[1] | Less effective[1] |
| Anxiety Relief | More effective[1] | Less effective[1] |
| Motility Improvement | Better[1] | Less effective[1] |
| Antalgic (Pain-Relieving) Activity | Statistically superior[2] | - |
| Myorelaxant (Muscle-Relaxant) Activity | Statistically superior[2] | - |
| Tolerability | Good, no treatment suspensions required[1] | Treatment suspended in some cases due to side effects[1] |
| "Very Good" Tolerance | Reported in 93% of cases[2] | - |
| "Very Good" or "Good" Tolerance | - | Reported in 86.6% of cases[2] |
This compound vs. Indomethacin
This compound has been noted for its favorable gastrointestinal safety profile, a significant advantage over many conventional NSAIDs. Studies have shown that this compound can prevent gastric damage induced by indomethacin in preclinical models.[4][5] In a controlled clinical trial with patients suffering from arthro-myopathies, this compound and indomethacin showed similar successful outcomes in relieving inflammation and pain, with a 76% success rate for both drugs.[4] However, this compound is distinguished by its lack of ulcerogenic effects at effective doses.[4]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The therapeutic effects of this compound are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[4] Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[5]
Below is a diagram illustrating the prostaglandin synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
To statistically validate the therapeutic effects of a compound like this compound, a series of preclinical and clinical experiments are necessary. Below is a detailed methodology for a key in vitro assay used to determine the inhibitory activity of a compound against COX enzymes.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Objective: To quantify the inhibitory potency of this compound on COX-1 and COX-2 activity.
Materials:
-
Ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound) and reference inhibitors (e.g., celecoxib, indomethacin)
-
Reaction buffer
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit's instructions. This includes diluting the reaction buffer, heme, and enzymes to their working concentrations.
-
Compound Dilution: Prepare a series of dilutions of this compound and the reference inhibitors in the reaction buffer.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the diluted this compound or reference inhibitors to the wells containing the enzymes. For control wells (100% enzyme activity), add the vehicle (solvent used to dissolve the compounds). Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Colorimetric Measurement: The peroxidase activity of the COX enzymes is measured by monitoring the appearance of oxidized TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader. The reaction is allowed to proceed for a defined period (e.g., 2 minutes).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and the reference inhibitors compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Expected Outcome: This assay will provide quantitative data on the potency of this compound in inhibiting COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) can be calculated to determine the selectivity of this compound for the COX isoforms.
Below is a workflow diagram for the in vitro COX inhibition assay.
References
- 1. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 2. Prostaglandin synthesis and regulation (WP98) - Homo sapiens | WikiPathways [wikipathways.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Parsalmide in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Parsalmide, a benzamide derivative, in a laboratory environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the material safety data sheet (MSDS) for specific handling and exposure control information.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Handling:
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Segregation and Storage of this compound Waste
Proper segregation is the first step in the waste disposal process to prevent accidental chemical reactions.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with benzamides.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[1] Keep it separate from strong oxidizing agents, acids, and bases to avoid unintended reactions.
Step-by-Step Disposal Procedure
For unused, expired, or contaminated this compound, the following disposal procedure should be followed. This procedure is designed for a laboratory setting and aligns with general guidelines for pharmaceutical waste disposal.
Step 1: Collection and Containment
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
If dealing with a solid, avoid creating dust. If it is a solution, pour it carefully to avoid splashing.
-
Once the waste is in the container, securely close the lid.
Step 2: Documentation
-
Maintain a log of the waste being added to the container, including the date and quantity. This is crucial for regulatory compliance and for the final disposal facility.
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
Step 4: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilation: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully scoop or sweep the contained material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols for Chemical Degradation (General Guidance)
Acidic Hydrolysis of Benzamides (Illustrative Protocol):
-
In a well-ventilated fume hood, a mixture of benzamide and 20% sulfuric acid can be heated in a suitable glass beaker.[3]
-
The reaction mixture is then cooled and neutralized with a dilute base, such as sodium hydroxide.[3]
-
This process would theoretically hydrolyze the amide bond of this compound, breaking it down into its constituent carboxylic acid and amine.
Alkaline Hydrolysis of Benzamides (Illustrative Protocol):
-
A weighed amount of benzamide can be placed in a flask with a sodium hydroxide solution.[4]
-
The mixture is boiled for a set period, which would lead to the evolution of ammonia and the formation of the sodium salt of the benzoic acid derivative.[4]
-
After cooling, the solution can be neutralized with a dilute acid.[4]
Important Considerations for Degradation Experiments:
-
These are general procedures for benzamides and have not been specifically validated for this compound.
-
The efficacy of these methods for this compound degradation is unknown.
-
The degradation products may also be hazardous and require proper disposal.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the environmental fate or degradation kinetics of this compound. Research in this area would be beneficial for a more comprehensive understanding of its environmental impact.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
References
Personal protective equipment for handling Parsalmide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety information and procedural guidance for the handling and disposal of Parsalmide. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound, a member of the benzamide class of compounds, requires careful handling due to its potential health hazards.[1][2] While a comprehensive safety profile is not available in all databases, information extrapolated from safety data sheets for similar chemical structures indicates that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. Use goggles when there is a splash hazard. |
| Face shield | Required when handling large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | Must be fully buttoned. |
| Chemical-resistant apron | Recommended when handling larger volumes or during procedures with a high splash potential. | |
| Respiratory Protection | Fume hood or ventilated enclosure | All procedures involving solid this compound or concentrated solutions should be performed in a certified fume hood. |
| N95 Respirator or higher | May be required for weighing operations not performed in a containment enclosure, based on a risk assessment. |
Experimental Protocols: Safe Handling and Disposal
Standard Operating Procedure for Weighing Solid this compound:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Designate a specific area within the fume hood for the weighing procedure.
-
-
Weighing:
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of this compound. Avoid creating dust.
-
-
Post-Weighing:
-
Clean any spills immediately with appropriate materials.
-
Wipe down the balance and the surrounding area in the fume hood.
-
Dispose of the weighing boat and any contaminated materials as hazardous waste.
-
-
Doffing PPE:
-
Remove gloves first, turning them inside out.
-
Remove lab coat, handling it by the inside surfaces.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Logical Workflow for this compound Handling
The following diagram outlines the decision-making process for ensuring safety when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
